molecular formula C20H16N2O4 B1662443 ORM-10103 CAS No. 488847-28-5

ORM-10103

Cat. No.: B1662443
CAS No.: 488847-28-5
M. Wt: 348.4 g/mol
InChI Key: GZONLGPIHCCJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ORM-10103 is a novel, specific small-molecule inhibitor of the Na+/Ca2+ exchanger (NCX), a key regulator of cellular calcium homeostasis . This compound significantly reduces both inward and outward NCX currents, demonstrating submicromolar potency . With an estimated IC50 of 55 nM at -80 mV and 67 nM at 20 mV, it is a highly effective blocker of the exchanger . A critical feature of this compound is its improved selectivity compared to previous NCX inhibitors like KB-R7943 and SEA0400. Even at a high concentration of 10 µM, this compound shows no significant effect on the L-type Ca2+ current (ICaL), a common off-target effect that confounds the interpretation of experimental results . It also does not notably affect voltage-gated Na+ channels, the Na+/K+ pump, or most potassium currents, affirming its primary action on the NCX . The primary research value of this compound lies in its ability to probe the (patho)physiological roles of the NCX. It has been demonstrated to concentration-dependently suppress early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are triggered arrhythmias associated with calcium overload, highlighting its potential as an antiarrhythmic research tool . Furthermore, in models of simulated ischemia/reperfusion, this compound provides cardioprotection by limiting calcium overload, improving cell viability, and reducing arrhythmogenic shifts in calcium homeostasis . As a selective pharmacological agent, this compound is invaluable for studies investigating excitation-contraction coupling, calcium signaling in cardiac myocytes, and the role of NCX in conditions such as heart failure . This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZONLGPIHCCJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591873
Record name 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488847-28-5
Record name 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 488847-28-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ORM-10103 in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-10103 is a novel small molecule that has demonstrated significant potential as a highly selective inhibitor of the cardiac Na+/Ca2+ exchanger (NCX). This technical guide provides a comprehensive overview of the mechanism of action of this compound in cardiac myocytes, detailing its molecular target, electrophysiological effects, and anti-arrhythmic properties. The information presented is based on key preclinical studies and is intended to serve as a resource for researchers and drug development professionals in the field of cardiovascular pharmacology.

Introduction to this compound

This compound is an experimental drug candidate that has garnered attention for its specific inhibition of the sodium-calcium exchanger (NCX) in the heart.[1][2][3] The NCX is a critical sarcolemmal transporter responsible for maintaining calcium homeostasis in cardiac myocytes.[1][2] By modulating intracellular calcium levels, the NCX plays a significant role in excitation-contraction coupling and the electrical activity of the heart.[1][2][3] Dysregulation of NCX function has been implicated in various cardiac pathologies, including arrhythmias and heart failure, making it an attractive therapeutic target.[1][2] this compound has emerged as a promising tool for both studying the physiological and pathophysiological roles of NCX and for the potential development of novel anti-arrhythmic therapies.[1][3]

Core Mechanism of Action: Selective Inhibition of the Na+/Ca2+ Exchanger (NCX)

The primary mechanism of action of this compound is the potent and selective inhibition of the cardiac Na+/Ca2+ exchanger.[1][2][4] The NCX is an electrogenic transporter that facilitates the exchange of three sodium ions (Na+) for one calcium ion (Ca2+) across the cell membrane. It can operate in two modes: a forward mode (calcium efflux) and a reverse mode (calcium influx), depending on the transmembrane electrochemical gradients for Na+ and Ca2+.

This compound has been shown to inhibit both the inward and outward currents mediated by the NCX in a concentration-dependent manner.[3][4] This mode-independent inhibition is a key feature of its pharmacological profile.[1]

Signaling Pathway of this compound Action

ORM10103_MoA cluster_membrane Sarcolemma cluster_ions_out Extracellular cluster_ions_in Intracellular cluster_effects Downstream Effects NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ NCX->Ca_out Reverse Mode (Ca2+ influx) Ca_in Ca2+ NCX->Ca_in Forward Mode (Ca2+ efflux) Ca_overload Reduced Cellular Ca2+ Overload NCX->Ca_overload Prevents ORM10103 This compound ORM10103->NCX Inhibits DAD Decreased Delayed Afterdepolarizations (DADs) ORM10103->DAD Reduces EAD Decreased Early Afterdepolarizations (EADs) ORM10103->EAD Reduces Na_out 3 Na+ Na_out->NCX Na_in 3 Na+ Na_in->NCX Ca_overload->DAD Leads to Arrhythmia Anti-arrhythmic Effect DAD->Arrhythmia EAD->Arrhythmia

Caption: Mechanism of action of this compound on the Na+/Ca2+ exchanger and its anti-arrhythmic effects.

Quantitative Analysis of this compound Activity

Electrophysiological studies have quantified the inhibitory effects of this compound on various ion channels in canine ventricular myocytes. The data highlights its high selectivity for the NCX.

ParameterValueCell TypeCommentsReference
NCX Inhibition
Inward NCX Current (EC50)780 nMCanine Ventricular MyocytesEstimated value for the inhibition of the inward (reverse) mode of the NCX.[3]
Outward NCX Current (EC50)960 nMCanine Ventricular MyocytesEstimated value for the inhibition of the outward (forward) mode of the NCX.[3]
Selectivity Profile
L-type Ca2+ Current (ICaL)No significant effect at 10 µMCanine Ventricular MyocytesThis compound did not significantly alter the L-type Ca2+ current.[3][4]
Fast Inward Na+ Current (INa)No significant effect at 10 µMCanine Ventricular MyocytesIndicated by no change in the maximum rate of depolarization (dV/dtmax).[3][4]
Rapid Delayed Rectifier K+ Current (IKr)Slight reduction at 3 µMCanine Ventricular MyocytesA minor inhibitory effect was observed on IKr.[3][4]
Na+/K+ PumpNo effectCanine Ventricular MyocytesThis compound did not influence the Na+/K+ pump activity.[3][4]
Anti-arrhythmic Effects
Early Afterdepolarization (EAD) AmplitudeConcentration-dependent decrease (3 and 10 µM)Canine Papillary MuscleSignificantly reduced the amplitude of pharmacologically-induced EADs.[3]
Delayed Afterdepolarization (DAD) AmplitudeConcentration-dependent decrease (3 and 10 µM)Canine Purkinje FibersSignificantly decreased the amplitude of pharmacologically-induced DADs.[5]

Detailed Experimental Protocols

The characterization of this compound's electrophysiological effects involved standard and specialized patch-clamp techniques in isolated cardiac myocytes.

Isolation of Canine Ventricular Myocytes

A standard enzymatic dissociation protocol is used to isolate single ventricular myocytes from the canine heart. This typically involves retrograde perfusion of the heart with a collagenase-containing solution to digest the extracellular matrix and release individual cardiomyocytes.

Whole-Cell Patch-Clamp Recordings

Objective: To measure specific ion currents in isolated canine ventricular myocytes.

Methodology:

  • Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a control external solution.

  • Glass micropipettes with a resistance of 2-4 MΩ are filled with an internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

  • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and measurement of transmembrane currents.

  • Specific voltage-clamp protocols are applied to isolate and measure different ion currents.

Measurement of NCX Current (INCX)

Protocol:

  • To isolate the NCX current, other major ion channels are blocked pharmacologically. The external solution typically contains blockers for Na+ channels (e.g., tetrodotoxin), Ca2+ channels (e.g., nifedipine), and K+ channels (e.g., Cs+ in the internal solution). The Na+/K+ pump is also inhibited (e.g., with ouabain).[4]

  • A voltage ramp protocol is applied, typically from a holding potential of -40 mV, ramping up to +60 mV and then down to -100 mV.[4][6]

  • The NCX current is identified as the Ni2+-sensitive current, by subtracting the current recorded in the presence of a high concentration of NiCl2 (e.g., 10 mM), a non-specific NCX blocker, from the control recording.[4][6]

  • The effect of this compound is determined by applying the compound and comparing the resulting Ni2+-sensitive current to the control.

Induction and Measurement of Afterdepolarizations

Early Afterdepolarizations (EADs):

  • EADs are typically induced in multicellular preparations like papillary muscles or Purkinje fibers.[3]

  • The preparation is superfused with a solution containing agents that prolong the action potential duration, such as an IKr blocker (e.g., dofetilide) and a barium salt to reduce the inward rectifier K+ current (IK1).[3][5]

  • The tissue is stimulated at a slow pacing rate to facilitate the development of EADs.[3][5]

  • Action potentials are recorded using sharp microelectrodes.

  • The effect of this compound on EAD amplitude and incidence is assessed by adding the compound to the superfusate.[3]

Delayed Afterdepolarizations (DADs):

  • DADs are often induced by creating a state of cellular Ca2+ overload.[5]

  • This can be achieved by superfusing the preparation (e.g., Purkinje fibers) with a solution containing a Na+/K+ pump inhibitor like strophanthidin or by rapid pacing.[5]

  • Action potentials are recorded to observe the appearance of DADs following the repolarization phase.

  • The effect of this compound on DAD amplitude and incidence is determined by its application to the superfusate.[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_electrophys Electrophysiology cluster_protocols Protocols cluster_analysis Data Analysis Cell_Isolation Canine Ventricular Myocyte Isolation Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp AP_Recording Action Potential Recording (Microelectrode) Cell_Isolation->AP_Recording VC_Protocol Voltage-Clamp Protocols (for specific ion currents) Patch_Clamp->VC_Protocol EAD_Induction EAD Induction (e.g., Dofetilide + BaCl2) AP_Recording->EAD_Induction DAD_Induction DAD Induction (e.g., Strophanthidin) AP_Recording->DAD_Induction Current_Analysis Ion Current Analysis VC_Protocol->Current_Analysis AP_Analysis Action Potential Parameter Analysis EAD_Induction->AP_Analysis DAD_Induction->AP_Analysis Dose_Response Dose-Response Curve Generation Current_Analysis->Dose_Response AP_Analysis->Dose_Response

Caption: A generalized workflow for the electrophysiological characterization of this compound in cardiac myocytes.

Conclusion

This compound is a highly selective inhibitor of the cardiac Na+/Ca2+ exchanger, with submicromolar potency for both forward and reverse modes of the transporter.[1][3] Its minimal effects on other key cardiac ion channels, such as the L-type Ca2+ channel and the fast Na+ channel, underscore its specificity.[3][4] By inhibiting NCX, this compound can mitigate cellular Ca2+ overload and consequently suppress both early and delayed afterdepolarizations, which are known triggers for cardiac arrhythmias.[3][5] These findings highlight the potential of this compound as a valuable pharmacological tool for investigating the role of NCX in cardiac physiology and as a promising candidate for the development of novel anti-arrhythmic drugs. Further research is warranted to fully elucidate its therapeutic potential in various cardiovascular diseases.

References

The Sodium-Calcium Exchanger (NCX) in Cardiac Arrhythmia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The sodium-calcium exchanger (NCX) is a critical sarcolemmal protein responsible for maintaining calcium homeostasis in cardiomyocytes. Operating in both forward (calcium extrusion) and reverse (calcium influx) modes, its activity is intrinsically linked to the cardiac action potential and intracellular sodium and calcium concentrations. In pathophysiological states, alterations in NCX expression and function are key contributors to the development of cardiac arrhythmias. This guide provides an in-depth analysis of the role of NCX in arrhythmogenesis, tailored for researchers, scientists, and drug development professionals.

Core Function and Arrhythmogenic Mechanisms

Under normal physiological conditions, the primary role of NCX is to extrude calcium from the myocyte during diastole (forward mode), contributing to cellular relaxation.[1][2] This process generates a net inward depolarizing current (INCX) that can influence the duration of the action potential plateau.[1] However, under conditions of intracellular sodium accumulation or significant membrane depolarization, the exchanger can operate in reverse mode, bringing calcium into the cell.[3]

The arrhythmogenic potential of NCX is primarily linked to its role in generating transient inward currents that can trigger ectopic beats. This occurs through two main mechanisms:

  • Delayed Afterdepolarizations (DADs): In states of cellular calcium overload, spontaneous calcium release from the sarcoplasmic reticulum (SR) during diastole is extruded by NCX operating in its forward mode.[2][4][5] This generates a transient inward current (Iti) that causes a brief depolarization of the cell membrane.[4][6] If this depolarization, known as a DAD, reaches the threshold for activation of voltage-gated sodium channels, it can trigger a premature action potential and subsequent arrhythmia.[5][7]

  • Early Afterdepolarizations (EADs): EADs are abnormal depolarizations that occur during the plateau or repolarization phase of the action potential.[7] Conditions that prolong the action potential duration, such as reduced repolarizing potassium currents, can create a window for the reactivation of L-type calcium channels. The resulting increase in intracellular calcium can enhance the inward INCX, further prolonging repolarization and contributing to the development of EADs.[2][6]

NCX in Specific Cardiac Arrhythmias

Alterations in NCX function are implicated in a variety of cardiac arrhythmias, most notably atrial fibrillation and ventricular arrhythmias associated with heart failure.

Atrial Fibrillation (AF): In patients with chronic AF, there is evidence of both enhanced SR calcium leak and upregulated NCX function.[8] This combination creates a substrate for increased DAD activity, which can act as triggers for the initiation and maintenance of AF.[8] The increased diastolic calcium leak, coupled with a more efficient extrusion via the upregulated NCX, leads to larger transient inward currents and a higher propensity for ectopic firing in the atria.[8]

Heart Failure-Associated Arrhythmias: Heart failure is often characterized by significant remodeling of cardiomyocyte calcium handling proteins. NCX1 expression and activity are frequently upregulated in the failing heart.[1][9][10] This upregulation is thought to be a compensatory mechanism to counteract the reduced calcium reuptake by the sarcoplasmic reticulum Ca2+-ATPase (SERCA). However, this increased reliance on NCX for calcium extrusion enhances the risk of DAD-mediated arrhythmias.[10][11] The failing heart is therefore more susceptible to ventricular tachycardia and other life-threatening arrhythmias.[9][12]

Quantitative Data on NCX in Cardiac Arrhythmia

The following table summarizes quantitative findings on the alterations of NCX expression and function in various models of cardiac arrhythmia.

ConditionSpecies/ModelNCX1 Expression ChangeNCX Current (INCX) ChangeKey Findings & Reference
Chronic Atrial Fibrillation Human Atrial MyocytesUpregulatedIncreased densityEnhanced SR Ca2+ leak and upregulated INCX contribute to DADs.[8]
Heart Failure Rabbit (Aortic Insufficiency/Constriction)~2-fold increase (mRNA, protein)~2-fold increaseUpregulated NCX promotes contractile dysfunction and arrhythmogenesis.[11]
Heart Failure Human Ventricular MyocytesIncreasedSubstantial Ca2+ entry via NCX during the action potential.Altered NCX function contributes to both systolic and diastolic dysfunction.[13]
Cardiac Hypertrophy Transgenic Mice (overexpressing NCX1)IncreasedIncreasedIncreased susceptibility to ventricular arrhythmias.[14]
Dilated Cardiomyopathy & Coronary Artery Disease Human MyocardiumIncreased (mRNA, protein)Not directly measuredInverse correlation between diastolic performance and NCX1 protein levels.[9]

Experimental Protocols

Measurement of NCX Current (INCX) using Patch-Clamp Electrophysiology

This protocol is adapted from methodologies described for measuring INCX in isolated cardiomyocytes.[15][16][17][18]

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., ventricular or atrial).

  • Electrophysiological Recording: Whole-cell patch-clamp technique is employed.

  • Solutions:

    • External Solution (K+-free): To minimize potassium currents, the external solution contains (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 0.2 BaCl2, 0.33 NaH2PO4, 10 TEACl, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To block other currents, nisoldipine (to block ICaL), lidocaine (to block INa), and ouabain (to block the Na+/K+ pump) are added.[16]

    • Internal (Pipette) Solution: Contains (in mM): 100 CsOH, 20 TEA-Cl, 5 NaCl, 2 MgCl2, 5 EGTA, 4.94 CaCl2 (to buffer intracellular Ca2+), 1 Na2ATP, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Voltage Protocol: A voltage ramp protocol is typically used. For example, from a holding potential of -40 mV, the membrane is depolarized to +60 mV, then hyperpolarized to -100 mV, and finally returned to the holding potential.[16]

  • INCX Isolation: The NCX current is defined as the Ni2+-sensitive current. After recording the total membrane current, 5-10 mM NiCl2 (a non-specific but effective NCX blocker at this concentration) is applied to the external solution to block INCX. The remaining current is the Ni2+-insensitive current. INCX is obtained by subtracting the Ni2+-insensitive current from the total current.[16][18]

Induction of DADs in Isolated Cardiomyocytes

This protocol is a generalized approach based on studies investigating triggered activity.[19][20]

  • Cell Preparation: Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow for simultaneous measurement of intracellular calcium transients and membrane potential.

  • Experimental Conditions to Induce Calcium Overload:

    • High-frequency pacing: Pacing the myocytes at a high frequency can lead to an accumulation of intracellular calcium.

    • Pharmacological agents:

      • Application of a Na+/K+ pump inhibitor (e.g., strophanthidin or ouabain) leads to an increase in intracellular sodium, which in turn reduces the driving force for forward-mode NCX and promotes calcium overload.[19]

      • Enhancers of the late sodium current (e.g., anemone toxin II (ATX-II)) can also induce sodium-dependent calcium overload.[19]

      • Isoproterenol, a β-adrenergic agonist, can be used to increase SR calcium loading.

  • Recording: Simultaneous recordings of membrane potential (using current-clamp configuration of the patch-clamp technique) and intracellular calcium are performed.

  • Analysis: The occurrence of DADs (transient depolarizations following full repolarization) and triggered action potentials is quantified. The amplitude and frequency of spontaneous diastolic calcium release events are also analyzed.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involving NCX in the context of cardiac arrhythmia.

NCX_Physiology cluster_action_potential Cardiac Action Potential cluster_ca_cycling Calcium Cycling AP_Upstroke Depolarization (Na+ influx) AP_Plateau Plateau (Ca2+ influx) AP_Repolarization Repolarization (K+ efflux) Ca_Influx L-type Ca2+ Channel AP_Plateau->Ca_Influx opens SR_Release Ryanodine Receptor (RyR2) Ca_Influx->SR_Release triggers (CICR) Ca_Transient Increased [Ca2+]i SR_Release->Ca_Transient SERCA SERCA2a Ca_Transient->SERCA activates NCX_Forward NCX (Forward Mode) Ca2+ Efflux Ca_Transient->NCX_Forward activates SERCA->SR_Release refills SR Ca2+ NCX_Forward->AP_Plateau contributes to plateau current (inward I_NCX) DAD_Mechanism Ca_Overload Cellular Ca2+ Overload SR_Ca_Leak Spontaneous Diastolic SR Ca2+ Release (Sparks) Ca_Overload->SR_Ca_Leak NCX_Forward NCX (Forward Mode) SR_Ca_Leak->NCX_Forward activates Transient_Inward_Current Transient Inward Current (Iti) NCX_Forward->Transient_Inward_Current generates DAD Delayed Afterdepolarization (DAD) Transient_Inward_Current->DAD Triggered_AP Triggered Action Potential (Arrhythmia) DAD->Triggered_AP if threshold is reached NCX_Heart_Failure Heart_Failure Heart Failure SERCA_Downregulation SERCA2a Downregulation/ Dysfunction Heart_Failure->SERCA_Downregulation NCX_Upregulation NCX1 Upregulation Heart_Failure->NCX_Upregulation Reduced_SR_Ca_Uptake Reduced SR Ca2+ Uptake SERCA_Downregulation->Reduced_SR_Ca_Uptake Increased_Ca_Extrusion Increased Reliance on NCX for Ca2+ Extrusion NCX_Upregulation->Increased_Ca_Extrusion Ca_Overload Diastolic Ca2+ Overload Reduced_SR_Ca_Uptake->Ca_Overload Arrhythmia_Risk Increased Arrhythmia Risk (DADs) Increased_Ca_Extrusion->Arrhythmia_Risk generates pro-arrhythmic inward current Ca_Overload->Increased_Ca_Extrusion further activates Experimental_Workflow_DAD Start Isolate Cardiomyocytes Load_Dye Load with Ca2+-sensitive dye (e.g., Fluo-4) Start->Load_Dye Induce_Overload Induce Ca2+ Overload (e.g., high-frequency pacing, Na+/K+ pump inhibition) Load_Dye->Induce_Overload Record Simultaneous Patch-Clamp (Current Clamp) and Ca2+ Imaging Induce_Overload->Record Analyze Analyze for DADs, Triggered APs, and Spontaneous Ca2+ Release Record->Analyze

References

ORM-10103: A Selective Na+/Ca2+ Exchanger Inhibitor for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-10103 is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), a critical regulator of intracellular calcium homeostasis in cardiac myocytes.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its effects on cardiac electrophysiology. Detailed experimental protocols for assessing its activity are provided, alongside a summary of key quantitative data. Furthermore, this document presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its pharmacological effects and research applications. The high selectivity of this compound for the NCX over other ion channels makes it a valuable pharmacological tool for investigating the role of the NCX in both normal cardiac function and pathological conditions such as cardiac arrhythmias.[3][4]

Introduction to this compound

The sodium-calcium exchanger (NCX) is a transmembrane protein that plays a crucial role in maintaining calcium equilibrium within cardiac cells.[2][3] It facilitates the exchange of sodium (Na+) for calcium (Ca2+) ions across the cell membrane. Under normal physiological conditions, it primarily operates in the "forward mode," extruding Ca2+ out of the cell to promote muscle relaxation. However, under certain pathological conditions, such as intracellular Na+ overload, the exchanger can operate in the "reverse mode," bringing Ca2+ into the cell and contributing to cellular calcium overload, which can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias.[1][5]

This compound has emerged as a highly selective small molecule inhibitor of the NCX.[1][2] Its development has been a significant advancement in the field, as previous NCX inhibitors often lacked specificity, exhibiting off-target effects on other ion channels like the L-type calcium channel.[3][4] This high selectivity makes this compound an invaluable tool for elucidating the precise role of the NCX in cardiac physiology and pathophysiology.

Mechanism of Action and Selectivity

This compound exerts its pharmacological effect by directly binding to the NCX protein and inhibiting its function.[1] This inhibition affects both the forward and reverse modes of the exchanger.[1] By blocking the NCX, this compound can prevent the calcium extrusion in the forward mode and, more critically in the context of arrhythmias, inhibit the calcium influx in the reverse mode. This action helps to prevent the cellular calcium overload that is a key trigger for DADs.[5] Furthermore, by modulating intracellular calcium, this compound has also been shown to reduce the amplitude of early afterdepolarizations (EADs).[1]

A key feature of this compound is its high selectivity for the NCX. Studies have shown that even at high concentrations, this compound has no significant effect on the L-type Ca2+ current (ICaL) or the fast inward Na+ current.[1][6] While a slight inhibitory effect on the rapid delayed rectifier K+ current (IKr) has been noted at a concentration of 3 μM, its overall selectivity profile is superior to older NCX inhibitors.[1][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from published studies.

Table 1: Inhibitory Potency of this compound on Na+/Ca2+ Exchanger (NCX) Current

ParameterValue (nM)Cell TypeReference
EC50 (Inward NCX Current)780Canine Ventricular Myocytes[7]
EC50 (Outward NCX Current)960Canine Ventricular Myocytes[7]

Table 2: Effects of this compound on Early and Delayed Afterdepolarizations (EADs and DADs)

ParameterConcentration (μM)EffectCell/Tissue TypeReference
EAD Amplitude Reduction3Decreased from 19.3 ± 2.2 mV to 11.7 ± 2.4 mVCanine Right Ventricular Papillary Muscle[8]
EAD Amplitude Reduction10Decreased from 19.4 ± 3.3 mV to 9.5 ± 4.0 mVCanine Right Ventricular Papillary Muscle[8]
DAD Amplitude Reduction3Decreased from 5.5 ± 0.6 mV to 2.4 ± 0.8 mVCanine Purkinje Fibers[8]
DAD Amplitude Reduction10Decreased from 8.1 ± 2.3 mV to 2.5 ± 0.3 mVCanine Purkinje Fibers[8]

Table 3: Selectivity Profile of this compound against Other Ion Channels

Ion Channel/CurrentConcentration (μM)EffectCell TypeReference
L-type Ca2+ Current (ICaL)10No significant changeCanine Ventricular Myocytes[1][6]
Fast Na+ Current (INa)10No significant change in dV/dtmaxCanine Right Ventricular Papillary Muscle[7]
Rapid Delayed Rectifier K+ Current (IKr)3Slightly diminishedCanine Ventricular Myocytes[1][6]
Na+/K+ PumpNot specifiedNo influenceCanine Ventricular Myocytes[1][6]
Main K+ CurrentsNot specifiedNo influenceCanine Ventricular Myocytes[1][6]

Experimental Protocols

Measurement of NCX Current in Canine Ventricular Myocytes

This protocol is adapted from the methodology described by Jost et al. (2013).

1. Cell Preparation:

  • Isolate single ventricular myocytes from adult canine hearts using standard enzymatic digestion protocols.

2. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings at 37°C.

  • Use borosilicate glass pipettes with a resistance of 1.5-2.5 MΩ when filled with the pipette solution.

3. Solutions:

  • Pipette Solution (in mM): 100 CsOH, 20 NaCl, 5 MgATP, 2 MgCl2, 20 TEACl, 5 EGTA, 10 HEPES, 10 glucose (pH adjusted to 7.2 with aspartic acid).

  • Bath Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 0.2 BaCl2, 1 NaH2PO4, 10 HEPES, 10 glucose, plus blockers for other currents (e.g., 1 μM nisoldipine for ICaL, 50 μM lidocaine for INa).

4. Voltage Protocol:

  • Hold the cell at a holding potential of -40 mV.

  • Apply a descending-ascending voltage ramp from +80 mV to -120 mV and back to +80 mV at a rate of 100 mV/s.

5. Isolation of NCX Current:

  • The NCX current (INCX) is defined as the Ni2+-sensitive current.

  • After recording the baseline current, apply 10 mM NiCl2 to the bath solution to block the NCX.

  • Subtract the current trace recorded in the presence of NiCl2 from the baseline trace to obtain the isolated NCX current.

6. Application of this compound:

  • Perfuse the cells with varying concentrations of this compound and repeat the voltage protocol and NCX current isolation steps to determine its inhibitory effect.

Induction and Measurement of Early Afterdepolarizations (EADs)

1. Tissue Preparation:

  • Dissect right ventricular papillary muscles from canine hearts and mount them in a tissue bath superfused with Tyrode's solution at 37°C.

2. EAD Induction:

  • Induce EADs by superfusing the tissue with a solution containing an IKr blocker (e.g., 1 μM dofetilide) and a barium salt to reduce IK1 (e.g., 100 μM BaCl2).

  • Pace the tissue at a slow cycle length (e.g., 2 seconds) to promote EAD formation.

3. Recording:

  • Record action potentials using standard sharp microelectrode techniques.

4. Application of this compound:

  • Once stable EADs are established, add this compound to the superfusion solution at desired concentrations and record the changes in EAD amplitude.

Induction and Measurement of Delayed Afterdepolarizations (DADs)

1. Tissue Preparation:

  • Isolate canine Purkinje fibers and place them in a tissue bath superfused with Tyrode's solution at 37°C.

2. DAD Induction:

  • Induce DADs by creating a condition of cellular calcium overload. This can be achieved by superfusing the fibers with a solution containing a Na+/K+ pump inhibitor, such as 0.2 μM strophanthin.

  • Apply a train of stimuli (e.g., 40 stimuli at a cycle length of 400 ms) followed by a pause to observe DADs.

3. Recording:

  • Record membrane potential using sharp microelectrodes.

4. Application of this compound:

  • After inducing DADs, introduce this compound into the superfusion solution and measure the change in DAD amplitude.

Visualizations

Signaling Pathways and Logical Relationships

cluster_0 Pathophysiological Conditions cluster_1 Cellular Mechanisms cluster_2 Pharmacological Intervention Na_overload Intracellular Na+ Overload NCX_reverse Reverse Mode NCX Activity Na_overload->NCX_reverse Promotes Ca_overload Intracellular Ca2+ Overload NCX_reverse->Ca_overload Causes DAD Delayed Afterdepolarizations (DADs) Ca_overload->DAD Triggers Arrhythmia Triggered Arrhythmias DAD->Arrhythmia Leads to EAD Early Afterdepolarizations (EADs) EAD->Arrhythmia Leads to ORM10103 This compound ORM10103->NCX_reverse Inhibits

Caption: Signaling pathway of this compound in arrhythmia suppression.

Experimental Workflows

cluster_0 Workflow for Measuring NCX Current Inhibition A1 Isolate Canine Ventricular Myocytes A2 Perform Whole-Cell Voltage Clamp A1->A2 A3 Apply Voltage Ramp Protocol A2->A3 A4 Record Baseline Current A3->A4 A5 Apply 10 mM NiCl2 to Block NCX A4->A5 A8 Apply this compound A6 Record Ni2+-insensitive Current A5->A6 A7 Subtract Traces to Isolate NCX Current A6->A7 A7->A8 Compare A9 Repeat Measurement to Determine Inhibition A8->A9

Caption: Experimental workflow for NCX current measurement.

cluster_1 Workflow for Assessing EAD/DAD Suppression B1 Prepare Canine Papillary Muscle (EADs) or Purkinje Fibers (DADs) B2 Induce Afterdepolarizations (e.g., Dofetilide/BaCl2 for EADs, Strophanthin for DADs) B1->B2 B3 Record Baseline Action Potentials with EADs/DADs B2->B3 B4 Apply this compound B3->B4 B5 Record Action Potentials in the Presence of this compound B4->B5 B6 Measure and Compare EAD/DAD Amplitudes B5->B6

Caption: Workflow for EAD and DAD suppression experiments.

Conclusion

This compound is a highly selective and potent inhibitor of the Na+/Ca2+ exchanger. Its ability to effectively reduce both early and delayed afterdepolarizations without significant off-target effects on other key cardiac ion channels makes it an exceptional pharmacological tool.[1][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core properties of this compound, detailed experimental methodologies for its evaluation, and a clear visualization of its mechanism of action. The continued investigation of this compound and similar selective NCX inhibitors holds significant promise for advancing our understanding of cardiac arrhythmia mechanisms and for the development of novel antiarrhythmic therapies.

References

Investigating Calcium Homeostasis with ORM-10103: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ORM-10103, a selective inhibitor of the Na+/Ca2+ exchanger (NCX), and its application in the investigation of calcium homeostasis. This document consolidates key experimental findings, outlines detailed methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Calcium (Ca2+) is a ubiquitous second messenger crucial for a multitude of cellular processes, including excitation-contraction coupling, neurotransmission, and gene expression. The precise regulation of intracellular Ca2+ concentration, known as calcium homeostasis, is paramount for normal physiological function. The sodium-calcium exchanger (NCX) is a key plasma membrane protein responsible for maintaining Ca2+ homeostasis by extruding Ca2+ from the cell.[1][2][3] Dysregulation of NCX activity is implicated in various pathological conditions, particularly in cardiovascular diseases such as arrhythmias and heart failure.[2][3]

This compound has emerged as a valuable pharmacological tool for studying the roles of NCX.[1][2][3] It is a potent and selective inhibitor of the NCX, demonstrating submicromolar EC50 values for both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger.[1][3][4] A significant advantage of this compound is its high selectivity for NCX over other ion channels, such as the L-type Ca2+ channel, which has been a limitation of previous NCX inhibitors.[1][2][3][4]

Mechanism of Action

This compound exerts its effects by directly inhibiting the NCX protein. This inhibition affects intracellular Ca2+ levels, particularly under conditions of Ca2+ overload. By blocking the primary Ca2+ extrusion mechanism in cardiac myocytes, this compound can prevent or reduce cellular damage associated with ischemia-reperfusion injury and suppress arrhythmias triggered by abnormal Ca2+ handling.[5][6][7][8]

Signaling Pathway of NCX Inhibition by this compound

Signaling Pathway of NCX Inhibition by this compound cluster_membrane Sarcolemma cluster_cytosol Cytosol NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ (out) NCX->Ca_out Forward Mode (Ca2+ Efflux) Na_in 3Na+ (in) NCX->Na_in Ca_in Ca2+ (in) NCX->Ca_in Reverse Mode (Ca2+ Influx) Na_out 3Na+ (out) NCX->Na_out Arrhythmia Arrhythmogenic Events (EADs, DADs) NCX->Arrhythmia Contributes to ORM10103 This compound ORM10103->NCX Inhibits Ca_overload Increased Intracellular [Ca2+] Ca_overload->NCX Ca_overload->Arrhythmia Leads to

Caption: this compound inhibits both forward and reverse modes of the NCX.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Inhibitory Potency of this compound on NCX

ParameterValueSpecies/Cell TypeReference
EC50 (Forward Mode)780 nMCanine Ventricular Myocytes[4]
EC50 (Reverse Mode)960 nMCanine Ventricular Myocytes[4]

Table 2: Selectivity Profile of this compound

Ion Channel/TransporterEffect of this compoundConcentrationSpecies/Cell TypeReference
L-type Ca2+ Current (ICaL)No significant effect10 µMCanine Ventricular Myocytes[3][5]
Fast Na+ Current (INa)No significant effect10 µMCanine Ventricular Myocytes[5]
Rapid Delayed Rectifier K+ Current (IKr)Slight inhibition (20% block)3 µMCanine Ventricular Myocytes[3][4]
Inward Rectifier K+ Current (IK1)No effect3 µMCanine Ventricular Myocytes[4]
Slow Delayed Rectifier K+ Current (IKs)No effect3 µMCanine Ventricular Myocytes[4]
Transient Outward K+ Current (Ito)No effect3 µMCanine Ventricular Myocytes[4]
Na+/K+ PumpNo effect3 µMCanine Ventricular Myocytes[4][5]

Table 3: Effects of this compound on Arrhythmogenic Events

Arrhythmia ModelEffect of this compoundConcentrationSpecies/PreparationReference
Early Afterdepolarizations (EADs)Decreased amplitude3 and 10 µMCanine Right Ventricular Papillary Muscle[4][8]
Delayed Afterdepolarizations (DADs)Decreased amplitude3 and 10 µMCanine Right Ventricular Purkinje Fibers[4][5]
Strophanthidin-induced DADsDecreased amplitude3 and 10 µMCanine Right Ventricular Purkinje Fibers[4][8]
Ischemia/Reperfusion-induced ArrhythmiasIncreased arrhythmia-free period, decreased extrasystoles10 µMLangendorff-perfused Rat Hearts[4]

Experimental Protocols

This section details the methodologies for key experiments investigating the effects of this compound.

Electrophysiological Recordings in Isolated Cardiac Myocytes

Objective: To determine the effect of this compound on specific ion currents and action potentials.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from canine hearts.

  • Voltage Clamp: The whole-cell patch-clamp technique is used to record ion currents.

    • NCX Current (I_NCX): I_NCX is measured as the nickel-sensitive current. The cell is held at a specific holding potential, and a voltage ramp is applied. The current is recorded before and after the application of nickel chloride (NiCl2), a non-specific NCX blocker. The difference in current represents I_NCX. This compound is then perfused to determine its effect on this current.

    • L-type Ca2+ Current (I_CaL): I_CaL is elicited by depolarizing voltage steps from a holding potential of -40 mV to inactivate Na+ channels. Specific channel blockers are used to isolate I_CaL.

    • Other Ion Currents (IKr, IK1, IKs, Ito): Specific voltage protocols and pharmacological blockers are used to isolate and record each current.

  • Action Potential Recording: Action potentials are recorded using the current-clamp mode of the patch-clamp technique or with sharp microelectrodes in multicellular preparations.

  • Data Analysis: The effects of this compound at various concentrations are quantified by measuring changes in current amplitude, action potential duration, and other relevant parameters.

Experimental Workflow for Voltage Clamp Studies

Experimental Workflow for Voltage Clamp Studies cluster_prep Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis A Isolate Cardiac Myocytes B Establish Whole-Cell Patch Clamp A->B C Record Baseline Ion Current (e.g., I_NCX, I_CaL) B->C D Perfuse with this compound C->D E Record Ion Current in Presence of this compound D->E F Washout E->F G Record Post-Washout Current F->G H Measure Current Amplitude and Kinetics G->H I Calculate Percent Inhibition H->I J Determine EC50 I->J

Caption: A typical workflow for assessing the effect of this compound on ion channels.

Induction of Arrhythmias in Cardiac Preparations

Objective: To evaluate the anti-arrhythmic potential of this compound.

Methodology:

  • Preparation: Canine right ventricular papillary muscles or Purkinje fibers are dissected and mounted in an organ bath perfused with Tyrode's solution.

  • Induction of EADs: EADs are induced by a combination of slow pacing (e.g., 5-second cycle length) and perfusion with agents that prolong the action potential, such as dofetilide (an IKr blocker) and BaCl2 (an IK1 blocker).[4][8]

  • Induction of DADs: DADs are induced by rapid pacing in the presence of a Na+/K+ pump inhibitor, such as strophanthidin, to induce Ca2+ overload.[4][8]

  • This compound Application: Once stable arrhythmias are established, the preparation is superfused with increasing concentrations of this compound.

  • Recording: Intracellular action potentials are recorded using sharp microelectrodes.

  • Analysis: The amplitude and incidence of EADs and DADs are measured before and after the application of this compound.

Simulated Ischemia/Reperfusion in Isolated Myocytes

Objective: To investigate the protective effects of this compound against ischemia/reperfusion-induced Ca2+ dysregulation and cell death.

Methodology:

  • Cell Preparation: Isolated canine ventricular myocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Simulated Ischemia: Cells are perfused with an "ischemic" solution (low pH, high K+, glucose-free, and hypoxic) to mimic ischemic conditions.[6][7]

  • Simulated Reperfusion: After a period of simulated ischemia, the cells are perfused with normal Tyrode's solution to simulate reperfusion.

  • This compound Treatment: this compound is applied either before ischemia or during reperfusion to assess its protective effects.

  • Measurements:

    • Intracellular Ca2+: Diastolic and systolic Ca2+ levels are monitored using fluorescence microscopy.

    • Action Potentials: Action potentials are recorded simultaneously using microelectrodes.

    • Cell Viability: Cell viability is assessed at the end of the experiment (e.g., using trypan blue exclusion).

  • Analysis: Changes in Ca2+ transients, action potential morphology, and cell survival rates are compared between untreated and this compound-treated groups.[6][7]

Logical Flow of Ischemia/Reperfusion Experiments

Logical Flow of Ischemia/Reperfusion Experiments cluster_conditions Experimental Conditions cluster_treatment Treatment Groups cluster_outcomes Measured Outcomes Start Isolated Cardiomyocytes Ischemia Simulated Ischemia Start->Ischemia Reperfusion Simulated Reperfusion Ischemia->Reperfusion Control Control (No Treatment) Ischemia->Control ORM_pre This compound Pre-treatment Ischemia->ORM_pre ORM_post This compound Post-treatment Reperfusion->ORM_post Ca_levels Intracellular Ca2+ Levels Control->Ca_levels AP Action Potential Morphology Control->AP Viability Cell Viability Control->Viability ORM_pre->Ca_levels ORM_pre->AP ORM_pre->Viability ORM_post->Ca_levels ORM_post->AP ORM_post->Viability

Caption: Experimental design for evaluating this compound in simulated ischemia/reperfusion.

Conclusion

This compound is a highly selective and potent inhibitor of the Na+/Ca2+ exchanger. Its pharmacological profile makes it an invaluable tool for elucidating the role of NCX in calcium homeostasis and pathophysiology. The experimental data consistently demonstrate its ability to modulate intracellular Ca2+ levels and suppress arrhythmogenic events without the confounding off-target effects seen with less selective inhibitors. The detailed methodologies provided in this guide offer a framework for researchers to design and execute robust experiments to further investigate the therapeutic potential of NCX inhibition in cardiovascular and other diseases.

References

The Dichotomy of Depolarization: A Technical Guide to Early and Delayed Afterdepolarizations and the Role of NCX Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afterdepolarizations, aberrant depolarizations of the cardiomyocyte membrane, are fundamental to the genesis of cardiac arrhythmias. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), with a particular focus on the pivotal role of the sodium-calcium exchanger (NCX). We delve into the experimental methodologies used to study these phenomena and present a comprehensive summary of the quantitative effects of NCX inhibition as a potential antiarrhythmic strategy. Detailed signaling pathways, experimental workflows, and the logical framework of NCX inhibition are visualized through Graphviz diagrams to facilitate a deeper understanding of these complex processes.

Introduction to Afterdepolarizations

Afterdepolarizations are pathological voltage oscillations that occur during or after the repolarization phase of the cardiac action potential.[1] They are a primary cause of triggered activity, a form of ectopic beat generation that can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP) and ventricular tachycardia.[1][2] Two distinct types of afterdepolarizations are recognized based on their timing relative to the action potential:

  • Early Afterdepolarizations (EADs): These occur during phase 2 (plateau) or phase 3 (repolarization) of the action potential, manifesting as a slowing or reversal of the repolarization process.[1] EADs are typically associated with conditions that prolong the action potential duration (APD), creating a window for the reactivation of inward currents.[3]

  • Delayed Afterdepolarizations (DADs): These arise shortly after the completion of repolarization, during phase 4 (resting potential).[1] DADs are intrinsically linked to intracellular calcium (Ca²⁺) overload, which leads to spontaneous Ca²⁺ release from the sarcoplasmic reticulum (SR).[2]

The Sodium-Calcium Exchanger (NCX): A Key Player in Cardiac Electrophysiology

The sodium-calcium exchanger (NCX) is a bidirectional electrogenic transporter crucial for maintaining Ca²⁺ homeostasis in cardiomyocytes. It exchanges three sodium ions (Na⁺) for one Ca²⁺ ion across the sarcolemma. The direction of transport is dictated by the electrochemical gradients of Na⁺ and Ca²⁺ and the membrane potential.

  • Forward Mode (Ca²⁺ Efflux): Under normal diastolic conditions, with low intracellular Na⁺ and high extracellular Na⁺, NCX operates in the forward mode, extruding Ca²⁺ from the cell and generating a depolarizing inward current (I_NCX).

  • Reverse Mode (Ca²⁺ Influx): During the action potential upstroke, when the membrane potential is depolarized and intracellular Na⁺ concentration can rise, NCX can operate in the reverse mode, bringing Ca²⁺ into the cell in exchange for Na⁺ efflux, generating an outward current.

Dysregulation of NCX activity is a hallmark of several cardiac pathologies, including heart failure and arrhythmias, where it can contribute to Ca²⁺ overload and electrical instability.[4]

Signaling Pathways of Afterdepolarizations

Early Afterdepolarizations (EADs)

EADs arise from a delicate imbalance between inward and outward currents during the repolarization phase of the action potential. A reduction in repolarizing K⁺ currents or an enhancement of inward currents can prolong the APD, creating a voltage window where L-type Ca²⁺ channels (I_Ca,L) can recover from inactivation and reactivate, leading to a depolarizing oscillation. The inward current generated by the forward mode of NCX (I_NCX) also contributes to the net inward current that facilitates EAD formation.

EAD_Signaling_Pathway cluster_initiators Initiating Factors cluster_core_mechanism Core EAD Mechanism cluster_outcome Outcome Reduced_Repol_Reserve Reduced Repolarization Reserve (e.g., ↓IKr, ↓IKs) APD_Prolongation Action Potential Duration Prolongation Reduced_Repol_Reserve->APD_Prolongation Increased_Late_INa Increased Late Na+ Current Increased_Late_INa->APD_Prolongation Voltage_Window Membrane Potential in 'EAD Window' (-40 to 0 mV) APD_Prolongation->Voltage_Window ICaL_Reactivation L-type Ca2+ Channel Reactivation (ICa,L) Voltage_Window->ICaL_Reactivation Allows recovery from inactivation Inward_INCX Forward-mode NCX Current (INward) Voltage_Window->Inward_INCX Depolarizing current EAD Early Afterdepolarization (EAD) ICaL_Reactivation->EAD Primary depolarizing current Inward_INCX->EAD Contributes to depolarization Triggered_AP Triggered Action Potential EAD->Triggered_AP If threshold is reached

EAD Signaling Pathway
Delayed Afterdepolarizations (DADs)

DADs are a direct consequence of SR Ca²⁺ overload. When the SR Ca²⁺ content exceeds a certain threshold, spontaneous Ca²⁺ release events (Ca²⁺ sparks) can occur during diastole. These sparks can propagate as Ca²⁺ waves, leading to a global increase in cytosolic Ca²⁺. This rise in Ca²⁺ activates the forward mode of NCX, which extrudes Ca²⁺ in exchange for Na⁺ influx, generating a transient inward current (I_ti) that depolarizes the membrane, causing a DAD.

DAD_Signaling_Pathway cluster_initiators Initiating Factors cluster_core_mechanism Core DAD Mechanism cluster_outcome Outcome SR_Ca_Overload Sarcoplasmic Reticulum Ca2+ Overload Spontaneous_Ca_Release Spontaneous SR Ca2+ Release (Sparks/Waves) SR_Ca_Overload->Spontaneous_Ca_Release Increased_Ca_Influx Increased Ca2+ Influx (e.g., high heart rate) Increased_Ca_Influx->SR_Ca_Overload Cytosolic_Ca_Increase Transient Increase in Cytosolic [Ca2+] Spontaneous_Ca_Release->Cytosolic_Ca_Increase NCX_Activation Activation of Forward-Mode NCX (Ca2+ Efflux) Cytosolic_Ca_Increase->NCX_Activation Transient_Inward_Current Transient Inward Current (Iti) via NCX NCX_Activation->Transient_Inward_Current DAD Delayed Afterdepolarization (DAD) Transient_Inward_Current->DAD Depolarizes membrane Triggered_AP Triggered Action Potential DAD->Triggered_AP If threshold is reached

DAD Signaling Pathway

Experimental Protocols for Studying Afterdepolarizations

Cardiomyocyte Isolation

The study of afterdepolarizations at the cellular level necessitates the isolation of viable cardiomyocytes. The following is a generalized protocol for the enzymatic dissociation of canine ventricular myocytes.

Solutions:

  • Ca²⁺-free Tyrode's solution (in mM): 138 NaCl, 4 KCl, 1 MgCl₂, 10 glucose, 0.33 NaH₂PO₄, 10 HEPES; pH 7.3 with NaOH.

  • Enzyme solution: Ca²⁺-free Tyrode's solution supplemented with collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL).

  • KB solution (in mM): 85 KCl, 30 K₂HPO₄, 5 MgSO₄, 1 EGTA, 2 Na₂ATP, 5 pyruvic acid, 5 creatine, 20 taurine, 20 glucose; pH 7.2 with KOH.

Protocol:

  • Excise the heart from an anesthetized and heparinized animal and mount it on a Langendorff apparatus.

  • Perfuse retrogradely with Ca²⁺-free Tyrode's solution for 5-10 minutes to wash out the blood.

  • Switch to the enzyme solution and perfuse for 20-30 minutes until the heart becomes flaccid.

  • Dissect the desired ventricular tissue and mince it in KB solution.

  • Gently triturate the tissue pieces with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the cells to settle and then gradually reintroduce Ca²⁺ to a final concentration of 1.8 mM.

  • Store the Ca²⁺-tolerant myocytes in a suitable medium (e.g., M199) at room temperature for use within 8-12 hours.

Electrophysiological Recording (Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for recording action potentials and ionic currents from single cardiomyocytes.

Solutions:

  • External solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES; pH 7.4 with NaOH.

  • Pipette solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA; pH 7.2 with KOH.

Protocol:

  • Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a physiological temperature (35-37°C).

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the pipette solution.

  • Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached configuration).

  • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • In current-clamp mode , record action potentials. EADs can be induced by prolonging the APD with I_Kr blockers (e.g., dofetilide) and/or I_Ca,L agonists (e.g., Bay K 8644). DADs can be induced by promoting Ca²⁺ overload with Na⁺/K⁺ pump inhibitors (e.g., ouabain or strophanthidin) and rapid pacing.[2][5]

  • In voltage-clamp mode , specific ionic currents can be isolated and measured using appropriate voltage protocols and pharmacological blockers. The NCX current (I_NCX) is typically measured as the Ni²⁺-sensitive current.[6]

Intracellular Calcium Imaging

Fluorescence microscopy with Ca²⁺-sensitive dyes is used to visualize and quantify intracellular Ca²⁺ transients and spontaneous Ca²⁺ release events.

Protocol:

  • Incubate the isolated cardiomyocytes with a Ca²⁺ indicator dye, such as Fluo-4 AM (5-10 µM), for 20-30 minutes at room temperature.[7]

  • Wash the cells to remove the excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the cells on a confocal or epifluorescence microscope equipped for live-cell imaging.

  • Excite the dye at its excitation wavelength (e.g., ~488 nm for Fluo-4) and record the emitted fluorescence.

  • Simultaneously record electrophysiological data to correlate Ca²⁺ signals with membrane potential changes.

Experimental_Workflow cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Isolation Cardiomyocyte Isolation (e.g., Canine Ventricle) Loading Calcium Dye Loading (e.g., Fluo-4 AM) Isolation->Loading Patch_Clamp Whole-Cell Patch-Clamp Loading->Patch_Clamp Ca_Imaging Confocal/Epifluorescence Calcium Imaging Loading->Ca_Imaging Induction Induction of Afterdepolarizations Patch_Clamp->Induction Current_Analysis Ionic Current Analysis (e.g., INCX) Patch_Clamp->Current_Analysis Voltage-Clamp Ca_Analysis Calcium Transient/Spark Analysis Ca_Imaging->Ca_Analysis AP_Analysis Action Potential Analysis (APD, EAD/DAD Amplitude) Induction->AP_Analysis

Experimental Workflow

NCX Inhibition as a Therapeutic Strategy

Given the central role of NCX in the genesis of both EADs and DADs, its inhibition has emerged as a promising antiarrhythmic strategy. By reducing the inward I_NCX, inhibitors can directly counteract the depolarizing currents that contribute to afterdepolarizations.

Mechanism of Antiarrhythmic Action
  • Suppression of DADs: By inhibiting the forward mode of NCX, these agents block the translation of spontaneous SR Ca²⁺ release into a depolarizing inward current, thereby reducing the amplitude of DADs and preventing the initiation of triggered action potentials.[5]

  • Suppression of EADs: NCX inhibitors can suppress EADs by reducing the net inward current during the plateau phase of the action potential, which helps to promote timely repolarization and prevent the reactivation of I_Ca,L.[4][8]

NCX_Inhibition_Logic cluster_pathology Pathological Mechanisms cluster_intervention Intervention cluster_effect Therapeutic Effect EAD_Mech EAD Generation (ICa,L Reactivation + Inward INCX) Arrhythmia_Prevention Prevention of Triggered Arrhythmias EAD_Mech->Arrhythmia_Prevention DAD_Mech DAD Generation (Spontaneous Ca2+ Release -> Inward INCX) DAD_Mech->Arrhythmia_Prevention NCX_Inhibitor NCX Inhibitor (e.g., SEA0400, ORM-10103) Reduced_Inward_INCX Reduced Inward NCX Current NCX_Inhibitor->Reduced_Inward_INCX Blocks forward mode EAD_Suppression Suppression of EADs Reduced_Inward_INCX->EAD_Suppression DAD_Suppression Suppression of DADs Reduced_Inward_INCX->DAD_Suppression EAD_Suppression->Arrhythmia_Prevention DAD_Suppression->Arrhythmia_Prevention

Logic of NCX Inhibition
Quantitative Effects of NCX Inhibitors

Several pharmacological agents have been developed to selectively inhibit NCX. The following tables summarize the quantitative effects of some of these inhibitors on EADs and DADs in canine cardiac preparations.

Table 1: Effect of NCX Inhibitors on Early Afterdepolarizations (EADs)

NCX InhibitorConcentration (µM)PreparationMethod of EAD InductionEffect on EAD AmplitudeReference
SEA0400 1Canine Ventricular Papillary Muscle1 µM Dofetilide + 10 µM BaCl₂↓ from 26.6 ± 2.5 mV to 14.8 ± 1.8 mV[9]
This compound 3Canine Ventricular Papillary Muscle1 µM Dofetilide + 100 µM BaCl₂Significant decrease[8]
This compound 10Canine Ventricular Papillary Muscle1 µM Dofetilide + 100 µM BaCl₂Further significant decrease[8]

Table 2: Effect of NCX Inhibitors on Delayed Afterdepolarizations (DADs)

NCX InhibitorConcentration (µM)PreparationMethod of DAD InductionEffect on DAD AmplitudeReference
SEA0400 1Canine Purkinje Fibers0.2 µM Strophanthidin↓ from 12.5 ± 1.7 mV to 5.9 ± 1.4 mV[9]
This compound 3Canine Purkinje Fibers0.2 µM Strophanthidin↓ from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV[5]
This compound 10Canine Purkinje Fibers0.2 µM Strophanthidin↓ from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV[5]
ORM-10962 1Canine Purkinje FibersDigoxinDecreased amplitude[10]

Table 3: Selectivity and IC₅₀ of NCX Inhibitors

InhibitorTargetIC₅₀ / EC₅₀SpeciesNotesReference
SEA0400 Inward I_NCXEC₅₀ ≈ 31 nMMouseAlso inhibits L-type Ca²⁺ current at higher concentrations.[11]
SEA0400 Outward I_NCXEC₅₀ ≈ 28 nMMouse[11]
This compound Inward I_NCXEC₅₀ ≈ 780 nMCanineNo significant effect on L-type Ca²⁺ current.[5]
This compound Outward I_NCXEC₅₀ ≈ 960 nMCanine[5]
ORM-10962 Forward Mode I_NCXIC₅₀ = 55 nMCanineHighly selective for NCX.[10]
ORM-10962 Reverse Mode I_NCXIC₅₀ = 67 nMCanine[10]

Conclusion

Early and delayed afterdepolarizations represent fundamental mechanisms of cardiac arrhythmogenesis. The sodium-calcium exchanger plays a critical and multifaceted role in the generation of these pathological depolarizations, making it a compelling target for antiarrhythmic drug development. This guide has provided a detailed overview of the molecular pathways, experimental methodologies, and the quantitative impact of NCX inhibition. The continued development of highly selective NCX inhibitors holds promise for novel therapeutic strategies to combat a range of cardiac arrhythmias. The data presented herein underscore the importance of a thorough understanding of the intricate interplay between ion channels, intracellular calcium handling, and membrane potential in both physiological and pathological cardiac function.

References

The Vicious Cycle: Unraveling the Role of Sodium-Calcium Exchange in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The restoration of blood flow to ischemic tissue, a process known as reperfusion, is a double-edged sword. While essential for salvaging cells from irreversible damage, it paradoxically triggers a cascade of events that can exacerbate tissue injury. This phenomenon, termed ischemia-reperfusion (I/R) injury, is a major contributor to the morbidity and mortality associated with cardiovascular diseases like myocardial infarction. At the heart of this complex pathophysiology lies a critical ion transporter: the sodium-calcium exchanger (NCX). This in-depth technical guide elucidates the pivotal role of NCX in the molecular mechanisms of I/R injury, providing a comprehensive resource for scientists and drug development professionals working to mitigate its devastating consequences.

The Operational Duality of the Sodium-Calcium Exchanger

The sodium-calcium exchanger is a bidirectional transmembrane protein crucial for maintaining intracellular calcium (Ca²⁺) homeostasis. Its direction of ion transport is dictated by the electrochemical gradients of sodium (Na⁺) and Ca²⁺ across the sarcolemma.

  • Forward Mode (Ca²⁺ Efflux): Under normal physiological conditions, the NCX operates predominantly in the forward mode, extruding one Ca²⁺ ion from the cell in exchange for the influx of three Na⁺ ions. This process is vital for removing the Ca²⁺ that enters the cardiomyocyte during each action potential, thereby facilitating muscle relaxation.

  • Reverse Mode (Ca²⁺ Influx): The direction of the exchanger can reverse when the intracellular Na⁺ concentration ([Na⁺]i) rises and/or the cell membrane depolarizes. In this reverse mode, the NCX transports Na⁺ out of the cell and Ca²⁺ into the cell. While this mode can play a physiological role under specific circumstances, its sustained activation during I/R injury is profoundly detrimental.[1][2][3]

Ischemia: Setting the Stage for NCX Reversal

During the ischemic phase, the lack of oxygen and nutrients disrupts cellular metabolism, leading to a cascade of events that favor the reversal of NCX function.

  • ATP Depletion and Na⁺/K⁺-ATPase Inhibition: The reduction in cellular ATP levels impairs the function of the Na⁺/K⁺-ATPase, the primary mechanism for extruding Na⁺ from the cell. This leads to a progressive accumulation of intracellular Na⁺.[4]

  • Intracellular Acidosis and Na⁺/H⁺ Exchanger Activation: Anaerobic glycolysis during ischemia results in the production of lactic acid and a subsequent drop in intracellular pH (acidosis). To counteract this, the Na⁺/H⁺ exchanger (NHE) is activated, which extrudes protons (H⁺) in exchange for Na⁺, further contributing to the rise in [Na⁺]i.[1][5]

  • Membrane Depolarization: The altered ionic environment and lack of ATP lead to depolarization of the cell membrane.

This combination of elevated intracellular Na⁺ and membrane depolarization creates a favorable electrochemical gradient for the NCX to operate in its reverse mode, priming the cell for a damaging influx of Ca²⁺ upon reperfusion.[1][6]

Reperfusion: The Calcium Onslaught

The restoration of blood flow at the onset of reperfusion triggers a rapid and massive influx of Ca²⁺ into the cardiomyocytes, a phenomenon largely mediated by the reverse-mode NCX. This sudden Ca²⁺ overload is a central event in I/R injury, initiating a multitude of downstream pathological processes.[7][8]

  • Mitochondrial Dysfunction: The excessive cytosolic Ca²⁺ is taken up by the mitochondria, leading to mitochondrial Ca²⁺ overload. This disrupts the mitochondrial membrane potential, impairs ATP synthesis, and promotes the generation of reactive oxygen species (ROS), further exacerbating cellular damage.[5][9][10]

  • Activation of Deleterious Enzymes: The elevated Ca²⁺ levels activate various enzymes that contribute to cellular injury, including proteases like calpains, which degrade cellular proteins, and phospholipases, which damage cell membranes.[11]

  • Hypercontracture and Cell Death: The sustained high levels of intracellular Ca²⁺ lead to cardiomyocyte hypercontracture, a state of irreversible contraction that disrupts the cellular architecture and leads to cell death through necrosis and apoptosis.[12][13]

  • Arrhythmias: The alterations in ion homeostasis and membrane potential caused by Ca²⁺ overload can lead to electrical instability and life-threatening arrhythmias.[2]

The signaling pathways involved in NCX-mediated ischemia-reperfusion injury are complex and interconnected. The following diagram illustrates the key events leading from ischemia to cellular injury.

G Ischemia Ischemia ATP_Depletion ATP Depletion Ischemia->ATP_Depletion Acidosis Intracellular Acidosis Ischemia->Acidosis NaK_ATPase_Inhibition Na+/K+-ATPase Inhibition ATP_Depletion->NaK_ATPase_Inhibition Na_Accumulation [Na+]i Accumulation NaK_ATPase_Inhibition->Na_Accumulation NHE_Activation NHE Activation Acidosis->NHE_Activation NHE_Activation->Na_Accumulation NCX_Reverse NCX Reverse Mode Na_Accumulation->NCX_Reverse Drives Reperfusion Reperfusion Reperfusion->NCX_Reverse Triggers Ca_Overload [Ca2+]i Overload NCX_Reverse->Ca_Overload Mito_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mito_Dysfunction Enzyme_Activation Enzyme Activation (e.g., Calpains) Ca_Overload->Enzyme_Activation Hypercontracture Hypercontracture Ca_Overload->Hypercontracture Arrhythmias Arrhythmias Ca_Overload->Arrhythmias Cell_Death Cell Death (Necrosis, Apoptosis) Mito_Dysfunction->Cell_Death Enzyme_Activation->Cell_Death Hypercontracture->Cell_Death

Signaling pathway of NCX in I/R injury.

Quantitative Data on Ion Dynamics and Cellular Injury

The following tables summarize key quantitative data from experimental studies investigating the role of NCX in ischemia-reperfusion injury.

Table 1: Intracellular Ion Concentrations in Myocardial Ischemia

ParameterCondition[Na⁺]i (mmol/L)[Ca²⁺]i (diastolic)Reference
Rat Hearts Control10.5 ± 0.6-[14]
30 min Ischemia25.0 ± 3.2-[14]
15 min Reperfusion17.9 ± 3.7-[14]
Rat Hearts Pre-ischemia~2 µmol/g wet weight-[15]
27 min Ischemia~10.35 µmol/g wet weight-[15]
Mouse Hearts Baseline-Rises >5x[16]
15 min Ischemia-Normalizes[16]
15 min Reperfusion--[16]

Table 2: Effects of NCX Inhibitors on Ischemia-Reperfusion Injury

InhibitorModelEndpointEffectReference
KB-R7943 (5 µM) Pig Coronary OcclusionInfarct Size34% reduction[13][17]
Rat HeartsLDH ReleaseReduced[17]
Rat HeartsContractile DysfunctionReduced[17]
SEA0400 Rabbit HeartsInfarct SizeReduced[4]
Rabbit HeartsPost-ischemic ContractilityImproved[4]

Experimental Protocols for Studying NCX in Ischemia-Reperfusion Injury

A variety of experimental models are employed to investigate the role of the sodium-calcium exchanger in the complex pathophysiology of ischemia-reperfusion injury. These models range from in vitro studies using isolated cardiomyocytes to ex vivo perfused heart preparations and in vivo models of myocardial infarction. The following section provides an overview of the key experimental protocols utilized in this field of research.

Langendorff Perfused Heart Model of Ischemia-Reperfusion

The Langendorff apparatus allows for the study of the entire heart ex vivo, maintaining its physiological function through retrograde perfusion of the coronary arteries. This model is instrumental for assessing cardiac function, metabolism, and infarct size in a controlled environment.

Workflow for Langendorff Ischemia-Reperfusion:

G Start Heart Excision & Aortic Cannulation Stabilization Stabilization Period (e.g., 20 min) Start->Stabilization Baseline Baseline Recording (e.g., 30 min) Stabilization->Baseline Ischemia Global Ischemia (Stop Perfusion) (e.g., 30 min) Baseline->Ischemia Reperfusion Reperfusion (Restore Perfusion) (e.g., 60-120 min) Ischemia->Reperfusion Analysis Functional Analysis & Infarct Size Measurement Reperfusion->Analysis

Langendorff I/R experimental workflow.

Protocol Outline:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal and the aorta is cannulated onto the Langendorff apparatus.[12][18][19]

  • Perfusion: The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow and maintained at 37°C.[19][20]

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to reach a steady state.[20]

  • Baseline Measurements: Baseline cardiac function parameters, such as left ventricular developed pressure (LVDP), heart rate, and coronary flow, are recorded.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[20]

  • Reperfusion: Perfusion is restored, and the heart is reperfused for a specific duration (e.g., 60-120 minutes).[20]

  • Functional Assessment: Cardiac function is monitored throughout the reperfusion period.

  • Infarct Size Determination: At the end of the experiment, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.[1][2][21]

Isolation of Adult Ventricular Myocytes for Simulated Ischemia

Studying isolated cardiomyocytes allows for the investigation of cellular and molecular mechanisms in a highly controlled environment, free from the influence of other cell types and systemic factors.

Protocol Outline:

  • Heart Digestion: The heart is perfused with a collagenase-containing solution via the Langendorff apparatus to digest the extracellular matrix.[7][22][23]

  • Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.[7][24]

  • Calcium Reintroduction: The isolated cells are gradually reintroduced to physiological calcium concentrations to ensure their viability and tolerance.

  • Simulated Ischemia: Ischemia is typically simulated by perfusing the cells with a hypoxic, acidic, and substrate-free solution.

  • Reoxygenation: Reperfusion is mimicked by returning the cells to a normoxic, physiological pH solution with appropriate substrates.

  • Analysis: A variety of parameters can be assessed, including cell viability, intracellular ion concentrations, and contractile function.

Measurement of Intracellular Ion Concentrations

Accurate measurement of intracellular Na⁺ and Ca²⁺ is critical for understanding the role of NCX in I/R injury.

  • Intracellular Sodium ([Na⁺]i):

    • Fluorescent Indicators: Sodium-sensitive fluorescent dyes, such as Sodium-Binding Benzofuran Isophthalate (SBFI), are loaded into the cells. The fluorescence intensity, often measured ratiometrically, is proportional to the [Na⁺]i.[8][10][25]

    • ²³Na Nuclear Magnetic Resonance (NMR): This technique allows for the non-invasive measurement of total intracellular sodium in intact hearts or isolated cells. Shift reagents are often used to distinguish between intracellular and extracellular sodium signals.[14][15][26]

  • Intracellular Calcium ([Ca²⁺]i):

    • Fluorescent Indicators: Calcium-sensitive dyes like Fura-2 or Fluo-3 are widely used to measure changes in intracellular calcium concentration. Ratiometric imaging with these dyes allows for quantitative measurements of both diastolic and systolic calcium levels.[16][27][28]

Assessment of Cell Death and Injury
  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the extracellular medium upon cell membrane damage. Measuring LDH activity in the perfusate or cell culture medium provides a quantitative measure of cytotoxicity.

  • TTC Staining for Infarct Size: As described in the Langendorff protocol, TTC staining is a standard method for quantifying myocardial infarct size. Viable tissue with intact dehydrogenase activity reduces the colorless TTC to a red formazan precipitate, while infarcted tissue remains unstained.[1][2][21]

  • TUNEL Assay for Apoptosis: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. This technique can be applied to tissue sections to identify and quantify apoptotic cells.[9][29][30][31][32]

NCX Isoforms in the Heart

The NCX family consists of three main isoforms: NCX1, NCX2, and NCX3. In the heart, NCX1 is the predominant isoform expressed in cardiomyocytes .[3][4][6][33][34] While transcripts for NCX2 and NCX3 have been detected at very low levels in cardiac tissue, their protein expression and functional significance in the context of cardiac I/R injury are considered to be minimal compared to NCX1.[33] Furthermore, alternative splicing of the SLC8A1 gene (which codes for NCX1) gives rise to several splice variants with tissue-specific expression and potentially different regulatory properties.[35][36] The differential expression and regulation of these splice variants in the context of cardiac pathophysiology is an active area of research.

Therapeutic Implications and Future Directions

The central role of reverse-mode NCX in mediating Ca²⁺ overload and subsequent cellular injury makes it an attractive therapeutic target for mitigating ischemia-reperfusion injury. The development of specific inhibitors that can selectively block the reverse mode of NCX without significantly affecting its crucial forward mode function holds great promise for cardioprotection.

Ongoing research focuses on:

  • Developing more selective NCX inhibitors: While agents like KB-R7943 and SEA0400 have demonstrated protective effects, the development of inhibitors with higher specificity and fewer off-target effects is a key priority.

  • Optimizing the timing of inhibitor administration: The therapeutic window for NCX inhibition appears to be critical, with administration at the onset of reperfusion showing the most benefit.[16]

  • Investigating the role of NCX in different organs: While this guide focuses on the heart, NCX-mediated injury is also implicated in I/R injury in other organs, such as the brain.[3]

  • Elucidating the role of NCX splice variants: A better understanding of the specific roles of different NCX1 splice variants in I/R injury could lead to more targeted therapeutic strategies.

References

ORM-10103: A Deep Dive into its Applications in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

ORM-10103 has emerged as a significant pharmacological tool in cardiovascular research, primarily due to its selective inhibition of the Na+/Ca2+ exchanger (NCX). This guide provides a comprehensive overview of its mechanism of action, experimental applications, and key quantitative data, offering valuable insights for scientists and researchers in the field.

Core Mechanism of Action

This compound is a selective inhibitor of the Na+/Ca2+ exchanger, a critical electrogenic transporter in cardiac myocytes responsible for maintaining calcium homeostasis.[1][2][3] The NCX facilitates the exchange of three sodium ions for one calcium ion across the cell membrane. Depending on the electrochemical gradients, it can operate in a forward (Ca2+ efflux) or reverse (Ca2+ influx) mode.[4] By inhibiting this exchanger, this compound can modulate intracellular calcium levels and influence the electrophysiological properties of heart cells.[3][5] This targeted action makes it a valuable compound for investigating the role of NCX in both normal cardiac function and pathological conditions like arrhythmias.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a clear comparison of its effects across different experimental models.

Table 1: Potency of this compound on Na+/Ca2+ Exchanger Current (I_NCX)

ParameterSpeciesCell TypeValueCitation
EC50 (outward I_NCX)CanineVentricular Myocytes960 nM[4]
EC50 (inward I_NCX)CanineVentricular Myocytes780 nM[4]

Table 2: Effects of this compound on Triggered Arrhythmias

Arrhythmia TypeModelConcentrationEffectCitation
Early Afterdepolarizations (EADs)Canine Papillary Muscle3 µMSignificant decrease in amplitude[4][5]
Early Afterdepolarizations (EADs)Canine Papillary Muscle10 µMSignificant decrease in amplitude[4][5]
Delayed Afterdepolarizations (DADs)Canine Purkinje Fibers3 µMAmplitude decreased from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV[7]
Delayed Afterdepolarizations (DADs)Canine Purkinje Fibers10 µMAmplitude decreased from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV[7]

Table 3: Selectivity Profile of this compound

Ion Channel/TransporterSpeciesConcentrationEffectCitation
L-type Ca2+ Current (I_CaL)Canine Ventricular Myocytes10 µMNo significant change[5][7]
Fast Inward Na+ Current (I_Na)Canine Ventricular Myocytes10 µMNo significant change in dV/dtmax[5]
Na+/K+ PumpCanine Ventricular MyocytesNot specifiedNo influence[5]
Rapid Delayed Rectifier K+ Current (I_Kr)Canine Ventricular Myocytes3 µMSlightly diminished[3][5]
Inward Rectifier K+ Current (I_K1)Canine Ventricular Myocytes3 µMNot influenced[4]
Slow Delayed Rectifier K+ Current (I_Ks)Canine Ventricular Myocytes3 µMNot influenced[4]
Transient Outward K+ Current (I_to)Canine Ventricular Myocytes3 µMNot influenced[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups involving this compound, the following diagrams have been generated using the DOT language.

cluster_membrane Sarcolemma cluster_downstream Downstream Effects NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ (out) NCX->Ca_out Forward Mode (Ca2+ Efflux) Na_in Na+ (in) NCX->Na_in 3 Na+ Ca_in Ca2+ (in) NCX->Ca_in Reverse Mode (Ca2+ Influx) Na_out Na+ (out) NCX->Na_out 3 Na+ Ca_overload Reduced Ca2+ Overload NCX->Ca_overload ORM10103 This compound ORM10103->NCX Inhibition Afterdepolarizations Suppression of EADs & DADs Ca_overload->Afterdepolarizations

Caption: Mechanism of action of this compound.

cluster_prep Tissue/Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep Isolation of Cardiac Myocytes or Papillary Muscle/Purkinje Fibers baseline Baseline Recording (Action Potentials or Ion Currents) prep->baseline arrhythmia Induction of Arrhythmias (e.g., with dofetilide, strophanthin) baseline->arrhythmia treatment Application of this compound arrhythmia->treatment washout Washout treatment->washout analysis Measurement of APD, Afterdepolarization Amplitude, Ion Current Density washout->analysis

Caption: Experimental workflow for assessing this compound effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols used in the study of this compound.

Single Ventricular Myocyte Isolation
  • Species: Canine (mongrel dogs)[5]

  • Procedure:

    • Hearts are excised and mounted on a Langendorff apparatus.

    • Perfusion with a Ca2+-free Tyrode's solution containing collagenase is performed to digest the extracellular matrix.

    • The ventricles are minced and gently agitated to release individual myocytes.

    • Cells are stored in a high-K+ solution until use.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp and conventional microelectrode techniques are employed.[5]

  • Voltage Clamp for Ion Currents:

    • Target: Measurement of I_NCX, I_CaL, and various K+ currents.[5]

    • Protocol:

      • Single myocytes are patched with a glass micropipette.

      • The membrane potential is clamped at a holding potential (e.g., -40 mV for I_NCX).

      • Voltage ramps or steps are applied to elicit the specific ion currents.

      • This compound is applied via the superfusate to determine its effect on the current amplitude.

  • Microelectrode for Action Potentials:

    • Preparation: Canine ventricular papillary muscles or Purkinje fibers are used.[7]

    • Protocol:

      • The tissue is placed in a superfusion chamber with Tyrode's solution.

      • A sharp microelectrode is inserted into a cell to record the membrane potential.

      • Action potentials are elicited by electrical stimulation.

      • The effects of this compound on action potential duration (APD), and the presence of EADs and DADs are recorded.

Induction of Arrhythmias
  • Early Afterdepolarizations (EADs):

    • Method: EADs are induced by creating conditions that prolong the action potential, such as using I_Kr blockers (e.g., dofetilide) in combination with slow pacing rates.[4]

  • Delayed Afterdepolarizations (DADs):

    • Method: DADs are typically induced by promoting intracellular Ca2+ overload. This can be achieved by superfusing the tissue with a Na+/K+ pump inhibitor like strophanthin, followed by a train of rapid electrical stimuli.[7]

Conclusion

This compound stands out as a selective and potent inhibitor of the Na+/Ca2+ exchanger. Its ability to reduce the amplitude of both early and delayed afterdepolarizations without significantly affecting other key cardiac ion channels underscores its potential as a valuable research tool and a lead compound for the development of novel antiarrhythmic therapies.[3][5] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future investigations into the multifaceted role of the Na+/Ca2+ exchanger in cardiovascular health and disease.

References

The Pharmacology of ORM-10103: A Selective Na+/Ca2+ Exchanger Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ORM-10103 is a novel small molecule that has demonstrated significant potential as a selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3] The NCX is a critical electrogenic transporter responsible for maintaining calcium homeostasis in cardiac myocytes and other excitable cells.[1][2][3] Its role in excitation-contraction coupling and its implication in the pathophysiology of cardiac arrhythmias have made it a compelling target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, selectivity, and effects on cardiac electrophysiology. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular therapeutics.

Core Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of the Na+/Ca2+ exchanger.[5][6] The NCX operates in two primary modes: a forward (Ca2+ efflux) mode and a reverse (Ca2+ influx) mode.[4] this compound has been shown to be a mode-independent inhibitor, effectively blocking both the inward and outward currents of the NCX.[1] This inhibition of NCX activity leads to a modulation of intracellular calcium concentration, which in turn influences cardiac muscle contraction and electrical signaling.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Table 1: Potency of this compound on Na+/Ca2+ Exchanger (NCX) Current

ParameterValue (nM)Cell TypeReference
Inward NCX Current EC50780Canine ventricular myocytes[1]
Outward NCX Current EC50960Canine ventricular myocytes[1]

Table 2: Selectivity of this compound Against Other Ion Channels

Ion Channel/TransporterConcentration Tested (µM)EffectCell TypeReference
L-type Ca2+ current (ICaL)10No significant effectCanine ventricular myocytes[1][5]
Fast inward Na+ current (INa)10No significant effect on dV/dtmaxCanine ventricular myocytes[1][5]
Rapid delayed rectifier K+ current (IKr)3Slightly diminishedCanine ventricular myocytes[1][5]
Inward rectifier K+ current (IK1)3No influenceCanine ventricular myocytes[4]
Slow delayed rectifier K+ current (IKs)3No influenceCanine ventricular myocytes[4]
Transient outward K+ current (Ito)3No influenceCanine ventricular myocytes[4]
Na+/K+ pump3No influenceCanine ventricular myocytes[4]

Table 3: Electrophysiological Effects of this compound on Afterdepolarizations

ParameterConcentration (µM)EffectPreparationReference
Early Afterdepolarization (EAD) Amplitude3Decreased from 19.3 ± 2.2 mV to 11.7 ± 2.4 mVCanine right ventricular papillary muscle[1]
Early Afterdepolarization (EAD) Amplitude10Decreased from 19.4 ± 3.3 mV to 9.5 ± 4.0 mVCanine right ventricular papillary muscle[1]
Delayed Afterdepolarization (DAD) Amplitude3Decreased from 5.5 ± 0.6 mV to 2.4 ± 0.8 mVCanine cardiac Purkinje fibres[1]
Delayed Afterdepolarization (DAD) Amplitude10Decreased from 8.1 ± 2.3 mV to 2.5 ± 0.3 mVCanine cardiac Purkinje fibres[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Measurement of Na+/Ca2+ Exchanger Current in Canine Ventricular Myocytes
  • Cell Isolation: Single ventricular myocytes were isolated from canine hearts.

  • Voltage Clamp Technique: Whole-cell patch-clamp technique was used to record ion currents.

  • Solutions:

    • External Solution (Normal Tyrode's): Composed of (in mM): NaCl 135, KCl 5.4, MgCl2 1, CaCl2 1.8, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

    • Pipette Solution: Composed of (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10, CaCl2 2; pH adjusted to 7.2 with KOH.

  • Protocol:

    • The NCX current was defined as the Ni2+-sensitive current.

    • To isolate the NCX current, other ion currents were blocked pharmacologically (e.g., Na+, Ca2+, K+ channels, and the Na+/K+ pump).

    • A voltage ramp protocol was applied to measure both inward and outward NCX currents.

    • This compound was superfused at various concentrations to determine its effect on the NCX current.

    • The concentration-response curve was generated by plotting the percentage of current inhibition against the concentration of this compound.[1]

Induction and Measurement of Early and Delayed Afterdepolarizations
  • Preparation: Canine right ventricular papillary muscles and cardiac Purkinje fibers were used.

  • Microelectrode Technique: Standard microelectrodes were used to record action potentials.

  • Induction of Early Afterdepolarizations (EADs):

    • EADs were induced by superfusing the preparations with a solution containing dofetilide (an IKr blocker) and BaCl2 (an IK1 blocker).

    • The preparations were paced at a slow rate (e.g., 5 s cycle length).[7]

    • The amplitude of the EADs was measured before and after the application of this compound at different concentrations.[1]

  • Induction of Delayed Afterdepolarizations (DADs):

    • DADs were evoked in Purkinje fiber preparations by superfusion with strophanthin (a Na+/K+ pump inhibitor) to induce Ca2+ overload.[1]

    • A train of stimuli (e.g., 40 stimuli at a cycle length of 400 ms) was applied, followed by a stimulation-free period to observe DADs.[1][7]

    • The amplitude of the DADs was measured before and after the application of this compound at different concentrations.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the Na+/Ca2+ exchanger and the experimental workflow for assessing the effects of this compound.

NCX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Na_out 3 Na+ NCX->Na_out Ca_out Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in Ca2+ NCX->Ca_in Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_out->NCX Reverse Mode (Ca2+ Influx) Na_in->NCX Ca_in->NCX ORM10103 This compound ORM10103->NCX Inhibition

Caption: Na+/Ca2+ exchanger signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_electrophys Electrophysiology cluster_intervention Intervention cluster_analysis Data Analysis cell_isolation Isolate Canine Ventricular Myocytes patch_clamp Whole-Cell Patch Clamp (Voltage Clamp) cell_isolation->patch_clamp tissue_prep Prepare Canine Papillary Muscle/Purkinje Fibers microelectrode Microelectrode Recording (Action Potentials) tissue_prep->microelectrode measure_currents Measure NCX Inward & Outward Currents patch_clamp->measure_currents induce_arrhythmia Induce EADs/DADs (Dofetilide/BaCl2 or Strophanthin) microelectrode->induce_arrhythmia apply_orm Apply this compound (Concentration-Response) induce_arrhythmia->apply_orm measure_ap Measure EAD/DAD Amplitude apply_orm->measure_ap analyze_data Analyze Data & Generate Concentration-Response Curves measure_currents->analyze_data measure_ap->analyze_data

Caption: Experimental workflow for assessing the electrophysiological effects of this compound.

Conclusion

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger. Its ability to reduce the amplitude of both early and delayed afterdepolarizations without significantly affecting other major cardiac ion channels at therapeutic concentrations highlights its potential as a valuable research tool and a promising candidate for the development of novel antiarrhythmic therapies. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols for ORM-10103 in Voltage-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10103 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining calcium homeostasis in cardiac myocytes and other excitable cells.[1][2][3][4][5] Its selectivity for the NCX over other ion channels, such as the L-type Ca2+ channel, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NCX.[4][6] These application notes provide detailed protocols for the use of this compound in voltage-clamp experiments to study the function of the Na+/Ca2+ exchanger, particularly in isolated cardiac myocytes.

Mechanism of Action

The Na+/Ca2+ exchanger is an electrogenic transporter that plays a crucial role in cellular calcium homeostasis by extruding one Ca2+ ion in exchange for three Na+ ions (forward mode) or vice versa (reverse mode), depending on the transmembrane electrochemical gradients for Na+ and Ca2+ and the membrane potential.[4] this compound effectively inhibits both the forward and reverse modes of the NCX current (I_NCX).[6] This inhibition allows for the elucidation of the specific contribution of the NCX to cellular electrophysiology and calcium dynamics.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound in voltage-clamp experiments.

ParameterSpecies/Cell TypeValueReference
EC50 (Forward Mode I_NCX) Canine Ventricular Myocytes780 nM[6]
EC50 (Reverse Mode I_NCX) Canine Ventricular Myocytes960 nM[6]
Effect on L-type Ca2+ Current (I_CaL) Canine Ventricular MyocytesNo significant effect at 10 µM[6]
Effect on Fast Na+ Current (I_Na) Canine Ventricular MyocytesNo significant effect on dV/dtmax at 10 µM
Effect on Rapid Delayed Rectifier K+ Current (I_Kr) Canine Ventricular MyocytesSlightly diminished at 3 µM[5]
Effect on Na+/K+ Pump Current Canine Ventricular MyocytesNo significant effect[6]

Signaling Pathway of Na+/Ca2+ Exchange and Inhibition by this compound

The following diagram illustrates the bidirectional nature of the Na+/Ca2+ exchanger and the inhibitory action of this compound.

NCX_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Na_in 3 Na+ NCX->Na_in Ca_in Ca2+ NCX->Ca_in Na_out 3 Na+ Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_out Ca2+ Ca_out->NCX Reverse Mode (Ca2+ Influx) ORM10103 This compound ORM10103->NCX Inhibition

Na+/Ca2+ exchanger signaling and this compound inhibition.

Experimental Protocols

Protocol 1: Isolation of Canine Ventricular Myocytes

This protocol describes the enzymatic digestion method for isolating single ventricular myocytes from a canine heart, adapted from established procedures.

Materials:

  • Langendorff apparatus

  • Perfusion solution (Tyrode's solution): NaCl, KCl, MgCl2, NaH2PO4, CaCl2, glucose, and HEPES, pH 7.4

  • Enzyme solution: Perfusion solution containing collagenase type II and protease type XIV

  • KB solution: K-glutamate, KCl, KH2PO4, MgCl2, taurine, creatine, EGTA, HEPES, and glucose, pH 7.2

Procedure:

  • Heart Excision: Anesthetize the dog and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Tyrode's solution.

  • Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, 37°C Tyrode's solution to clear the coronary arteries of blood.

  • Enzymatic Digestion: Switch the perfusion to the enzyme solution. Continue perfusion for 20-30 minutes, or until the heart becomes flaccid.

  • Tissue Dissociation: Remove the heart from the apparatus. Mince the ventricular tissue in the KB solution.

  • Cell Filtration: Gently triturate the minced tissue with a pipette to release individual myocytes. Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Cell Pelleting and Resuspension: Allow the myocytes to settle by gravity for 15-20 minutes. Carefully remove the supernatant and gently resuspend the cell pellet in fresh KB solution.

  • Calcium Reintroduction: Gradually increase the extracellular calcium concentration by adding small aliquots of Tyrode's solution containing 1.8 mM CaCl2 to the cell suspension.

  • Cell Viability Assessment: Assess cell viability using a microscope. Healthy myocytes should be rod-shaped with clear striations and should not spontaneously contract.

Protocol 2: Whole-Cell Voltage-Clamp Measurement of NCX Current

This protocol details the procedure for measuring I_NCX in isolated canine ventricular myocytes using the whole-cell patch-clamp technique and assessing the inhibitory effect of this compound.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • External (bath) solution: NaCl, CsCl, MgCl2, BaCl2, HEPES, glucose, and nifedipine (to block L-type Ca2+ channels), pH 7.4 with NaOH.

  • Internal (pipette) solution: Cs-aspartate, NaCl, MgATP, MgCl2, TEACl, EGTA, and HEPES, pH 7.2 with CsOH.

  • This compound stock solution (e.g., in DMSO)

Experimental Workflow Diagram:

Voltage_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Canine Ventricular Myocytes B Prepare External and Internal Solutions A->B C Fabricate Patch Pipettes (1-3 MΩ) B->C D Plate Myocytes in Recording Chamber C->D E Obtain Gigaohm Seal D->E F Establish Whole-Cell Configuration E->F G Apply Voltage-Clamp Protocol (Ramp Pulse) F->G H Record Baseline I_NCX G->H I Perfuse with this compound H->I J Record I_NCX in presence of this compound I->J K Apply NiCl2 to determine Ni-sensitive current J->K L Measure Current Amplitudes K->L M Construct I-V Curves L->M N Calculate Percent Inhibition M->N

Workflow for a voltage-clamp experiment with this compound.

Procedure:

  • Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and allow them to adhere for at least 10 minutes.

  • Pipette Positioning: Fill a patch pipette with the internal solution and mount it on the micromanipulator. Approach a single, healthy myocyte with the pipette tip while applying positive pressure.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 5-10 minutes.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -40 mV.

    • Apply a descending voltage ramp from +80 mV to -120 mV over 500 ms. This will elicit both outward (positive potentials) and inward (negative potentials) NCX currents.

  • Baseline Recording: Record the baseline I_NCX using the voltage ramp protocol.

  • Application of this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).

  • Recording with this compound: After a 5-10 minute incubation period, record the I_NCX in the presence of this compound using the same voltage ramp protocol.

  • Determination of Ni-sensitive Current: At the end of the experiment, perfuse the cell with an external solution containing a high concentration of NiCl2 (e.g., 5-10 mM), a non-specific blocker of NCX, to determine the Ni-sensitive current, which represents the total NCX current.

Protocol 3: Data Analysis

Procedure:

  • Current Measurement: Measure the amplitude of the outward current at a specific positive potential (e.g., +60 mV) and the inward current at a specific negative potential (e.g., -100 mV) from the recorded current traces before and after the application of this compound.

  • Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the membrane potential to generate I-V curves for both baseline and in the presence of this compound.

  • Percent Inhibition Calculation: Calculate the percentage inhibition of the inward and outward I_NCX at specific voltages using the following formula: % Inhibition = [(I_baseline - I_this compound) / I_baseline] * 100

  • Concentration-Response Curve: To determine the EC50, repeat the experiment with a range of this compound concentrations and plot the percent inhibition as a function of the log concentration. Fit the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable tool for the selective inhibition of the Na+/Ca2+ exchanger in voltage-clamp experiments. The protocols outlined in these application notes provide a framework for researchers to investigate the role of NCX in cardiac electrophysiology and to characterize the effects of novel pharmacological agents on this important ion transporter. Adherence to these detailed methodologies will facilitate the acquisition of robust and reproducible data.

References

Application Notes and Protocols for ORM-10103 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10103 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis.[1][2][3] Unlike less selective inhibitors, this compound demonstrates minimal effects on other ion channels, such as L-type calcium channels and fast sodium channels, making it a valuable tool for investigating the specific roles of NCX in various physiological and pathophysiological processes.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro studies, with a focus on cardiac electrophysiology.

Mechanism of Action

This compound exerts its effects by directly inhibiting the Na+/Ca2+ exchanger. This transporter plays a crucial role in extruding calcium from the cell, thereby maintaining low intracellular calcium concentrations. By blocking NCX, this compound can prevent or reduce the calcium overload that is associated with various cellular stress conditions, such as ischemia-reperfusion injury.[4][5] The compound inhibits both the forward (calcium extrusion) and reverse (calcium entry) modes of NCX operation.[6]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound from various in vitro studies.

Table 1: EC50 Values for NCX Inhibition

ParameterCell TypeValueReference
Inward NCX CurrentCanine Ventricular Myocytes780 nM[7]
Outward NCX CurrentCanine Ventricular Myocytes960 nM[7]

Table 2: Effective Concentrations of this compound in Functional Assays

ConcentrationCell/Tissue TypeObserved EffectReference
0.5 - 10 µMCanine Ventricular MyocytesSignificant reduction of inward and outward NCX currents in a concentration-dependent manner.[7]
3 µMCanine Ventricular MyocytesSlight diminishment of the rapid delayed rectifier K+ current (IKr).[1][8]
3 µMCanine Ventricular Papillary MuscleDecreased amplitude of early afterdepolarizations (EADs).[9]
3 µMCanine Right Ventricular Purkinje FibresDecreased amplitude of delayed afterdepolarizations (DADs).[6]
10 µMCanine Ventricular MyocytesNo significant effect on L-type Ca2+ current or the maximum rate of depolarization (fast Na+ current).[1][8][10]
10 µMGuinea Pig Papillary MusclesNo effect on the amplitude or maximum rate of depolarization of slow response action potentials.[1][8][10]
10 µMCanine Ventricular MyocytesPrevented the rise of diastolic Ca2+ during simulated ischemia and reperfusion.[6]

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of intracellular calcium concentration via the Na+/Ca2+ exchanger.

ORM10103 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10103->NCX Inhibits Ca_in Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ Efflux Na_in Intracellular Na+ NCX->Na_in Arrhythmia Arrhythmogenic Events (EADs, DADs) Ca_in->Arrhythmia Contributes to Ca_out Extracellular Ca2+ Ca_out->NCX Na_out Extracellular Na+ Na_out->NCX

Caption: this compound inhibits the Na+/Ca2+ exchanger, leading to altered intracellular Ca2+ levels.

Experimental Protocols

Protocol 1: Electrophysiological Recording of NCX Current in Isolated Cardiomyocytes

This protocol is adapted from studies on canine ventricular myocytes.[1][7]

1. Cell Isolation:

  • Isolate ventricular myocytes from canine hearts via enzymatic dissociation using collagenase and protease.

2. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Pipette Solution: (in mM) 120 CsCl, 20 TEACl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • To specifically measure NCX current, other currents (Na+, Ca2+, K+) should be blocked using appropriate inhibitors (e.g., nifedipine for L-type Ca2+ channels, lidocaine for Na+ channels).

3. Electrophysiology:

  • Perform whole-cell patch-clamp recordings.

  • Use a voltage protocol that elicits both inward and outward NCX currents. A ramp protocol from +80 mV to -120 mV is often used.

  • Record baseline currents in the external solution.

  • Perfuse the cell with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 10 µM) and record the currents at each concentration.

  • To confirm the recorded current is NCX, apply a known NCX inhibitor like 5 mM Ni2+ at the end of the experiment to block the remaining current.

4. Data Analysis:

  • The NCX current is defined as the Ni2+-sensitive current.

  • Measure the peak inward and outward currents at each this compound concentration.

  • Plot the concentration-response curve and calculate the EC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Canine Ventricular Myocytes Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Solution_Prep Prepare External and Pipette Solutions Solution_Prep->Patch_Clamp Baseline Record Baseline Currents Patch_Clamp->Baseline ORM10103_Application Apply this compound (0.1 - 10 µM) Baseline->ORM10103_Application Ni_Application Apply Ni2+ (5 mM) ORM10103_Application->Ni_Application Measure_Current Measure Peak Inward/Outward Currents Ni_Application->Measure_Current Plot_Curve Plot Concentration- Response Curve Measure_Current->Plot_Curve Calc_EC50 Calculate EC50 Plot_Curve->Calc_EC50

Caption: Workflow for electrophysiological analysis of this compound's effect on NCX current.

Protocol 2: Assessment of this compound on Early and Delayed Afterdepolarizations (EADs and DADs)

This protocol is based on studies in canine ventricular and Purkinje fibre preparations.[6][9]

1. Tissue Preparation:

  • Dissect canine right ventricular papillary muscles or Purkinje fibres.

  • Mount the tissue in an organ bath superfused with oxygenated Tyrode's solution at 37°C.

2. Induction of Afterdepolarizations:

  • For EADs: Induce EADs by pacing at a slow rate (e.g., 0.2 Hz) in the presence of an IKr blocker (e.g., dofetilide) and BaCl2 to block I_K1.[6]

  • For DADs: Induce DADs by rapid pacing in the presence of strophanthidin to induce Ca2+ overload.[6][7]

3. Experimental Procedure:

  • Record transmembrane action potentials using sharp microelectrodes.

  • After stabilizing the EADs or DADs, superfuse the tissue with this compound at desired concentrations (e.g., 3 µM and 10 µM).

  • Record the changes in the amplitude and incidence of EADs and DADs.

4. Data Analysis:

  • Measure the amplitude of EADs and DADs before and after the application of this compound.

  • Statistically compare the amplitudes to determine the effect of the compound.

cluster_prep Preparation cluster_induction Induction cluster_exp Experiment cluster_analysis Analysis Tissue_Prep Prepare Canine Ventricular Tissue Mount_Tissue Mount in Organ Bath Tissue_Prep->Mount_Tissue Induce_EAD Induce EADs (Slow Pacing + Dofetilide/BaCl2) Mount_Tissue->Induce_EAD Induce_DAD Induce DADs (Rapid Pacing + Strophanthidin) Mount_Tissue->Induce_DAD Record_Baseline Record Baseline Action Potentials Induce_EAD->Record_Baseline Induce_DAD->Record_Baseline Apply_ORM10103 Apply this compound (3 and 10 µM) Record_Baseline->Apply_ORM10103 Record_Effect Record Changes in EAD/DAD Amplitude Apply_ORM10103->Record_Effect Measure_Amplitude Measure EAD/DAD Amplitude Record_Effect->Measure_Amplitude Compare_Data Statistical Comparison Measure_Amplitude->Compare_Data

Caption: Protocol for assessing the effect of this compound on afterdepolarizations.

Conclusion

This compound is a highly selective Na+/Ca2+ exchanger inhibitor that serves as a crucial tool for dissecting the role of NCX in cardiac electrophysiology and calcium homeostasis. The provided protocols offer a framework for in vitro investigations into its mechanism of action and functional effects. Researchers should carefully consider the specific cell or tissue model and optimize concentrations accordingly.

References

Application Notes and Protocols: ORM-10103 in Experimental Models of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This process is a significant contributor to the morbidity and mortality associated with myocardial infarction and other ischemic events. A key pathological event in I/R injury is the dysregulation of intracellular calcium homeostasis, largely mediated by the sodium-calcium exchanger (NCX). ORM-10103 is a potent and selective inhibitor of the NCX, targeting both its forward and reverse modes of operation.[1][2] By preventing cellular calcium overload, this compound presents a promising therapeutic strategy to mitigate the detrimental effects of I/R injury. These application notes provide detailed protocols for utilizing this compound in established in vitro and in vivo models of ischemia-reperfusion.

Mechanism of Action

During ischemia, the intracellular sodium concentration ([Na+]i) increases due to the inhibition of the Na+/K+ ATPase. Upon reperfusion, this elevated [Na+]i drives the NCX to operate in its reverse mode, importing calcium ions (Ca2+) into the cell in exchange for sodium ions. This leads to a rapid and significant increase in intracellular calcium ([Ca2+]i), triggering a cascade of detrimental events including mitochondrial dysfunction, activation of proteases, and the generation of reactive oxygen species (ROS), ultimately leading to cell death and tissue damage. This compound selectively inhibits the NCX, thereby preventing this pathological influx of calcium and protecting cells from I/R-induced injury.[1]

Data Presentation

In Vitro: Simulated Ischemia-Reperfusion in Canine Cardiomyocytes

The following table summarizes the effects of 10 µM this compound on intracellular calcium concentration in isolated canine ventricular cardiomyocytes subjected to simulated ischemia and reperfusion.

ParameterControl (Ischemia/Reperfusion)10 µM this compound
Ischemic [Ca2+]i Significantly increasedSignificantly reduced
Reperfusion [Ca2+]i (diastolic) Remained elevatedReturned to baseline
Cell Viability Substantially reducedSignificantly improved

Data compiled from studies by Tóth et al. (2014).[3]

In Vivo: Langendorff-Perfused Rat Heart Model

The following table summarizes the anti-arrhythmic effects of 10 µM this compound in an isolated Langendorff-perfused rat heart model subjected to 10 minutes of global ischemia followed by 30 minutes of reperfusion.

Arrhythmia ParameterControl (Ischemia/Reperfusion)10 µM this compound
Arrhythmia-free period ShortenedIncreased
Incidence of Extrasystoles HighDecreased
Incidence of Ventricular Fibrillation ObservedNo significant effect
Duration of Ventricular Fibrillation VariableNo significant effect

Data based on findings from Szepesi et al. as cited in a 2022 review.[4]

Experimental Protocols

In Vitro: Simulated Ischemia-Reperfusion in Isolated Cardiomyocytes

This protocol is adapted from a study on isolated canine ventricular cardiomyocytes.[3]

1. Cardiomyocyte Isolation:

  • Isolate ventricular cardiomyocytes from a suitable animal model (e.g., canine) using established enzymatic digestion protocols.

2. Perfusion Solutions:

  • Normal Tyrode's Solution (pH 7.4): Standard physiological salt solution containing glucose.

  • Simulated Ischemic Solution (pH 6.8): Glucose-free Tyrode's solution, supplemented with 2-deoxyglucose to inhibit glycolysis, and buffered to a lower pH to mimic ischemic conditions. The solution should be gassed with 95% N2 / 5% CO2.

3. Experimental Procedure:

  • Perfuse isolated cardiomyocytes with normal Tyrode's solution to establish a baseline.

  • Induce simulated ischemia by switching the perfusion to the ischemic solution for a defined period (e.g., 20-30 minutes).

  • Initiate reperfusion by switching back to the normal Tyrode's solution.

  • For the treatment group, include 10 µM this compound in the perfusion solutions during both the ischemic and reperfusion phases.

  • Monitor intracellular calcium levels using a fluorescent calcium indicator (e.g., Fura-2 AM) and assess cell viability using appropriate assays (e.g., Trypan Blue exclusion or LDH release).

In Vivo: Langendorff-Perfused Isolated Rat Heart

This protocol is a standard method for inducing global ischemia-reperfusion in an ex vivo rat heart.

1. Heart Isolation and Perfusion:

  • Anesthetize a rat and perform a thoracotomy.

  • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

  • Retrogradely perfuse the heart with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure or flow.

2. Ischemia-Reperfusion Protocol:

  • Allow the heart to stabilize for a baseline period (e.g., 20 minutes).

  • Induce global ischemia by stopping the perfusion for a specific duration (e.g., 10 minutes).[4]

  • Initiate reperfusion by restoring the flow of the Krebs-Henseleit buffer for a set period (e.g., 30 minutes).[4]

  • For the treatment group, introduce 10 µM this compound into the perfusate prior to the ischemic period and maintain it throughout reperfusion.[4]

3. Data Acquisition:

  • Record electrocardiogram (ECG) throughout the experiment to monitor for arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • Measure functional parameters such as left ventricular developed pressure (LVDP) and heart rate.

Visualizations

Signaling Pathway of Ischemia-Reperfusion Injury and this compound Intervention

G cluster_0 Ischemia-Reperfusion cluster_1 Cellular Injury Cascade cluster_2 Therapeutic Intervention Ischemia Ischemia Na_K_ATPase_Inhibition ↓ Na+/K+ ATPase Activity Ischemia->Na_K_ATPase_Inhibition Reperfusion Reperfusion NCX_Reverse NCX (Reverse Mode) Reperfusion->NCX_Reverse Increased_Na ↑ Intracellular Na+ Na_K_ATPase_Inhibition->Increased_Na Increased_Na->NCX_Reverse Increased_Ca ↑↑ Intracellular Ca2+ (Overload) NCX_Reverse->Increased_Ca CaMKII ↑ CaMKII Activation Increased_Ca->CaMKII Mitochondrial_Dysfunction Mitochondrial Dysfunction Increased_Ca->Mitochondrial_Dysfunction Cell_Death Apoptosis & Necrosis CaMKII->Cell_Death ROS ↑ ROS Production Mitochondrial_Dysfunction->ROS ROS->Cell_Death ORM10103 This compound ORM10103->Inhibition Inhibition->NCX_Reverse

Caption: this compound blocks NCX-mediated calcium overload in I/R.

Experimental Workflow for In Vivo Langendorff-Perfused Heart Model

G cluster_0 Control Group cluster_1 This compound Treatment Group Stabilization_C Stabilization (20 min) Ischemia_C Global Ischemia (10 min) Stabilization_C->Ischemia_C Reperfusion_C Reperfusion (30 min) Ischemia_C->Reperfusion_C Analysis_C Arrhythmia Analysis Reperfusion_C->Analysis_C Stabilization_T Stabilization (20 min) Treatment This compound (10 µM) Infusion Stabilization_T->Treatment Ischemia_T Global Ischemia (10 min) Treatment->Ischemia_T Reperfusion_T Reperfusion (30 min) Ischemia_T->Reperfusion_T Analysis_T Arrhythmia Analysis Reperfusion_T->Analysis_T

Caption: Workflow for assessing this compound's anti-arrhythmic effects.

References

Application Notes and Protocols: ORM-10103 in Canine Cardiac Purkinje Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10103 is a novel and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3] The NCX is a critical sarcolemmal protein in cardiac myocytes responsible for maintaining calcium homeostasis, playing a significant role in excitation-contraction coupling and the electrical activity of the heart.[1][2][3] Dysregulation of NCX activity has been implicated in cardiac arrhythmias associated with calcium overload. This compound offers a valuable pharmacological tool for investigating the (patho)physiological roles of the NCX in cardiac tissue. These application notes provide detailed protocols for the use of this compound in isolated canine cardiac Purkinje fibers, a key experimental model for studying cardiac electrophysiology and arrhythmogenesis.

Mechanism of Action

This compound acts as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), effectively reducing both the inward and outward currents mediated by the exchanger.[4][5] This inhibition of the NCX helps to prevent the calcium overload that can lead to triggered arrhythmias, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[4][5]

Signaling Pathway of this compound in Canine Cardiac Myocytes

cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Ca_ext Ca²⁺ NCX Na⁺/Ca²⁺ Exchanger (NCX) Ca_ext->NCX Influx Na_ext Na⁺ NCX->Na_ext Efflux Ca_int Ca²⁺ NCX->Ca_int Efflux (Forward Mode) Ca²⁺ Extrusion Arrhythmia Arrhythmogenic Afterdepolarizations (EADs, DADs) Ca_int->Arrhythmia Overload Leads to Na_int Na⁺ Na_int->NCX Influx ORM10103 This compound ORM10103->NCX Inhibits

Caption: Mechanism of this compound action on the Na+/Ca2+ exchanger in a cardiac myocyte.

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in canine cardiac preparations.

Table 1: Effect of this compound on NCX Current in Canine Ventricular Myocytes

ConcentrationInward NCX Current InhibitionOutward NCX Current InhibitionEC50 (Inward)EC50 (Outward)
> 0.5 µMSignificantSignificant780 nM960 nM

Data from Jost et al., 2013. Experiments were performed on canine ventricular myocytes.

Table 2: Effect of this compound on Pharmacologically-Induced Afterdepolarizations

PreparationAfterdepolarization TypeThis compound ConcentrationAmplitude Reduction
Canine Purkinje FibersDelayed (DADs)3 µMSignificant
Canine Purkinje FibersDelayed (DADs)10 µMSignificant
Canine Papillary MuscleEarly (EADs)3 µM19.3 ± 2.2 mV to 11.7 ± 2.4 mV
Canine Papillary MuscleEarly (EADs)10 µM19.4 ± 3.3 mV to 9.5 ± 4.0 mV

Data from Jost et al., 2013.

Table 3: Selectivity Profile of this compound in Canine Cardiac Myocytes

Ion Channel/TransporterEffect of this compound (up to 10 µM)
L-type Ca2+ Current (ICa,L)No significant change
Fast Na+ Current (INa)No significant change
Na+/K+ PumpNo influence
Main K+ CurrentsNo influence
Rapid Delayed Rectifier K+ Current (IKr)Slightly diminished at 3 µM

Data from Jost et al., 2013. Experiments were performed on canine ventricular myocytes.

Experimental Protocols

Protocol 1: Isolation of Canine Cardiac Purkinje Fibers

This protocol is adapted from standard methods for isolating Purkinje fibers for electrophysiological studies.

Materials:

  • Canine heart

  • Krebs solution (in mM): Na+ 150, K+ 4.0, Mg2+ 1.0, Ca2+ 3.0, Cl- 136, PO4-3 0.9, HCO3- 22, and glucose 5.0.

  • Dissection tools (scissors, forceps)

  • Dissection microscope

  • Experimental chamber for electrophysiology recording

Procedure:

  • Excise the heart from a dog anesthetized with sodium pentobarbital (30 mg/kg, IV).

  • Immediately place the heart in chilled, oxygenated Krebs solution.

  • Dissect the ventricles to expose the endocardial surface.

  • Under a dissection microscope, carefully identify and dissect false tendons containing Purkinje fibers from the papillary muscles.

  • Transfer the isolated Purkinje fiber preparations to an experimental chamber continuously superfused with oxygenated Krebs solution (95% O2, 5% CO2) at 36°C.

  • Allow the preparation to stabilize for at least 30 minutes before starting experimental protocols.

Protocol 2: Induction of Delayed Afterdepolarizations (DADs) in Canine Purkinje Fibers

This protocol describes the induction of DADs to study the effects of this compound.

Materials:

  • Isolated canine Purkinje fiber preparation (from Protocol 1)

  • Krebs solution

  • Acetylstrophanthidin (0.2 µM) or other cardiac glycoside

  • This compound stock solution

  • Microelectrode setup for intracellular recording

  • Stimulator

Procedure:

  • Mount the Purkinje fiber preparation in the experimental chamber.

  • Impale a Purkinje fiber with a glass microelectrode filled with 3 M KCl.

  • Record baseline action potentials while stimulating the preparation at a cycle length of 900 ms.

  • To induce DADs, superfuse the preparation with Krebs solution containing 0.2 µM acetylstrophanthidin.

  • Once stable DADs are observed, introduce this compound at the desired concentration (e.g., 3 µM or 10 µM) into the superfusate.

  • Record the changes in DAD amplitude and characteristics.

  • A washout period with the control Krebs solution can be performed to assess the reversibility of the drug's effects.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Canine Purkinje Fibers B Mount in Experimental Chamber A->B C Stabilize Preparation B->C D Record Baseline Action Potentials C->D E Induce DADs (e.g., with Acetylstrophanthidin) D->E F Apply this compound E->F G Record Effects on DADs F->G H Washout G->H I Measure DAD Amplitude and Other Parameters H->I J Statistical Analysis I->J

Caption: Experimental workflow for studying the effects of this compound on DADs in canine Purkinje fibers.

Conclusion

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating efficacy in reducing arrhythmogenic afterdepolarizations in canine cardiac preparations. The provided protocols and data serve as a comprehensive guide for researchers investigating the electrophysiological effects of this compound in canine cardiac Purkinje fibers. The high selectivity of this compound makes it a superior tool for elucidating the role of the NCX in both normal and pathological cardiac function.

References

Application Notes and Protocols: Inducing E-ADs and DADs in the Presence of ORM-10103

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) are abnormal cardiac action potentials that can trigger life-threatening arrhythmias. Understanding the mechanisms underlying these events is crucial for the development of novel antiarrhythmic drugs. ORM-10103 has emerged as a selective inhibitor of the cardiac Na+/Ca2+ exchanger (NCX), a key player in intracellular calcium homeostasis.[1][2][3][4] These application notes provide detailed protocols for inducing EADs and DADs in cardiac preparations and investigating the effects of this compound.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating significant reduction of both inward and outward NCX currents.[1][5][6][7] Unlike other less selective agents, this compound shows minimal effects on other crucial cardiac ion channels at effective concentrations.[2][3] Specifically, it does not significantly alter the L-type Ca2+ current, the fast inward Na+ current, or the Na+/K+ pump.[1][5][6][7] A slight inhibition of the rapid delayed rectifier K+ current (IKr) has been noted at a concentration of 3 μM.[1][5][6][7] By selectively targeting the NCX, this compound allows for the specific investigation of the role of this exchanger in cardiac arrhythmogenesis.

Data Presentation

Table 1: Effect of this compound on EAD Amplitude
Concentration of this compoundAnimal ModelPreparationMethod of EAD Induction% Decrease in EAD Amplitude (Mean ± SEM)Reference
3 µMCanineRight Ventricular Papillary Muscle1 µM Dofetilide + 100 µM BaCl2, Slow Pacing (5s cycle length)Concentration-dependent decrease[8]
10 µMCanineRight Ventricular Papillary Muscle1 µM Dofetilide + 100 µM BaCl2, Slow Pacing (5s cycle length)Concentration-dependent decrease[8]
Table 2: Effect of this compound on DAD Amplitude
Concentration of this compoundAnimal ModelPreparationMethod of DAD Induction% Decrease in DAD Amplitude (Mean ± SEM)Reference
3 µMCanineRight Ventricular Purkinje Fibers0.2 µM Strophanthidin, Rapid Pacing (400ms cycle length, 40 stimuli)Concentration-dependent decrease[8]
10 µMCanineRight Ventricular Purkinje Fibers0.2 µM Strophanthidin, Rapid Pacing (400ms cycle length, 40 stimuli)Concentration-dependent decrease[8]

Experimental Protocols

Protocol 1: Induction of Early Afterdepolarizations (EADs) in Canine Papillary Muscle

Objective: To induce EADs in isolated canine right ventricular papillary muscle and to assess the effect of this compound.

Materials:

  • Canine right ventricular papillary muscle

  • Tyrode's solution (composition in mM: NaCl 128.2, NaHCO3 20, NaH2PO4 0.42, MgCl2 1.05, CaCl2 1.8, KCl 4.69, glucose 11.1; gassed with 95% O2 and 5% CO2)

  • Dofetilide (1 µM)

  • Barium chloride (BaCl2) (100 µM)

  • This compound (3 µM and 10 µM)

  • Microelectrode setup for intracellular action potential recording

  • Pacing electrodes

Procedure:

  • Isolate the right ventricular papillary muscle from a canine heart and mount it in a tissue bath superfused with Tyrode's solution at 37°C.

  • Impale a cardiac cell with a glass microelectrode to record intracellular action potentials.

  • Pace the preparation at a slow cycle length (e.g., 1500–3000 ms) to promote the development of EADs.[5]

  • Induce EADs by adding a combination of 1 µM dofetilide and 100 µM BaCl2 to the superfusion solution.[5]

  • Once stable EADs are observed, introduce this compound into the superfusion solution at the desired concentration (e.g., 3 µM or 10 µM).

  • Record the action potentials and measure the amplitude of the EADs before and after the application of this compound.

  • A washout period with the drug-free solution containing dofetilide and BaCl2 can be performed to assess the reversibility of the effect.[5]

Protocol 2: Induction of Delayed Afterdepolarizations (DADs) in Canine Purkinje Fibers

Objective: To induce DADs in isolated canine cardiac Purkinje fibers and to evaluate the effect of this compound.

Materials:

  • Canine cardiac Purkinje fibers

  • Tyrode's solution

  • Strophanthidin (0.2 µM)

  • This compound (3 µM and 10 µM)

  • Microelectrode setup for intracellular action potential recording

  • Pacing electrodes

Procedure:

  • Isolate Purkinje fibers from a canine heart and mount them in a tissue bath superfused with Tyrode's solution at 37°C.

  • Record intracellular action potentials using a glass microelectrode.

  • Induce DADs by superfusing the preparation with Tyrode's solution containing 0.2 µM strophanthidin.[8]

  • Apply a train of 40 consecutive stimuli at a cycle length of 400 ms to elicit DADs.[8]

  • After observing stable DADs, add this compound to the superfusion solution at the desired concentration (e.g., 3 µM or 10 µM).

  • Record the action potentials and measure the amplitude of the DADs before and after the administration of this compound.

Mandatory Visualizations

Signaling Pathway of EAD and DAD Formation and the Effect of this compound

EAD_DAD_Pathway cluster_EAD Early Afterdepolarization (EAD) Induction cluster_DAD Delayed Afterdepolarization (DAD) Induction Prolonged_AP Prolonged Action Potential Duration Reactivation_ICaL Reactivation of L-type Ca2+ Current (ICa,L) Prolonged_AP->Reactivation_ICaL Increased_INCX Increased inward Na+/Ca2+ Exchange Current (INCX) Prolonged_AP->Increased_INCX EAD EAD Formation Reactivation_ICaL->EAD Increased_INCX->EAD Ca_Overload Intracellular Ca2+ Overload Spontaneous_Release Spontaneous Sarcoplasmic Reticulum Ca2+ Release Ca_Overload->Spontaneous_Release Increased_INCX_DAD Increased inward Na+/Ca2+ Exchange Current (INCX) Spontaneous_Release->Increased_INCX_DAD DAD DAD Formation Increased_INCX_DAD->DAD ORM10103 This compound ORM10103->Increased_INCX Inhibits ORM10103->Increased_INCX_DAD Inhibits

Caption: Signaling pathways for EAD and DAD formation and the inhibitory effect of this compound on the Na+/Ca2+ exchanger current (INCX).

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_induction Induction of Arrhythmias cluster_intervention Intervention cluster_analysis Data Analysis Tissue_Isolation Isolate Canine Cardiac Tissue (Papillary Muscle or Purkinje Fiber) Mounting Mount in Tissue Bath with Tyrode's Solution (37°C) Tissue_Isolation->Mounting Recording_Setup Set up Microelectrode for Action Potential Recording Mounting->Recording_Setup EAD_Induction Induce EADs: - Slow Pacing - Dofetilide + BaCl2 Recording_Setup->EAD_Induction DAD_Induction Induce DADs: - Rapid Pacing - Strophanthidin Recording_Setup->DAD_Induction Baseline Record Baseline EADs/DADs EAD_Induction->Baseline DAD_Induction->Baseline Add_ORM Apply this compound (e.g., 3 µM, 10 µM) Baseline->Add_ORM Record_Effect Record Action Potentials with this compound Add_ORM->Record_Effect Washout Washout (Optional) Record_Effect->Washout Compare Compare Amplitude (Baseline vs. This compound) Washout->Compare Measure_Amplitude Measure EAD/DAD Amplitude Measure_Amplitude->Compare

Caption: A generalized experimental workflow for studying the effects of this compound on induced EADs and DADs in isolated cardiac tissue.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the contribution of the Na+/Ca2+ exchanger to cardiac arrhythmogenesis. The provided protocols offer a framework for reliably inducing EADs and DADs and for quantifying the antiarrhythmic potential of NCX inhibition. These methods can be adapted for use in various experimental models to further elucidate the role of NCX in both physiological and pathophysiological conditions.

References

Application Notes and Protocols: The Use of ORM-10103 in Guinea Pig Ventricular Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10103 is a selective inhibitor of the sodium-calcium exchanger (NCX), a critical component in cardiac calcium homeostasis and electrophysiology.[1][2][3] In the heart, the NCX plays a significant role in excitation-contraction coupling and the electrical activity of cardiac myocytes.[1][2] This document provides detailed application notes and protocols for the use of this compound in ex vivo guinea pig ventricular preparations, based on published research. The primary focus is on its electrophysiological effects and its selectivity profile.

Mechanism of Action

This compound functions as a selective inhibitor of the NCX current, effectively reducing both the inward and outward flow of ions through the exchanger.[4][5][6][7] This inhibition is concentration-dependent and has been shown to be effective in reducing triggered arrhythmias, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), in canine cardiac preparations.[4][8] A key feature of this compound is its high selectivity for the NCX over other cardiac ion channels, particularly the L-type Ca2+ channel.[1][2][3][4]

Data Presentation: Electrophysiological Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on guinea pig and canine ventricular preparations.

Table 1: Effect of this compound on Slow Response Action Potentials in Guinea Pig Papillary Muscle

ParameterControl10 μM this compoundnSignificance
Action Potential Amplitude (mV)81.2 ± 5.781.6 ± 6.15Not Significant
Maximum Rate of Depolarization (dV/dtmax) (V/s)12.4 ± 2.311.8 ± 2.65Not Significant

Data from Jost et al., 2013.[6][9] This data indicates that this compound does not have a significant effect on the L-type Ca2+ current in guinea pig ventricular tissue.[4][5][6][7][9]

Table 2: Selectivity Profile of this compound on Various Cardiac Ion Currents (Canine Ventricular Myocytes)

Ion CurrentConcentration of this compoundEffect
NCX Current1 μMMarkedly reduced
L-type Ca2+ Current (ICaL)10 μMNo significant change
Fast Na+ Current (INa)10 μMNo significant change in dV/dtmax
Rapid Delayed Rectifier K+ Current (IKr)3 μMSlightly diminished
Na+/K+ PumpNot specifiedNo influence
Other main K+ currentsNot specifiedNo influence

Data from Jost et al., 2013.[4][5][6][7]

Experimental Protocols

Protocol 1: Investigation of this compound Effects on Slow Response Action Potentials in Guinea Pig Papillary Muscle

Objective: To assess the effect of this compound on L-type Ca2+ channel activity by recording slow response action potentials.

Materials:

  • Male guinea pigs

  • Standard Tyrode's solution

  • High-potassium (25 mM) Tyrode's solution containing isoproterenol (1 μM)

  • This compound

  • Nisoldipine (positive control)

  • Microelectrode setup for intracellular recordings

  • Stimulator

Methodology:

  • Tissue Preparation:

    • Euthanize a male guinea pig in accordance with ethical guidelines.

    • Excise the heart and place it in oxygenated, room temperature Tyrode's solution.

    • Dissect the right ventricle and isolate a thin papillary muscle.

    • Mount the preparation in a tissue chamber and superfuse with oxygenated Tyrode's solution at 37°C.

  • Induction of Slow Response Action Potentials:

    • Depolarize the preparation by superfusing with a high-potassium (25 mM) Tyrode's solution. This inactivates the fast sodium channels.

    • Add isoproterenol (1 μM) to the superfusate to enhance the L-type Ca2+ current, which will now be responsible for the action potential upstroke.

  • Electrophysiological Recording:

    • Impale a ventricular myocyte with a glass microelectrode filled with 3 M KCl.

    • Record baseline slow response action potentials by stimulating the preparation at a suitable frequency (e.g., 1 Hz).

    • Measure the action potential amplitude and the maximum rate of depolarization (dV/dtmax).

  • Drug Application:

    • Superfuse the preparation with the high-potassium Tyrode's solution containing 10 μM this compound.

    • Allow for equilibration and record the slow response action potentials again.

    • As a positive control, apply a known L-type Ca2+ channel blocker, such as nisoldipine (50 nM), and record the subsequent changes in the action potential.

  • Data Analysis:

    • Compare the action potential amplitude and dV/dtmax before and after the application of this compound and the positive control.

    • Use appropriate statistical tests to determine the significance of any observed changes.

Visualizations

Signaling Pathway of this compound

ORM10103_Signaling_Pathway cluster_membrane Sarcolemma NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ (extracellular) NCX->Ca_out Na_out 3Na+ (extracellular) NCX->Na_out Ca_in Ca2+ (intracellular) NCX->Ca_in Na_in 3Na+ (intracellular) NCX->Na_in ORM10103 This compound Inhibition ORM10103->Inhibition Ca_out->NCX Forward Mode Na_out->NCX Ca_in->NCX Reverse Mode Na_in->NCX Inhibition->NCX Experimental_Workflow A Isolate Guinea Pig Papillary Muscle B Superfuse with High K+ + Isoproterenol A->B C Record Baseline Slow Response APs B->C D Superfuse with This compound (10 μM) C->D E Record Post-Drug Slow Response APs D->E F Data Analysis: Compare Amplitude & dV/dtmax E->F

References

preparing ORM-10103 stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10103 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in cellular calcium homeostasis.[1][2][3] It has demonstrated significant utility in preclinical research for investigating the pathophysiological roles of NCX in conditions such as cardiac arrhythmias and ischemia-reperfusion injury.[3][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of this compound is essential for proper handling and storage.

PropertyValue
Molecular Weight 348.35 g/mol [6]
Appearance White to off-white solid[6]
CAS Number 488847-28-5[6]
Chemical Formula C₂₀H₁₆N₂O₄[6]

Storage and Stability

Proper storage of this compound is crucial to maintain its stability and activity.

FormStorage TemperatureShelf Life
Powder -20°C3 years[6]
4°C2 years[6]
In Solvent -80°C2 years[6]
-20°C1 year[6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.48 mg of this compound (Molecular Weight = 348.35 g/mol ).

  • Solvent Addition: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM stock solution, if you weighed 3.48 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the stability data.

Solubility Data

The solubility of this compound in DMSO is high, allowing for the preparation of concentrated stock solutions.

SolventSolubility
DMSO 250 mg/mL (717.67 mM)[6]

Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6]

Experimental Concentrations

The working concentration of this compound will vary depending on the specific experimental model. Published studies have utilized a range of concentrations to investigate its effects on the Na+/Ca2+ exchanger.

Experimental ModelEffective Concentration Range
Canine Ventricular Myocytes0.1 µM - 10 µM[7]
Canine Papillary Muscle3 µM - 10 µM[7]
Canine Purkinje Fibers3 µM - 10 µM[7]

Visualized Protocols and Pathways

Workflow for Preparing this compound Stock Solution

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate volume based on desired concentration dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway of this compound Action

G ORM10103 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10103->NCX Inhibits Ca_influx Ca2+ Influx/Efflux NCX->Ca_influx Regulates Cellular_response Modulation of Cellular Response (e.g., Cardiac Contractility, Arrhythmia) Ca_influx->Cellular_response Impacts

Caption: Simplified pathway of this compound action.

References

Troubleshooting & Optimization

ORM-10103 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of ORM-10103 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to use a freshly opened, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[1][2]

Q2: What is the maximum concentration for a stock solution of this compound in DMSO?

A2: this compound has a high solubility in DMSO. Specific values from suppliers are provided in the table below. For practical purposes, preparing a stock solution in the range of 10-20 mg/mL is common. One supplier notes a solubility of up to 250 mg/mL in DMSO with the aid of ultrasonication.[1][2]

Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous experimental buffer. What should I do?

A3: This is a common issue for hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.

  • Increase the percentage of DMSO: While not always feasible depending on your experimental system's tolerance, a slightly higher percentage of DMSO in the final solution can help maintain solubility. However, it is crucial to have a vehicle control with the same final DMSO concentration.

  • Use a surfactant or co-solvent: For in vivo or some in vitro applications, a formulation with excipients like Tween-80, PEG300, or Cremophor EL can improve aqueous solubility. An example formulation is provided in the protocols section.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help re-dissolve the precipitate. However, the long-term stability of the compound under these conditions should be verified.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -80°C. Suppliers suggest that at -20°C, the stock solution is stable for at least one year, and at -80°C, for at least two years.[1][2]

Data on this compound Solubility

The following table summarizes the available solubility data for this compound.

SolventConcentrationObservationsSource
DMSO250 mg/mL (717.67 mM)Requires sonication.[1][2]
DMSO20 mg/mLClear solution.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 348.35 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For 1 mg of this compound, you will need 287 µL of DMSO to make a 10 mM solution.

  • Add the appropriate volume of DMSO to the vial of this compound powder.

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Example Formulation for In Vivo Studies

This protocol, adapted from a supplier's recommendation, provides an example of how to formulate this compound for in vivo administration.[1]

Vehicle Composition:

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. This will result in a final this compound concentration of 2.08 mg/mL.

Visualized Workflows and Signaling Pathway

G Workflow for Preparing a Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start This compound Powder dissolve Dissolve (Vortex/Sonicate) start->dissolve solvent Anhydrous DMSO solvent->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute final Final Working Solution dilute->final use Use Immediately in Experiment final->use G General Workflow for Solubility and Stability Testing cluster_0 Solubility Testing cluster_1 Stability Testing prep_super Prepare Supersaturated Solution in Buffer equilibrate Equilibrate (e.g., 24h at RT) prep_super->equilibrate filter Filter or Centrifuge to Remove Undissolved Solid equilibrate->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify solubility Determine Solubility Limit quantify->solubility prep_sol Prepare Solution at Known Concentration incubate Incubate under Test Conditions (Temp, Light, Time) prep_sol->incubate sample Take Samples at Different Time Points incubate->sample quantify_stab Quantify Remaining Compound (e.g., HPLC) sample->quantify_stab stability Determine Degradation Rate and Half-Life quantify_stab->stability G Mechanism of Action of this compound cluster_cell Cardiac Myocyte cluster_patho Pathological Conditions (e.g., Ischemia) NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ (High) NCX->Ca_in Ca_overload Ca2+ Overload NCX->Ca_overload Ca2+ entry via reverse mode Na_out Extracellular Na+ Na_out->NCX Arrhythmia Arrhythmias Ca_overload->Arrhythmia ORM10103 This compound ORM10103->NCX Inhibits

References

potential off-target effects of ORM-10103 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using ORM-10103. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the Sodium-Calcium Exchanger (NCX). It effectively blocks both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of NCX, playing a crucial role in regulating intracellular calcium homeostasis, particularly in cardiac myocytes.[1][2][3][4]

Q2: What are the known on-target potencies of this compound?

This compound exhibits submicromolar potency against the cardiac NCX1 isoform.

On-Target Potency of this compound

TargetModeEC50 (nM)Reference
NCX1Forward (outward current)780[2]
NCX1Reverse (inward current)960[2]

Q3: Are there any known off-target effects of this compound, especially at high concentrations?

Yes, while this compound is a selective inhibitor, a notable off-target effect has been identified at higher concentrations.

Known Off-Target Effects of this compound

Off-TargetConcentrationEffectReference
Rapid delayed rectifier K+ current (IKr)3 µM~20% inhibition[1][2][3][5][6][7][8]

This compound has been shown to be highly selective against other ion channels at concentrations up to 10 µM, including the L-type calcium channel (ICaL) and the Na+/K+ pump.[3][4][6][9]

Troubleshooting Guide

Problem 1: I am observing a prolongation of the action potential duration (APD) in my cardiomyocyte preparations after applying this compound. Is this expected?

This is a potential and known consequence of using this compound, particularly at concentrations of 3 µM and higher. The observed APD prolongation is likely due to the off-target inhibition of the rapid delayed rectifier potassium current (IKr), which plays a critical role in cardiac repolarization.[1][5][8]

Troubleshooting Steps:

  • Confirm Concentration: Double-check the final concentration of this compound in your experimental buffer.

  • Lower Concentration: If experimentally feasible, try using a lower concentration of this compound to minimize the IKr inhibition while still achieving sufficient NCX blockade.

  • Control Experiment: Include a positive control for IKr inhibition (e.g., E-4031) to confirm the sensitivity of your preparation to IKr blockers.

  • Data Interpretation: When analyzing your data, consider the dual effect of this compound on both NCX and IKr, especially when interpreting effects on APD and arrhythmogenic potential.

Problem 2: My experimental results are inconsistent or show high variability.

Inconsistent results can arise from issues with compound stability, solubility, or experimental technique.

Troubleshooting Steps:

  • Compound Handling:

    • Storage: Store this compound as a stock solution at -20°C or -80°C.

    • Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution into your aqueous experimental buffer. Precipitates can lead to inaccurate concentrations.

    • Working Solution: Prepare fresh working solutions daily from the stock to avoid degradation.

  • Experimental Setup:

    • Voltage-Clamp Artifacts: When performing patch-clamp experiments, be mindful of potential artifacts such as series resistance errors, which can be exacerbated when recording fast currents. Ensure proper compensation.

    • Temperature Control: Maintain a stable temperature throughout your experiment, as ion channel kinetics are temperature-sensitive.

Signaling Pathways and Experimental Workflows

To visualize the cellular context of this compound's action, the following diagrams illustrate the NCX signaling pathway and a typical experimental workflow for assessing off-target effects.

NCX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext 3 Na+ NCX NCX1 Na_ext->NCX Forward Mode Ca_ext 1 Ca2+ Ca_ext->NCX Reverse Mode NCX->Na_ext NCX->Ca_ext Na_int 3 Na+ NCX->Na_int Ca_int 1 Ca2+ NCX->Ca_int Na_int->NCX Ca_int->NCX ORM10103 This compound ORM10103->NCX Inhibition

Caption: NCX1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start: Assess Off-Target Effects prep Prepare Cardiomyocyte Culture or Tissue Slice start->prep patch_clamp Perform Whole-Cell Patch-Clamp prep->patch_clamp protocol Apply Voltage-Clamp Protocol for Specific Ion Channel (e.g., IKr) patch_clamp->protocol control Record Baseline Current protocol->control treatment Apply this compound (at desired concentration) control->treatment record_treatment Record Current Post-Treatment treatment->record_treatment analysis Analyze Current Traces (e.g., % inhibition) record_treatment->analysis conclusion Determine Off-Target Effect analysis->conclusion

Caption: Experimental Workflow for Off-Target Effect Assessment.

Detailed Experimental Protocols

Protocol 1: Measurement of NCX Current (I_NCX) using Whole-Cell Voltage-Clamp

This protocol is adapted from methodologies described for canine ventricular myocytes.[3]

  • Cell Preparation: Isolate single ventricular myocytes using standard enzymatic digestion procedures. Allow cells to stabilize before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, add specific inhibitors such as nifedipine (for ICaL) and ouabain (for Na+/K+ pump).

    • Internal (Pipette) Solution (in mM): 120 CsOH, 20 CsCl, 10 TEA-Cl, 5 MgATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with Aspartic Acid.

  • Voltage-Clamp Protocol:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -40 mV.

    • Apply a descending-ascending ramp protocol: from -120 mV to +60 mV over 500 ms.

    • Record the current during the ramp protocol.

  • Data Acquisition and Analysis:

    • Record baseline currents.

    • Apply this compound at the desired concentration and record the currents again.

    • To isolate I_NCX, subsequently apply a high concentration of a non-specific NCX blocker (e.g., 10 mM NiCl2) to measure the remaining current.

    • The Ni2+-sensitive current represents the I_NCX. The effect of this compound is determined by comparing the I_NCX before and after drug application.

Protocol 2: Measurement of Rapid Delayed Rectifier K+ Current (I_Kr) using Whole-Cell Voltage-Clamp

This protocol is a standard method for assessing IKr in cardiac myocytes.

  • Cell Preparation: As described in Protocol 1.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. Add ICaL and IKs blockers (e.g., nifedipine and HMR-1556, respectively).

    • Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 5 MgATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -40 mV.

    • Apply a depolarizing pulse to +20 mV for 1000 ms to activate IKr.

    • Repolarize the membrane to -40 mV to record the deactivating tail current. The amplitude of this tail current is a measure of IKr.

  • Data Acquisition and Analysis:

    • Record the baseline IKr tail current.

    • Apply this compound at the desired concentration and record the tail current again.

    • The percentage of inhibition is calculated by comparing the tail current amplitude before and after the application of this compound.

References

Technical Support Center: Interpreting ORM-10103 Results with IKr Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ORM-10103, a selective Na+/Ca2+ exchanger (NCX) inhibitor. This guide focuses on interpreting experimental results, particularly in the context of its known off-target effect on the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3][4][5] It inhibits both the forward (calcium extrusion) and reverse (calcium influx) modes of NCX activity.[1][6] By blocking NCX, this compound modulates intracellular calcium concentration, which plays a critical role in cardiac excitation-contraction coupling and arrhythmogenesis.[2][3][4]

Q2: Does this compound have any known off-target effects?

Yes. While this compound is highly selective for NCX, it has been shown to cause a slight reduction in the rapid delayed rectifier potassium current (IKr) at a concentration of 3 μM.[1][3][5] This is a critical consideration when interpreting data from experiments using this compound, as IKr inhibition can independently affect cardiac action potential duration and contribute to pro-arrhythmic events.

Q3: How can I differentiate the effects of NCX inhibition from IKr inhibition in my experiments?

Distinguishing between the effects of NCX and IKr inhibition requires careful experimental design and data interpretation. Here are some strategies:

  • Concentration-Response Analysis: Perform experiments across a range of this compound concentrations. The EC50 for NCX inhibition is in the submicromolar range (approximately 780-960 nM), while the IKr inhibition is observed at higher concentrations (3 μM).[5] Effects observed at lower concentrations are more likely attributable to NCX inhibition.

  • Use of Specific IKr Blockers: Compare the effects of this compound with those of a highly specific IKr blocker (e.g., dofetilide or E-4031). This can help to isolate the contribution of IKr inhibition to the observed phenotype.

  • Action Potential Morphology Analysis: Carefully analyze changes in the action potential waveform. NCX inhibition is expected to primarily affect calcium handling and related parameters, while IKr inhibition will predominantly prolong the repolarization phase (Phase 3) of the action potential.

  • Mathematical Modeling: Utilize in silico cardiac myocyte models to simulate the relative contributions of NCX and IKr inhibition to the observed electrophysiological changes.

Troubleshooting Guide

Issue 1: Unexpected prolongation of the action potential duration (APD) at higher concentrations of this compound.

  • Possible Cause: This is likely due to the off-target inhibition of IKr by this compound, which becomes more pronounced at concentrations around and above 3 μM.[1][3][5]

  • Troubleshooting Steps:

    • Confirm the concentration of this compound used.

    • Perform a concentration-response curve to determine if the APD prolongation is concentration-dependent.

    • Compare the observed APD prolongation with that induced by a specific IKr blocker to assess the relative contribution of this off-target effect.

    • Consider using a lower concentration of this compound that is still effective for NCX inhibition but has minimal impact on IKr.

Issue 2: this compound reduces early afterdepolarizations (EADs) but does not suppress Torsades de Pointes (TdP) in my model.

  • Possible Cause: this compound has been shown to decrease the amplitude of EADs.[1][6][7] However, its IKr inhibitory effect can prolong APD, a known risk factor for TdP.[8] The net effect may be a reduction in the trigger for TdP (EADs) but an increase in the substrate for TdP (APD prolongation).

  • Troubleshooting Steps:

    • Simultaneously measure APD and the incidence of EADs and TdP.

    • Analyze the data to determine if the lack of TdP suppression correlates with significant APD prolongation.

    • Investigate the effects of co-administering a compound that counteracts APD prolongation to see if the anti-TdP efficacy of this compound is improved.

Data Presentation

Table 1: Electrophysiological Effects of this compound

ParameterEffect of this compoundConcentrationPrimary MechanismCitation
NCX Current (Inward & Outward)InhibitionEC50: 780-960 nMNCX Inhibition[1][5]
IKr CurrentSlight Inhibition3 μMIKr Inhibition[1][3][5]
L-type Ca2+ Current (ICaL)No significant effectUp to 10 μMN/A[1][5][9]
Fast Na+ Current (INa)No significant effectUp to 10 μMN/A[1][5]
Early Afterdepolarizations (EADs)Decreased Amplitude3-10 μMNCX Inhibition[1][6][7]
Delayed Afterdepolarizations (DADs)Decreased Amplitude3-10 μMNCX Inhibition[1][7][10]
Action Potential Duration (APD)Prolongation≥ 3 μMIKr Inhibition[8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp for IKr Current Measurement

This protocol is adapted from standard electrophysiological techniques to assess the effect of this compound on IKr in isolated ventricular myocytes.

  • Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., canine or guinea pig) using enzymatic digestion.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors for ICaL (e.g., nifedipine) and IKs (e.g., HMR 1556) should be added.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate IKr, followed by a repolarizing pulse to -40 mV to record the tail current.

    • Perfuse the cell with the control external solution and record baseline IKr.

    • Perfuse the cell with the external solution containing this compound (e.g., 3 μM) and record IKr.

    • Wash out the drug and ensure the current returns to baseline.

  • Data Analysis: Measure the amplitude of the IKr tail current before, during, and after drug application. A reduction in the tail current amplitude in the presence of this compound indicates IKr inhibition.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NCX Na+/Ca2+ Exchanger (NCX) This compound->NCX Inhibits IKr IKr (hERG) Channel This compound->IKr Slightly Inhibits (≥3µM) Ca_overload Ca2+ Overload NCX->Ca_overload Reduces APD_prolongation APD Prolongation IKr->APD_prolongation Contributes to Arrhythmia Arrhythmogenic Events (EADs, DADs) Ca_overload->Arrhythmia Induces APD_prolongation->Arrhythmia Increases Risk of

Caption: Dual effects of this compound on cardiac ion channels and arrhythmogenesis.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_isolation Isolate Ventricular Myocytes patch_clamp Whole-Cell Patch-Clamp cell_isolation->patch_clamp baseline Record Baseline Currents (Control Solution) patch_clamp->baseline drug_app Apply this compound baseline->drug_app washout Washout drug_app->washout data_analysis Compare Current Amplitudes (Baseline vs. Drug) washout->data_analysis interpretation Interpret Results: NCX vs. IKr Inhibition data_analysis->interpretation

Caption: Workflow for assessing the effects of this compound on cardiac ion currents.

References

optimizing ORM-10103 concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ORM-10103 while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] The NCX is a transmembrane protein that plays a crucial role in maintaining intracellular calcium homeostasis by exchanging sodium ions for calcium ions across the cell membrane.[1] this compound inhibits both the forward and reverse modes of NCX activity.[4]

Q2: What is the recommended working concentration for this compound?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Electrophysiological studies in canine ventricular myocytes have shown effective inhibition of the NCX current at concentrations ranging from sub-micromolar to 10 µM.[3][5] The estimated EC50 values for inward and outward NCX currents are approximately 780 nM and 960 nM, respectively.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q3: At what concentration does this compound become cytotoxic?

Currently, there is limited publicly available data on the specific cytotoxic concentrations of this compound across various cell lines under normal culture conditions. However, a study on canine ventricular cardiomyocytes under simulated ischemia/reperfusion conditions demonstrated that 10 µM this compound increased cell survival, suggesting a lack of cytotoxicity at this concentration in that particular model.[4][5][6] It is crucial to determine the cytotoxic concentration in your specific experimental system.

Q4: How can I determine the cytotoxic concentration of this compound in my cell line?

To determine the cytotoxic threshold of this compound in your specific cell line, it is recommended to perform a concentration-response experiment and assess cell viability using standard cytotoxicity assays. Commonly used assays include the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and Live/Dead cell staining.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound Concentration is too low: The concentration of this compound may be insufficient to inhibit the Na+/Ca2+ exchanger in your specific cell type.Perform a dose-response experiment with a broader range of concentrations (e.g., 100 nM to 50 µM) to determine the optimal effective concentration.
Cell type lacks significant NCX activity: The target cells may not express the Na+/Ca2+ exchanger at a high enough level for this compound to have a measurable effect.Confirm the expression of NCX in your cell line using techniques such as Western blotting or qPCR.
Incorrect experimental conditions: The experimental buffer or media may interfere with the activity of this compound.Ensure that the experimental conditions are compatible with the use of small molecule inhibitors.
High levels of cell death observed Concentration is too high: The concentration of this compound may be exceeding the cytotoxic threshold for your cells.Perform a cytotoxicity assay (e.g., MTT, LDH, or Live/Dead staining) to determine the IC50 value for cytotoxicity. Use concentrations well below this value for your experiments.
Prolonged incubation time: Extended exposure to the compound, even at a seemingly non-toxic concentration, may lead to cytotoxicity.Optimize the incubation time by performing a time-course experiment to assess cell viability at different exposure durations.
Cell line is particularly sensitive: Some cell lines may be inherently more sensitive to chemical compounds.If possible, test the compound on a less sensitive cell line as a control.

Data Summary

Electrophysiological Effects of this compound in Canine Cardiomyocytes
ParameterConcentrationEffectReference
Inward NCX Current (EC50)780 nMInhibition[3]
Outward NCX Current (EC50)960 nMInhibition[3]
Early Afterdepolarization (EAD) Amplitude3 µMDecrease[3][5]
Early Afterdepolarization (EAD) Amplitude10 µMDecrease[3][5]
Delayed Afterdepolarization (DAD) Amplitude3 µMDecrease[3]
Delayed Afterdepolarization (DAD) Amplitude10 µMDecrease[3]
Cell Viability in Canine Ventricular Cardiomyocytes (Simulated Ischemia/Reperfusion)
ConcentrationEffect on Cell ViabilityReference
10 µMIncreased cell survival[4][5][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment

This protocol outlines a general procedure to determine the effective concentration range of this compound for inhibiting a specific cellular response.

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • Multi-well plates (e.g., 96-well)

  • Assay-specific reagents to measure the desired biological response

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and stabilize overnight.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in culture medium. A typical starting range could be from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation: Incubate the cells for a predetermined period, which should be optimized for your specific assay.

  • Assay Performance: Perform the assay to measure the biological response of interest (e.g., calcium imaging, electrophysiology, etc.).

  • Data Analysis: Plot the response as a function of the this compound concentration and determine the EC50 value.

Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay

This protocol provides a method to evaluate the effect of this compound on cell viability.

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value for cytotoxicity.

Visualizations

cluster_ORM10103_Action This compound Mechanism of Action This compound This compound NCX Na+/Ca2+ Exchanger This compound->NCX Inhibits Ca_Influx Ca2+ Influx (Reverse Mode) NCX->Ca_Influx Mediates Ca_Efflux Ca2+ Efflux (Forward Mode) NCX->Ca_Efflux Mediates Intracellular_Ca Intracellular Ca2+ Homeostasis Ca_Influx->Intracellular_Ca Ca_Efflux->Intracellular_Ca

Caption: Mechanism of action of this compound as an inhibitor of the Na+/Ca2+ exchanger (NCX).

cluster_Workflow Experimental Workflow for Optimizing this compound Concentration A 1. Determine Effective Concentration (Dose-Response) B 2. Assess Cytotoxicity (e.g., MTT Assay) A->B C 3. Determine Therapeutic Window B->C D 4. Proceed with Experiment C->D

Caption: Workflow for determining the optimal non-cytotoxic concentration of this compound.

cluster_Troubleshooting Troubleshooting Logic Start Experiment Start CheckEffect Observable Effect? Start->CheckEffect CheckToxicity High Cell Death? CheckEffect->CheckToxicity Yes IncreaseConc Increase Concentration CheckEffect->IncreaseConc No DecreaseConc Decrease Concentration CheckToxicity->DecreaseConc Yes Success Experiment Successful CheckToxicity->Success No CheckNCX Verify NCX Expression IncreaseConc->CheckNCX OptimizeTime Optimize Incubation Time DecreaseConc->OptimizeTime CheckNCX->Start OptimizeTime->Start

Caption: A logical flow diagram for troubleshooting common issues with this compound experiments.

References

troubleshooting ORM-10103 variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ORM-10103. The information is presented in a question-and-answer format to directly address common issues and sources of variability in experimental results.

Frequently Asked Questions (FAQs)

1. My this compound solution appears to have precipitated. How should I properly dissolve and store it?

Proper dissolution and storage of this compound are critical for maintaining its efficacy and ensuring reproducible results. It is recommended to prepare a stock solution in DMSO. For long-term storage, the DMSO stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could induce cellular toxicity.

2. I am observing inconsistent inhibition of the Na+/Ca2+ exchanger (NCX) current. What are the potential causes?

Variability in NCX inhibition can stem from several factors:

  • Inaccurate Pipetting: Given the potent, nanomolar IC50 of this compound, even small errors in pipetting can lead to significant variations in the final concentration. Ensure your pipettes are properly calibrated.

  • Incomplete Drug Washout: If you are performing experiments with washout periods, ensure the washout is complete. Residual this compound can affect subsequent measurements.

  • Time-Dependent Effects: The inhibitory effect of this compound may have a time-dependent component. Standardize the incubation time with the compound across all experiments.

  • pH of Experimental Solutions: The activity of ion exchangers can be sensitive to pH. Ensure the pH of your buffers and superfusion solutions is consistent across all experiments.

3. I am seeing unexpected off-target effects. What are the known off-target activities of this compound?

4. The magnitude of the effect of this compound seems to differ between my cell types/animal models. Is this expected?

Yes, the effects of this compound can vary depending on the experimental model. For instance, the expression and activity of the Na+/Ca2+ exchanger can differ between species (e.g., canine vs. guinea pig ventricular myocytes) and even between different cardiac regions (e.g., atrial vs. ventricular myocytes).[1][4][5] These intrinsic differences in NCX function can influence the observed potency and efficacy of this compound. It is crucial to characterize the baseline NCX activity in your specific model system to interpret the effects of the inhibitor accurately.

5. How can I confirm that the effects I am observing are specifically due to NCX inhibition?

To confirm the specificity of this compound's action in your experiments, consider the following controls:

  • Use a structurally unrelated NCX inhibitor: Comparing the effects of this compound with another known NCX inhibitor can help confirm that the observed phenotype is due to NCX inhibition.

  • Perform concentration-response experiments: A clear concentration-dependent effect is indicative of a specific pharmacological interaction.

  • Use a positive control: In experiments on arrhythmias, using a known pro-arrhythmic agent to induce EADs or DADs, and then showing that this compound can suppress these events, provides strong evidence for its mechanism of action.[1]

  • Measure NCX current directly: If your experimental setup allows, directly measuring the NCX current using patch-clamp electrophysiology is the most definitive way to confirm inhibition.[1][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound.

Table 1: Inhibitory Potency of this compound on Na+/Ca2+ Exchanger (NCX) Current

ParameterValueSpecies/Cell TypeReference
IC50 (Inward NCX Current at -80 mV)55 nMNot Specified[6]
IC50 (Outward NCX Current at +20 mV)67 nMNot Specified[6]
EC50 (Inward NCX Current)780 nMCanine Ventricular Myocytes[7]
EC50 (Outward NCX Current)960 nMCanine Ventricular Myocytes[7]

Table 2: Effect of this compound on Early and Delayed Afterdepolarizations (EADs and DADs) in Canine Cardiac Preparations

ConditionThis compound ConcentrationEffect on AmplitudeReference
EADs induced by 1 µM dofetilide + 100 µM BaCl₂3 µMDecrease from 19.3 ± 2.2 mV to 11.7 ± 2.4 mV[7]
EADs induced by 1 µM dofetilide + 100 µM BaCl₂10 µMDecrease from 19.4 ± 3.3 mV to 9.5 ± 4.0 mV[7]
DADs induced by 0.2 µM strophanthin3 µMDecrease from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV[7]
DADs induced by 0.2 µM strophanthin10 µMDecrease from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Measurement of NCX Current in Canine Ventricular Myocytes

This protocol is adapted from Jost et al., 2013.[1]

  • Cell Isolation: Isolate single ventricular myocytes from canine hearts using enzymatic dissociation with collagenase and protease.

  • Solutions:

    • External Solution (Normal Tyrode's): Contains (in mM): 140 NaCl, 4 KCl, 1 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 11 glucose. Gassed with 95% O₂ and 5% CO₂.

    • Pipette Solution: Contains (in mM): appropriate concentrations of K+ salts, buffers, and ATP to maintain cell viability and control intracellular ion concentrations.

    • NCX Measurement External Solution: To isolate NCX current, block other channels using specific inhibitors (e.g., nifedipine for L-type Ca2+ channels, lidocaine for Na+ channels, and specific K+ channel blockers).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to measure the current-voltage relationship.

    • To determine the NCX current, record the current before and after the application of a high concentration of a non-specific NCX blocker like NiCl₂ (10 mM). The Ni²⁺-sensitive current represents the NCX current.

  • This compound Application:

    • Perfuse the cell with the NCX measurement external solution containing the desired concentration of this compound.

    • Record the current again and compare it to the control NCX current to determine the percentage of inhibition.

Protocol 2: Induction and Measurement of EADs and DADs

This protocol is adapted from Jost et al., 2013.[1]

  • Preparation: Use canine right ventricular papillary muscles for EADs and Purkinje fibers for DADs. Mount the preparations in a tissue bath and superfuse with oxygenated Tyrode's solution at 37°C.

  • Recording: Record action potentials using standard sharp microelectrode techniques.

  • EAD Induction:

    • Stimulate the preparation at a slow cycle length (e.g., 1500–3000 ms).

    • Induce EADs by superfusing with a combination of 1 µM dofetilide and 100 µM BaCl₂.

  • DAD Induction:

    • Superfuse the Purkinje fiber preparation with 0.2 µM strophanthin for approximately 40 minutes.

    • Apply a train of 40 stimuli at a cycle length of 400 ms, followed by a 20-second stimulation-free period to observe DADs.

  • This compound Application:

    • Once stable EADs or DADs are established, add the desired concentration of this compound to the superfusion solution.

    • Record the changes in the amplitude and frequency of the afterdepolarizations.

    • Perform a washout step to check for the reversibility of the effect.

Visualizations

Signaling_Pathway cluster_membrane Sarcolemma cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na Intracellular Na+ NCX->Intracellular_Na Na+ Influx L_type_Ca_Channel L-type Ca2+ Channel Intracellular_Ca Intracellular Ca2+ L_type_Ca_Channel->Intracellular_Ca Ca2+ Influx (Trigger) Na_K_Pump Na+/K+ ATPase Na_K_Pump->Intracellular_Na Na+ Efflux SERCA SERCA2a RyR Ryanodine Receptor (RyR) RyR->Intracellular_Ca Ca2+ Release Intracellular_Ca->NCX Ca2+ Efflux Intracellular_Ca->SERCA Ca2+ Reuptake Intracellular_Ca->RyR CICR Contraction Myocyte Contraction Intracellular_Ca->Contraction ORM_10103 This compound ORM_10103->NCX Inhibition

Caption: Signaling pathway of calcium homeostasis in a cardiac myocyte and the point of intervention for this compound.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_intervention Intervention cluster_analysis Analysis start Start: Isolate Cardiac Myocytes or Tissue prepare_solutions Prepare Solutions (e.g., Tyrode's, Pipette) start->prepare_solutions mount Mount Cells/Tissue in Recording Chamber prepare_solutions->mount baseline Record Baseline Activity (Action Potentials or Ion Currents) mount->baseline induce Induce Pathological State (e.g., with Dofetilide/BaCl2 or Strophanthin) baseline->induce record_pathology Record EADs/DADs or Altered Ion Currents induce->record_pathology apply_orm Apply this compound record_pathology->apply_orm record_effect Record Effect of this compound apply_orm->record_effect washout Washout this compound record_effect->washout record_washout Record After Washout washout->record_washout analyze Analyze Data (e.g., Amplitude, Frequency, Duration) record_washout->analyze end End: Compare Results to Baseline and Pathological State analyze->end

Caption: General experimental workflow for assessing the effects of this compound on cardiac electrophysiology.

Troubleshooting_Logic cluster_solution Solution Integrity cluster_experimental Experimental Conditions cluster_biological Biological Factors start Inconsistent/Unexpected Results with this compound check_solubility Check for Precipitation start->check_solubility check_concentration Verify Final Concentration (Calibrate Pipettes) start->check_concentration consider_species Consider Species/Cell Type Differences start->consider_species check_storage Verify Storage Conditions (-20°C or -80°C) check_solubility->check_storage check_dissolution Confirm Proper Dissolution in DMSO check_solubility->check_dissolution check_incubation Standardize Incubation Time check_concentration->check_incubation check_ph Check pH of Solutions check_concentration->check_ph check_washout Ensure Complete Washout check_incubation->check_washout check_off_target Evaluate Potential Off-Target Effects (e.g., IKr) consider_species->check_off_target run_controls Run Specificity Controls consider_species->run_controls

Caption: A logical troubleshooting workflow for addressing variability in experiments involving this compound.

References

impact of ORM-10103 on L-type calcium current at high doses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ORM-10103 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3][4] It effectively reduces both the inward and outward currents of the NCX.[4][5][6] This selectivity makes it a valuable tool for investigating the roles of the NCX in various physiological and pathophysiological processes.[1][2][3]

Q2: Does this compound affect L-type calcium currents (ICaL) at high doses?

No, a key feature of this compound is its high selectivity for the NCX. Even at high concentrations, such as 10 μM, this compound has been shown to not significantly alter the L-type Ca2+ current.[4][5][6] This makes it superior to less selective NCX inhibitors which can have confounding effects on ICaL.[3]

Q3: What are the expected effects of this compound on cellular electrophysiology?

By inhibiting the NCX, this compound can decrease the amplitude of early and delayed afterdepolarizations (EADs and DADs) in a concentration-dependent manner.[4][6][7] This suggests its potential in preventing triggered arrhythmias.[4][5][6]

Q4: Are there any known off-target effects of this compound?

While highly selective, this compound has been observed to slightly diminish the rapid delayed rectifier K+ current (IKr) at a concentration of 3 μM.[3][4][6] However, it does not appear to significantly affect other major cardiac ion channels, including the fast inward Na+ current, Na+/K+ pump, and other main K+ currents.[4][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected changes in L-type calcium current observed after applying this compound. 1. Contamination of the compound. 2. Issues with the experimental preparation or recording conditions. 3. Off-target effects of other agents used in the experiment.1. Verify the purity and integrity of your this compound stock. 2. Run control experiments without the compound to ensure the stability of your ICaL recordings. 3. Re-evaluate the experimental protocol to identify any other compounds that might be affecting the L-type calcium channels.
Variability in the inhibition of Na+/Ca2+ exchanger current. 1. Inconsistent drug concentration. 2. Differences in experimental conditions (e.g., temperature, pH). 3. Natural biological variability between cells or tissues.1. Ensure accurate and consistent preparation of this compound solutions. 2. Standardize all experimental parameters. 3. Increase the number of experimental replicates to account for biological variance.
Observed effects do not align with the expected reduction in afterdepolarizations. 1. The specific arrhythmia model may not be primarily driven by NCX activity. 2. The concentration of this compound may be suboptimal for the specific preparation.1. Consider the underlying mechanisms of the induced arrhythmia in your model. 2. Perform a dose-response curve to determine the optimal concentration of this compound for your experimental system.

Quantitative Data Summary

Table 1: Inhibitory Effects of this compound on Na+/Ca2+ Exchanger (NCX) Current

Parameter Value Cell Type
Inward NCX Current Inhibition Significant at concentrations > 0.5 μMCanine ventricular myocytes
Outward NCX Current Inhibition Significant at concentrations > 0.5 μMCanine ventricular myocytes
EC50 (Inward Current) 780 nMCanine ventricular myocytes
EC50 (Outward Current) 960 nMCanine ventricular myocytes

Table 2: Selectivity Profile of this compound at High Concentrations

Ion Channel/Transporter Concentration Effect Cell Type
L-type Ca2+ current (ICaL) 10 μMNo significant changeCanine ventricular myocytes
Slow response action potentials 10 μMNo effect on amplitude or dV/dtmaxGuinea pig papillary muscles
Rapid delayed rectifier K+ current (IKr) 3 μMSlightly diminishedCanine ventricular myocytes
Fast inward Na+ current 10 μMNo significant changeCanine ventricular myocytes
Na+/K+ pump Not specifiedNo influenceCanine ventricular myocytes
Main K+ currents (other than IKr) Not specifiedNo influenceCanine ventricular myocytes

Experimental Protocols

Measurement of Na+/Ca2+ Exchanger Current (INCX)

The whole-cell patch-clamp technique is utilized to record INCX in isolated cardiac myocytes. The external solution is designed to eliminate other overlapping currents and contains low Na+ and is Ca2+-free. The internal (pipette) solution contains a physiological concentration of Na+. The NCX current is then elicited by the rapid application of a Ca2+-containing external solution. The current sensitive to Ni2+ (a non-selective blocker of NCX) is identified as INCX. This compound is then perfused at various concentrations to determine its effect on this current.

Measurement of L-type Calcium Current (ICaL)

ICaL is measured using the whole-cell patch-clamp technique. The external solution contains physiological concentrations of Ca2+, and the internal solution is formulated to isolate the Ca2+ current. Specific channel blockers for Na+ and K+ currents are included in both solutions. A voltage-clamp protocol is applied where the cell is held at a negative potential (e.g., -40 mV) to inactivate Na+ channels and then depolarized to various test potentials to elicit ICaL. The peak inward current at each test potential is measured before and after the application of high doses of this compound.

Visualizations

experimental_workflow cluster_protocol Experimental Protocol for Assessing this compound Specificity prep Isolate Canine Ventricular Myocytes patch Whole-Cell Patch Clamp prep->patch control_ical Record Baseline L-type Ca2+ Current (ICaL) patch->control_ical control_incx Record Baseline Na+/Ca2+ Exchanger Current (INCX) patch->control_incx apply_orm Apply High Dose this compound (10 µM) control_ical->apply_orm record_ical Record ICaL in the Presence of this compound apply_orm->record_ical analysis Data Analysis and Comparison record_ical->analysis apply_orm_incx Apply Varying Doses of this compound control_incx->apply_orm_incx record_incx Record INCX in the Presence of this compound apply_orm_incx->record_incx record_incx->analysis

Caption: Workflow for evaluating the impact of this compound.

signaling_pathway ORM10103 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10103->NCX Inhibits Ca_influx Ca2+ Influx (via NCX) NCX->Ca_influx Mediates Ca_efflux Ca2+ Efflux (via NCX) NCX->Ca_efflux Mediates L_type L-type Ca2+ Channel ICaL L-type Ca2+ Current (ICaL) L_type->ICaL Generates

Caption: this compound selectively inhibits the Na+/Ca2+ exchanger.

References

minimizing confounding effects in ORM-10103 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing confounding effects during experiments with ORM-10103.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] It effectively reduces both the inward and outward currents of the NCX, thereby impacting intracellular calcium and sodium homeostasis.[1][3] This mechanism is crucial in cardiac myocytes for excitation-contraction coupling and maintaining cellular electrophysiological stability.[2][4]

Q2: How does this compound differ from other Na+/Ca2+ exchanger inhibitors like SEA-0400 or KB-R7943?

This compound exhibits improved selectivity for the NCX compared to older inhibitors.[2][4][5] Notably, even at high concentrations (e.g., 10 μM), it does not significantly affect the L-type Ca2+ current (ICaL) or the fast inward Na+ current.[1][3] This high selectivity minimizes confounding effects on other critical ion channels, which is a known limitation of compounds like SEA-0400 that can inhibit ICaL at concentrations used to target NCX.[6]

Q3: What are the known off-target effects of this compound?

The primary off-target effect identified for this compound is a slight inhibition of the rapid delayed rectifier K+ current (IKr).[1][2][3] This effect has been observed at a concentration of 3 μM.[1][2][3] At a concentration of 10 μM, this compound has been shown to have no significant effect on the Na+/K+ pump or other main K+ currents in canine ventricular myocytes.[1][3]

Q4: In what experimental models has this compound been validated?

This compound has been studied in various preclinical models, primarily using canine and guinea pig ventricular preparations.[1][3] These studies have involved isolated single ventricular cells for voltage-clamp experiments and multicellular preparations like papillary muscles and Purkinje fibers for action potential recordings.[1][3]

Troubleshooting Guide

Issue 1: Unexpected prolongation of action potential duration (APD) at higher concentrations of this compound.

  • Possible Cause: This effect may be due to the slight off-target inhibition of the rapid delayed rectifier K+ current (IKr) by this compound, which has been observed at a concentration of 3 μM.[1][2][3] IKr is a crucial current for cardiac repolarization, and its inhibition can lead to APD prolongation.

  • Recommendation:

    • If APD prolongation is a concern for your experimental endpoint, consider using a lower concentration of this compound (e.g., < 3 μM) that is still effective for NCX inhibition.

    • Perform control experiments with a known selective IKr blocker to understand the potential contribution of IKr inhibition to your observed effects.

    • Carefully analyze the concentration-response relationship in your experiments to distinguish between NCX-mediated effects and potential off-target effects.

Issue 2: Apparent lack of effect of this compound on triggered arrhythmias.

  • Possible Cause: While this compound has been shown to decrease the amplitude of early and delayed afterdepolarizations (EADs and DADs), its effectiveness can depend on the specific experimental conditions and the underlying mechanism of arrhythmia induction.[1][6] For example, in some models of ischemia/reperfusion, while this compound reduced premature ventricular beats, it did not suppress the inducibility of Torsades de Pointes (TdP).

  • Recommendation:

    • Ensure that the concentration of this compound is sufficient to inhibit NCX. The estimated EC50 values for inward and outward NCX currents are 780 nM and 960 nM, respectively.[1]

    • Verify the viability of your tissue preparation or isolated cells.

    • Consider the specific ions and currents involved in the arrhythmogenic trigger in your model. This compound's primary effect is on Na+/Ca2+ exchange, and it may be less effective against arrhythmias driven by other mechanisms.

Issue 3: Variability in the magnitude of the this compound effect between experiments.

  • Possible Cause: The activity of the Na+/Ca2+ exchanger can be influenced by intracellular concentrations of Na+ and Ca2+. Variations in cellular loading of these ions between experiments can lead to different levels of NCX activity and thus a varied response to this compound.

  • Recommendation:

    • Standardize your cell isolation and loading protocols to ensure consistent intracellular ionic conditions.

    • Allow for a sufficient equilibration period after establishing the whole-cell configuration in patch-clamp experiments before applying this compound.

    • Monitor baseline NCX current to ensure it is stable before drug application.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: Potency of this compound on Na+/Ca2+ Exchanger (NCX) Current

ParameterValueCell TypeReference
EC50 (Inward NCX Current)780 nMCanine Ventricular Myocytes[1]
EC50 (Outward NCX Current)960 nMCanine Ventricular Myocytes[1]

Table 2: Selectivity Profile of this compound

Ion Channel/TransporterConcentrationEffectCell TypeReference
L-type Ca2+ Current (ICaL)10 μMNo significant changeCanine Ventricular Myocytes[1][3]
Fast Inward Na+ Current10 μMNo significant changeCanine Right Ventricular Papillary Muscle[1]
Rapid Delayed Rectifier K+ Current (IKr)3 μMSlight diminutionCanine Ventricular Myocytes[1][2][3]
Na+/K+ Pump10 μMNo influenceCanine Ventricular Myocytes[1]
Other main K+ currents (IK1, IKs, Ito)3 μMNo influenceCanine Ventricular Myocytes[6]

Experimental Protocols

Methodology for Voltage-Clamp Measurement of NCX Current in Canine Ventricular Myocytes

This protocol is a synthesized methodology based on the description in Jost et al., 2013.[1]

  • Cell Isolation:

    • Isolate single ventricular myocytes from canine hearts using enzymatic dissociation.

  • Solutions:

    • External Solution (for blocking Na+, Ca2+, K+, and Na+/K+ pump currents): Composition in mM: NaCl 135, CsCl 2, KCl 5, MgCl2 1, CdCl2 0.2, BaCl2 2, HEPES 5, glucose 10. Adjust pH to 7.4 with NaOH.

    • Pipette Solution: Composition in mM: CsOH 100, NaCl 30, MgATP 5, MgCl2 2, TEACl 20, EGTA 5, HEPES 10, glucose 10. Adjust pH to 7.2 with aspartic acid.

  • Voltage-Clamp Protocol:

    • Establish the whole-cell patch-clamp configuration.

    • Apply a voltage ramp pulse from a holding potential to measure the current-voltage relationship.

    • Record baseline currents after blocking Na+, Ca2+, K+, and Na+/K+ pump currents.

    • Superfuse the cell with the desired concentration of this compound (e.g., 0.1 to 10 μM) and record the current.

    • At the end of the experiment, apply a high concentration of a non-specific NCX blocker (e.g., 10 mM NiCl2) to determine the Ni2+-insensitive current.

  • Data Analysis:

    • The NCX current is defined as the Ni2+-sensitive current. Subtract the current trace recorded in the presence of 10 mM NiCl2 from the traces recorded in the absence and presence of this compound to isolate the NCX current.

Methodology for Action Potential Recording and Induction of EADs and DADs

This protocol is a synthesized methodology based on the description in Jost et al., 2013.[1]

  • Tissue Preparation:

    • Use canine right ventricular papillary muscles or Purkinje fibers.

  • Solutions:

    • Use standard Tyrode's solution for superfusion.

  • Action Potential Recording:

    • Use standard microelectrode techniques to record action potentials.

  • Induction of Early Afterdepolarizations (EADs):

    • Superfuse the preparation with a combination of an IKr blocker (e.g., 1 μM dofetilide) and BaCl2 (e.g., 100 μM) at slow stimulation cycle lengths (e.g., 2 seconds).

    • Record baseline EADs.

    • Apply this compound (e.g., 3 and 10 μM) in the continuous presence of the EAD-inducing agents and record the changes in EAD amplitude.

  • Induction of Delayed Afterdepolarizations (DADs):

    • Induce Ca2+ overload by superfusing the preparation with a Na+/K+ pump inhibitor (e.g., 0.2 μM strophanthin).

    • Apply a train of stimuli to elicit DADs.

    • Record baseline DADs.

    • Apply this compound and record the changes in DAD amplitude.

Visualizations

ORM10103_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NCX Na+/Ca2+ Exchanger (NCX) Na_out 3 Na+ NCX->Na_out Ca_out Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in Ca2+ NCX->Ca_in Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_out->NCX Reverse Mode (Ca2+ Influx) Na_in->NCX Ca_in->NCX ORM10103 This compound ORM10103->NCX Inhibits

Caption: Mechanism of action of this compound on the Na+/Ca2+ exchanger.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cell Isolate Cardiac Myocytes (Voltage-Clamp) baseline Record Baseline Electrophysiological Parameters prep_cell->baseline prep_tissue Prepare Cardiac Tissue (Action Potential Recording) prep_tissue->baseline induce Induce Pathological State (e.g., EADs/DADs) baseline->induce Optional apply_drug Apply this compound baseline->apply_drug induce->apply_drug record_effect Record Effect of this compound apply_drug->record_effect analyze Analyze Data (e.g., Current Amplitude, APD) record_effect->analyze compare Compare to Baseline and Controls analyze->compare

Caption: General experimental workflow for assessing this compound effects.

References

ensuring specificity of NCX inhibition with ORM-10103

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of Sodium-Calcium Exchanger (NCX) inhibition when using ORM-10103.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how selective is it for NCX?

This compound is a potent and selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] It is considered a significant advancement over previous NCX inhibitors due to its improved selectivity profile.[3][4][5] It effectively inhibits both the forward (calcium efflux) and reverse (calcium influx) modes of NCX activity.[3][6] Unlike many other NCX inhibitors, this compound has the major benefit of not affecting the L-type Ca2+ current (I_CaL), even at high concentrations (e.g., 10 μM).[1][2][3][6][7]

Q2: What are the known off-target effects of this compound?

While highly selective, this compound is not completely devoid of off-target effects. The primary known off-target interaction is a slight to moderate inhibition of the rapid delayed rectifier potassium current (I_Kr).[1][3][6] Studies have shown that a concentration of 3 μM this compound can cause a 20% blocking effect on I_Kr.[6] However, it does not significantly affect other key cardiac ion currents such as the L-type Ca2+ current (I_CaL), fast inward Na+ current (I_Na), inward rectifier K+ current (I_K1), slow delayed rectifier K+ current (I_Ks), transient outward K+ current (I_to), or the Na+/K+ pump.[1][2][3][6]

Q3: What are the typical effective concentrations for this compound?

The effective concentration (EC_50) of this compound for inhibiting NCX current is in the submicromolar range. This makes it a potent tool for studying NCX function. Concentrations of 3 to 10 µM have been effectively used to decrease the amplitude of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) in a dose-dependent manner.[1][6]

Quantitative Data Summary

The following tables summarize the potency and selectivity of this compound based on published electrophysiological studies.

Table 1: Potency of this compound on NCX Current

NCX ModeEC_50 (nM)Species/Cell TypeReference
Inward Current (Forward Mode)780Canine Ventricular Myocytes[2][6]
Outward Current (Reverse Mode)960Canine Ventricular Myocytes[2][6]

Table 2: Selectivity Profile of this compound

Ion Channel / TransporterConcentration Tested (µM)Effect ObservedReference
L-type Ca2+ Current (I_CaL)10No significant effect[1][2][3]
Fast Na+ Current (I_Na)10No significant effect[1][2]
Rapid Delayed Rectifier K+ Current (I_Kr)3~20% inhibition[1][3][6]
Inward Rectifier K+ Current (I_K1)3No influence[6]
Slow Delayed Rectifier K+ Current (I_Ks)3No influence[6]
Transient Outward K+ Current (I_to)3No influence[6]
Na+/K+ Pump3 - 10No influence[1][2][6]

Troubleshooting Guide

Issue: I am observing effects that may not be related to NCX inhibition (e.g., changes in action potential duration). How can I confirm the specificity of this compound in my experiment?

This is a critical question, as the slight inhibition of I_Kr by this compound can sometimes confound results, particularly those related to action potential repolarization.

Logical Flow for Troubleshooting Off-Target Effects

A Unexpected Result Observed (e.g., APD prolongation) B Is the this compound concentration > 1 µM? A->B C Potential for IKr Inhibition. This is a known off-target effect. B->C Yes D Off-target effect is less likely. Consider other experimental variables. B->D No E Perform control experiment with a specific IKr blocker (e.g., E-4031) to mimic the potential off-target effect. C->E F Does the IKr blocker replicate the unexpected result? E->F G The observed effect is likely due to I_Kr inhibition. Consider lowering This compound concentration. F->G Yes H The observed effect is likely NCX-specific. Proceed with analysis. F->H No

Caption: Troubleshooting logic for differentiating NCX-specific effects from known off-target effects of this compound.

Issue: My results are inconsistent or show high variability.

  • Solution Purity and Stability: Ensure the this compound compound is properly stored and that the stock solution is fresh. Degradation of the compound can lead to inconsistent results.

  • Cellular Health: The activity and expression of NCX can be sensitive to the metabolic state of the cell. Ensure that cells are healthy and that experimental conditions (e.g., temperature, pH) are stable. Ischemia, for example, is known to increase NCX activity.[8]

  • Concentration Accuracy: Verify the final concentration of this compound in your experimental buffer. Serial dilution errors can lead to significant variability.

Experimental Protocols

Protocol: Isolating and Verifying NCX Current Inhibition via Whole-Cell Voltage Clamp

This protocol is designed to specifically measure NCX current (I_NCX) and confirm its inhibition by this compound in isolated cardiomyocytes. The key principle is to block other major ion channels to isolate the Ni2+-sensitive current, which represents I_NCX.[2][9]

Workflow for I_NCX Measurement

cluster_prep Preparation cluster_exp Experimental Steps cluster_analysis Data Analysis A Isolate single ventricular myocytes B Establish whole-cell patch clamp configuration. A->B C Perfuse with solution containing blockers for Na+, Ca2+, and K+ channels. B->C D Record baseline current using a voltage ramp protocol. C->D E Apply this compound (e.g., 1 µM) and record current again. D->E F Apply 10 mM NiCl2 to completely block NCX current. E->F G Subtract Ni2+-insensitive current (F) from baseline (D) to get Control I_NCX. F->G H Subtract Ni2+-insensitive current (F) from this compound trace (E) to get Inhibited I_NCX. F->H I Compare Control vs. Inhibited I_NCX to quantify inhibition. G->I H->I

Caption: Experimental workflow for isolating and quantifying NCX current (I_NCX) inhibition by this compound.

Methodology Details:

  • Cell Preparation: Isolate single ventricular myocytes from the species of interest (e.g., canine) using standard enzymatic digestion protocols.

  • Solutions and Reagents:

    • External Solution (Tyrode's): Containing blockers for major currents. A typical composition would be (in mM): 135 NaCl, 5 KCl, 2 CsCl, 1 MgCl2, 2 BaCl2, 0.2 CdCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4). BaCl2 and CsCl block K+ currents, while CdCl2 blocks I_CaL.

    • Internal (Pipette) Solution: Designed to set intracellular Na+ and Ca2+ levels and buffer Ca2+.

    • This compound: Prepare stock solutions in DMSO and dilute to final concentration in the external solution.

    • NCX Blocker: 10 mM NiCl2 in the external solution for determining the NCX-specific component of the current.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both inward and outward components of the NCX current.[2]

    • Record the baseline current after blocking Na+, Ca2+, and K+ currents. This trace contains I_NCX and a Ni2+-insensitive leak current.

    • Superfuse the cell with the desired concentration of this compound and repeat the voltage ramp protocol.

    • Finally, apply 10 mM NiCl2 to the bath to completely block I_NCX. The remaining current is the Ni2+-insensitive leak current.[2][9]

  • Data Analysis:

    • Control I_NCX: Subtract the current trace recorded in the presence of NiCl2 from the baseline recording.

    • Inhibited I_NCX: Subtract the current trace recorded in the presence of NiCl2 from the trace recorded with this compound.

    • The difference between "Control I_NCX" and "Inhibited I_NCX" represents the specific effect of this compound on the sodium-calcium exchanger.

References

Technical Support Center: ORM-10103 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ORM-10103 in in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound, presented in a question-and-answer format.

Question 1: Why am I observing unexpected pro-arrhythmic effects, such as prolongation of the action potential duration (APD), in my animal model?

Answer:

While this compound is a selective Na+/Ca2+ exchanger (NCX) inhibitor, it has been shown to exert a mild inhibitory effect on the rapid delayed rectifier potassium current (IKr)[1][2]. This off-target effect can lead to a prolongation of the action potential duration (APD), which may be pro-arrhythmic, especially in models with reduced repolarization reserve, such as heart failure[1].

Troubleshooting Steps:

  • Review your animal model: The underlying electrophysiological characteristics of your chosen animal model are crucial. Models with inherent or induced long QT syndrome may be more susceptible to the IKr inhibitory effects of this compound.

  • Dose-response analysis: Perform a careful dose-response study to identify the lowest effective dose that inhibits NCX without significantly affecting APD.

  • Concurrent measurements: If feasible, perform in vivo electrophysiological studies that can measure both NCX inhibition and changes in APD and QT interval simultaneously.

  • Consider alternative NCX inhibitors: If the pro-arrhythmic effects persist, consider using a more selective NCX inhibitor if available for your specific application.

Question 2: I am not observing the expected anti-arrhythmic effects of this compound in my ischemia/reperfusion injury model. What could be the reason?

Answer:

The efficacy of this compound in ischemia/reperfusion models can be context-dependent. While it has been shown to reduce the incidence of extrasystoles, its effect on more severe arrhythmias like ventricular tachycardia and fibrillation may be limited[1]. Additionally, although this compound can prevent the rise in diastolic calcium during ischemia and reperfusion, it may not fully restore the ischemia-induced changes in action potential morphology[1][2].

Troubleshooting Steps:

  • Confirm target engagement: Ensure that the administered dose of this compound is sufficient to achieve adequate NCX inhibition at the target tissue. This may require pharmacokinetic and pharmacodynamic (PK/PD) studies.

  • Timing of administration: The timing of this compound administration relative to the ischemic event and reperfusion is critical. Evaluate whether pre-treatment, administration at the onset of ischemia, or at the time of reperfusion is most effective in your model.

  • Severity of the ischemic insult: The severity and duration of ischemia can influence the outcomes. A very severe ischemic insult may overwhelm the protective effects of NCX inhibition.

  • Animal model selection: The response to NCX inhibition can vary between species[3]. The specific pathophysiology of your chosen ischemia/reperfusion model may influence the efficacy of this compound.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX). The NCX is a transmembrane protein that plays a crucial role in maintaining intracellular calcium homeostasis by exchanging three sodium ions for one calcium ion. By inhibiting NCX, this compound can prevent calcium overload in pathological conditions such as ischemia-reperfusion injury and heart failure.[4][5][6][7]

What are the known off-target effects of this compound?

The primary known off-target effect of this compound is a mild inhibition of the rapid delayed rectifier potassium current (IKr)[1][2]. This can lead to a prolongation of the action potential duration. At high concentrations (e.g., 10 μM), it has been shown to have no significant effect on the L-type Ca2+ current, the fast inward Na+ current, the Na+/K+ pump, or other main K+ currents in canine ventricular myocytes[4].

What concentrations of this compound are typically used in in vitro and ex vivo studies?

In isolated cell and tissue preparations, this compound has been studied at concentrations ranging from 0.1 to 10 μM[8]. The EC50 for inhibiting the inward and outward NCX currents in canine ventricular myocytes is in the submicromolar range[6].

Are there any available in vivo administration protocols for this compound?

Detailed in vivo administration protocols for this compound are not extensively published. However, a related, more potent NCX inhibitor, ORM-11035, has been administered chronically to rats at a dose of 1 mg/kg body weight[9]. For any in vivo study, it is crucial to determine the optimal dose, route of administration, and formulation through rigorous pharmacokinetic and pharmacodynamic studies in the chosen animal model.

Data Summary

Table 1: Electrophysiological Effects of this compound in Canine Ventricular Myocytes

ParameterConcentrationEffectReference
Inward NCX Current3 and 10 μMSignificant decrease[4]
Outward NCX Current3 and 10 μMSignificant decrease[4]
L-type Ca2+ Current10 μMNo significant change[4]
Fast Inward Na+ Current10 μMNo significant change[4]
Na+/K+ Pump Current10 μMNo significant change[4]
Rapid Delayed Rectifier K+ Current (IKr)3 μMSlightly diminished[4]
Early Afterdepolarization (EAD) Amplitude3 and 10 μMSignificantly decreased[4]
Delayed Afterdepolarization (DAD) Amplitude3 and 10 μMSignificantly decreased[4]

Experimental Protocols

Protocol 1: Induction of Early and Delayed Afterdepolarizations (EADs and DADs) in Canine Cardiac Preparations (Ex Vivo)

This protocol is adapted from studies investigating the anti-arrhythmic effects of this compound[4].

  • Animal Preparation: Adult mongrel dogs are anesthetized, and their hearts are excised.

  • Tissue Preparation:

    • For EAD induction, right ventricular papillary muscles are dissected.

    • For DAD induction, cardiac Purkinje fibers are isolated.

  • Superfusion: The preparations are placed in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

  • EAD Induction:

    • Papillary muscles are stimulated at a slow cycle length (e.g., 1500-3000 ms).

    • EADs are induced by the addition of 1 μM dofetilide and 100 μM BaCl2 to the superfusion solution.

  • DAD Induction:

    • Purkinje fibers are stimulated with a train of 40 stimuli at a cycle length of 400 ms.

    • DADs are induced by the addition of 0.2 μM strophanthin to the superfusion solution.

  • This compound Application: Once stable EADs or DADs are observed, this compound is added to the superfusion solution at desired concentrations (e.g., 3 and 10 μM).

  • Data Acquisition: Action potentials are recorded using standard microelectrode techniques to measure the amplitude of EADs and DADs before and after the application of this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space NCX Na+/Ca2+ Exchanger (NCX) Arrhythmia Arrhythmias (EADs, DADs) NCX->Arrhythmia Contributes to Ca_out 1 Ca2+ out NCX->Ca_out Forward Mode Na_out 3 Na+ out NCX->Na_out Reverse Mode ORM10103 This compound ORM10103->NCX Inhibits Ca_overload Ca2+ Overload Ca_overload->NCX Ca_overload->Arrhythmia Induces Na_in 3 Na+ in Na_in->NCX Ca_in 1 Ca2+ in Ca_in->NCX

Caption: Signaling pathway of this compound action on the Na+/Ca2+ exchanger.

Experimental_Workflow cluster_model Animal Model Selection cluster_protocol Experimental Protocol cluster_analysis Data Analysis model_selection Choose appropriate in vivo model (e.g., canine, rabbit, rat) with desired pathology (e.g., heart failure, ischemia) pk_pd Pharmacokinetic/ Pharmacodynamic Studies model_selection->pk_pd dose_selection Dose-Response Evaluation pk_pd->dose_selection arrhythmia_induction Induce Arrhythmia (if applicable) dose_selection->arrhythmia_induction orm_admin Administer this compound arrhythmia_induction->orm_admin ep_monitoring In Vivo Electrophysiological Monitoring (ECG, etc.) orm_admin->ep_monitoring data_collection Collect Electrophysiological Data (APD, QT interval, arrhythmia incidence) ep_monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpret Results considering on- and off-target effects statistical_analysis->interpretation

References

ORM-10103 washout protocol for reversible effect studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ORM-10103 in reversible effect studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] It effectively reduces both the inward and outward currents of the NCX.[1] This selectivity allows for the targeted study of the NCX's role in cardiac function and arrhythmogenesis.[3][4]

Q2: Is the inhibitory effect of this compound reversible?

A2: Yes, the effects of this compound have been demonstrated to be reversible upon washout in in-vitro cardiac preparations.[5]

Q3: What are the recommended concentrations of this compound for studying its effects on afterdepolarizations?

A3: Studies have effectively used concentrations of 3 µM and 10 µM to demonstrate a concentration-dependent reduction in the amplitude of both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[1][5][6][7]

Q4: Does this compound affect other ion channels?

A4: this compound is highly selective for the NCX.[2][3] At a concentration of 10 μM, it does not significantly affect the L-type Ca2+ current or the fast inward Na+ current.[1][5] However, a slight reduction in the rapid delayed rectifier K+ current (IKr) has been observed at a concentration of 3 μM.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete reversal of this compound effects after washout. Insufficient washout duration or volume.Increase the duration of the washout period and the volume of the perfusion solution. Ensure complete exchange of the bath solution multiple times.
Non-specific binding of the compound to the tissue or experimental apparatus.Consider using a perfusion system with minimal dead volume. Pre-treating the system with a blocking agent (e.g., bovine serum albumin) may help reduce non-specific binding in some setups.
Variability in the inhibitory effect of this compound. Inconsistent drug concentration.Prepare fresh stock solutions of this compound for each experiment. Ensure accurate dilution to the final working concentration.
Differences in tissue preparation or experimental conditions.Standardize the tissue dissection and mounting procedures. Maintain consistent temperature, pH, and oxygenation of the perfusion solution.
Unexpected off-target effects observed. Use of excessively high concentrations of this compound.Titrate the concentration of this compound to the lowest effective dose for your specific experimental model.
Contamination of reagents.Use high-purity reagents and sterile techniques to prepare all solutions.

Experimental Protocols

Protocol for Assessing the Reversibility of this compound on Early Afterdepolarizations (EADs)

This protocol is based on methodologies described in published studies.[5]

1. Tissue Preparation:

  • Isolate right ventricular papillary muscles from a canine heart.
  • Mount the preparation in a tissue chamber and perfuse with normal Tyrode's solution at 37°C.

2. Induction of EADs:

  • Perfuse the tissue with a solution containing an IKr blocker (e.g., 1 µM dofetilide) and a barium salt (e.g., 100 µM BaCl2) to induce EADs.
  • Pace the tissue at a slow cycle length (e.g., 1500–3000 ms) to facilitate EAD development.

3. Application of this compound:

  • Once stable EADs are recorded, switch the perfusion to a solution containing the desired concentration of this compound (e.g., 3 µM or 10 µM) in addition to the EAD-inducing agents.
  • Record the changes in EAD amplitude. A concentration-dependent decrease is expected.[5]

4. Washout Procedure:

  • To assess reversibility, switch the perfusion back to the EAD-inducing solution without this compound.
  • A standard laboratory practice for washout would involve perfusing the tissue with a volume equivalent to at least 10 times the chamber volume, repeated 3-5 times over a period of 20-30 minutes to ensure complete removal of the compound.
  • Continuously monitor the action potentials to observe the reversal of the EAD amplitude back towards the pre-drug baseline.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the amplitude of EADs and DADs.

ParameterConditionThis compound Concentration% Reduction in Amplitude (Mean ± SEM)Reference
EAD Amplitude Dofetilide + BaCl2 induced3 µM39.4% (from 19.3 ± 2.2 mV to 11.7 ± 2.4 mV)[5]
DAD Amplitude Strophanthin induced3 µM56.4% (from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV)[5]
10 µM69.1% (from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV)[5]

Visualizations

ORM10103_Mechanism_of_Action cluster_membrane Cell Membrane ORM10103 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10103->NCX Inhibits Ca_in Intracellular Ca2+ Ca_out Extracellular Ca2+ NCX->Ca_out Na_in Intracellular Na+ NCX->Na_in Ca_in->NCX 1 Ca2+ EAD_DAD Early/Delayed Afterdepolarizations Ca_in->EAD_DAD Reduced Ca2+ extrusion contributes to suppression of Na_out Extracellular Na+ Na_out->NCX 3 Na+ Washout_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_washout Washout & Reversibility start Isolate Cardiac Tissue induce_ead Induce EADs start->induce_ead apply_orm Apply this compound induce_ead->apply_orm record_effect Record EAD Inhibition apply_orm->record_effect washout Perfuse with this compound-free solution record_effect->washout record_reversal Record EAD Reversal washout->record_reversal end Experiment Complete record_reversal->end

References

Validation & Comparative

A Comparative Guide to ORM-10103 and SEA0400 for Sodium-Calcium Exchanger (NCX) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the sodium-calcium exchanger (NCX), ORM-10103 and SEA0400. The focus is on their selectivity for NCX isoforms and their off-target effects on other ion channels, supported by experimental data to aid in the selection of the most appropriate tool for research and drug development.

Executive Summary

The sodium-calcium exchanger (NCX) is a critical membrane protein involved in calcium homeostasis. Its dysregulation is implicated in various cardiovascular and neurological disorders. Both this compound and SEA0400 are valuable pharmacological tools for studying the physiological and pathological roles of NCX. However, they exhibit distinct selectivity profiles. This compound demonstrates a superior selectivity for the cardiac NCX isoform (NCX1) with minimal effects on L-type calcium channels, a common off-target liability of earlier NCX inhibitors. SEA0400, while a potent NCX inhibitor, shows a preference for NCX1 over other isoforms and can exhibit inhibitory effects on L-type calcium channels at concentrations used to block NCX.

Mechanism of Action

Both this compound and SEA0400 inhibit the transport activity of the sodium-calcium exchanger. SEA0400 has been shown to stabilize the exchanger in an inward-facing conformation, thereby blocking the transport cycle. This compound is a mode-independent inhibitor, affecting both the forward (calcium extrusion) and reverse (calcium entry) modes of NCX operation.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the inhibitory potency and selectivity of this compound and SEA0400.

Table 1: Inhibitory Potency on NCX Isoforms

CompoundNCX IsoformIC50 / EC50Species/Cell TypeCommentsReference
This compound NCX1 (inward current)780 nMCanine Ventricular MyocytesMode-independent inhibition.[1]
NCX1 (outward current)960 nMCanine Ventricular Myocytes[1]
SEA0400 NCX1Preferentially inhibits over NCX2 and NCX3Fibroblasts transfected with NCX isoforms[2]
NCX (Na+-dependent Ca2+ uptake)5.0 nMRat Astrocytes[3]
NCX (Na+-dependent Ca2+ uptake)8.3 nMRat Microglia[3]
NCX (Na+-dependent Ca2+ uptake)33 nMRat Cultured Neurons[3]

Note: A direct head-to-head comparison of IC50 values for both compounds on all three NCX isoforms from a single study is not currently available. The data presented is compiled from different studies and should be interpreted with caution.

Table 2: Selectivity Profile Against Other Ion Channels and Transporters

CompoundIon Channel/TransporterEffectConcentrationReference
This compound L-type Ca2+ channel (ICaL)No significant effect10 µM[1][4]
Rapid delayed rectifier K+ current (IKr)Slight diminution3 µM[4][5]
Na+/K+ pump and other main K+ currentsNo effectNot specified[4][5]
SEA0400 L-type Ca2+ channel (ICaL)InhibitionEC50 of 3.6 µM[6]
Ca2+ channels, Na+ channels, K+ channels, norepinephrine transporterNegligible affinitiesConcentration range that inhibited NCX
Na+/H+ exchanger, Na+,K+-ATPase, Ca2+-ATPaseNo effectConcentration range that inhibited NCX

Experimental Protocols

Measurement of NCX Current (INCX) Inhibition

A widely used method to assess the inhibitory effect of compounds on NCX is the whole-cell patch-clamp technique to measure the Ni2+-sensitive current.

  • Cell Preparation: Canine ventricular myocytes are enzymatically isolated.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used. The extracellular and intracellular solutions are designed to isolate the NCX current.

    • Extracellular Solution (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, glucose, with the addition of blockers for other ion channels (e.g., ouabain for Na+/K+ pump, nifedipine for L-type Ca2+ channels, and lidocaine for Na+ channels).

    • Intracellular (Pipette) Solution (in mM): CsCl, NaCl, MgATP, HEPES, EGTA, and CaCl2 to buffer intracellular calcium to a specific concentration.

  • Voltage Protocol: A voltage ramp protocol is typically applied to elicit both inward and outward NCX currents. For example, from a holding potential of -40 mV, the membrane potential is ramped up to +80 mV and then down to -120 mV.

  • Data Analysis: The NCX current is defined as the difference between the total recorded current and the current remaining after the application of a high concentration of NiCl2 (e.g., 5-10 mM), a non-specific but effective blocker of NCX. The inhibitory effect of the test compound (this compound or SEA0400) is determined by comparing the Ni2+-sensitive current in the absence and presence of the compound at various concentrations. The concentration-response data is then fitted to a Hill equation to determine the EC50 or IC50 value.

Mandatory Visualization

NCX_Inhibition_Pathway cluster_membrane Plasma Membrane NCX NCX Ca_out Extracellular Ca²⁺ NCX->Ca_out 1 Ca²⁺ Na_in Intracellular Na⁺ NCX->Na_in Ca_in Intracellular Ca²⁺ Ca_in->NCX Na_out Extracellular Na⁺ Na_out->NCX 3 Na⁺ ORM10103 This compound ORM10103->NCX Inhibits SEA0400 SEA0400 SEA0400->NCX Inhibits

Caption: Simplified signaling pathway of NCX inhibition by this compound and SEA0400.

Experimental_Workflow start Isolate Canine Ventricular Myocytes patch_clamp Whole-Cell Patch Clamp start->patch_clamp voltage_protocol Apply Voltage Ramp Protocol patch_clamp->voltage_protocol record_control Record Total Current (Control) voltage_protocol->record_control apply_inhibitor Apply this compound or SEA0400 record_control->apply_inhibitor analysis Calculate Ni²⁺-sensitive Current (NCX Current) record_control->analysis record_inhibitor Record Total Current (with Inhibitor) apply_inhibitor->record_inhibitor apply_ni Apply NiCl₂ (NCX Blocker) record_inhibitor->apply_ni record_inhibitor->analysis record_ni Record Remaining Current apply_ni->record_ni record_ni->analysis end Determine IC₅₀/EC₅₀ analysis->end

Caption: Experimental workflow for determining NCX current inhibition.

Conclusion

Both this compound and SEA0400 are potent inhibitors of the sodium-calcium exchanger and serve as valuable tools for investigating its role in health and disease. The choice between these two compounds will largely depend on the specific requirements of the study.

  • This compound is the preferred choice when high selectivity against the L-type calcium channel is critical. Its mode-independent inhibition of both forward and reverse NCX activity makes it a versatile tool for studying the bidirectional function of the exchanger.

  • SEA0400 is a highly potent NCX inhibitor with a demonstrated preference for the NCX1 isoform. However, researchers should be mindful of its potential off-target effects on L-type calcium channels, especially at higher concentrations.

For future research, a direct comparative study of this compound and SEA0400 across all three NCX isoforms under identical experimental conditions would be highly valuable to the scientific community. Furthermore, comprehensive selectivity profiling of both compounds against a broad panel of ion channels and transporters would provide a more complete understanding of their pharmacological profiles.

References

A Comparative Guide to Na+/Ca2+ Exchanger Inhibitors: ORM-10103 vs. KB-R7943 in Cardiac Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Na+/Ca2+ exchanger (NCX) is a critical regulator of intracellular calcium homeostasis in cardiomyocytes and a key player in cardiac excitation-contraction coupling. Its dysregulation is implicated in various cardiovascular pathologies, including arrhythmias and ischemia-reperfusion injury, making it an attractive therapeutic target. This guide provides a detailed comparison of two prominent NCX inhibitors, ORM-10103 and KB-R7943, with a focus on their performance in cardiac models, supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundKB-R7943
Primary Target Na+/Ca2+ Exchanger (NCX)Na+/Ca2+ Exchanger (NCX)
Mode of Inhibition Inward (Forward) and Outward (Reverse) ModesPreferentially Outward (Reverse) Mode
Potency (IC50/EC50) ~780-960 nM for both modes[1][2]~1.2-5.7 µM for reverse mode; ~30 µM for forward mode[3][4]
Selectivity High selectivity for NCX over other cardiac ion channels[5][6][7]Lower selectivity with known off-target effects[4][8][9][10]
Key Application Suppression of early and delayed afterdepolarizations, cardioprotection in ischemia-reperfusion[7][11]Suppression of arrhythmias in ischemia-reperfusion models[12][13]

In-Depth Analysis

This compound: A Selective NCX Inhibitor

This compound has emerged as a highly selective and potent inhibitor of the cardiac Na+/Ca2+ exchanger.[5][6] It demonstrates a significant advantage over earlier compounds by inhibiting both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger with similar, submicromolar efficacy.[1][6] This mode-independence offers a more complete blockade of NCX activity.

Experimental data indicates that this compound effectively reduces both inward and outward NCX currents in canine ventricular myocytes, with estimated EC50 values of 780 nM and 960 nM, respectively.[1][2] A key feature of this compound is its superior selectivity profile. Studies have shown that even at a concentration of 10 µM, it does not significantly affect the L-type Ca2+ current (ICaL), a common off-target of other NCX inhibitors.[6][7] However, a minor inhibitory effect on the rapid component of the delayed rectifier potassium current (IKr) has been observed at a concentration of 3 µM.[1][7]

In cardiac models, this compound has been shown to decrease the amplitude of pharmacologically-induced early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) in a concentration-dependent manner, suggesting its potential as an antiarrhythmic agent.[7][11] Furthermore, in models of simulated ischemia-reperfusion, this compound has demonstrated cardioprotective effects.[11]

KB-R7943: A Reverse-Mode Preferential Inhibitor with Off-Target Considerations

KB-R7943 is an isothiourea derivative that preferentially inhibits the reverse mode of the Na+/Ca2+ exchanger.[14] Its IC50 for the reverse mode (Ca2+ influx) is in the low micromolar range (approximately 1.2-5.7 µM), while its potency against the forward mode (Ca2+ efflux) is significantly lower (IC50 ≈ 30 µM).[3] This preferential inhibition has made it a useful tool for studying the role of reverse mode NCX in pathological conditions like ischemia-reperfusion injury.[15]

However, the utility of KB-R7943 is tempered by its known off-target effects. At concentrations used to inhibit NCX, KB-R7943 has been shown to inhibit mitochondrial complex I, N-methyl-D-aspartate (NMDA) receptors, and canonical transient receptor potential (TRPC) channels.[4][9][10] These non-specific actions can confound the interpretation of experimental results and may contribute to its observed cellular effects.

Despite its selectivity concerns, KB-R7943 has demonstrated antiarrhythmic effects in Langendorff-perfused rabbit hearts subjected to ischemia-reperfusion.[12] In these models, application of KB-R7943 before the ischemic period almost completely suppressed ventricular arrhythmias.[12]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both this compound and KB-R7943 in cardiac models is the direct inhibition of the Na+/Ca2+ exchanger. This inhibition leads to alterations in intracellular Na+ and Ca2+ concentrations, which in turn modulates cardiac myocyte electrophysiology and contractility.

cluster_0 Cellular Environment cluster_1 Intracellular Effects This compound This compound NCX Na+/Ca2+ Exchanger (NCX) This compound->NCX Inhibits (Forward & Reverse) KB-R7943 KB-R7943 KB-R7943->NCX Preferentially Inhibits (Reverse) Ca_overload Reduced Intracellular Ca2+ Overload NCX->Ca_overload Modulates Na_accumulation Reduced Intracellular Na+ Accumulation NCX->Na_accumulation Modulates Arrhythmia Suppression of Afterdepolarizations (EADs/DADs) Ca_overload->Arrhythmia Ischemia_Injury Cardioprotection during Ischemia-Reperfusion Ca_overload->Ischemia_Injury Na_accumulation->Arrhythmia

Signaling pathway of NCX inhibitors in cardiomyocytes.

Experimental Protocols

Electrophysiological Recordings in Isolated Canine Ventricular Myocytes (for this compound)

This protocol is adapted from studies investigating the effects of this compound on cardiac ion channels.[2][7][16]

1. Cell Isolation:

  • Single ventricular myocytes are isolated from canine hearts by enzymatic digestion.

2. Voltage-Clamp Technique:

  • Whole-cell patch-clamp recordings are performed to measure specific ion currents.

  • To measure the NCX current (INCX), other major ion currents (Na+, Ca2+, K+, and Na+/K+ pump currents) are blocked pharmacologically.

  • The NCX current is then identified as the Ni2+-sensitive current.

3. Experimental Solutions:

  • External Solution (Tyrode's): Contains (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Pipette Solution: Contains (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

4. Data Acquisition and Analysis:

  • Currents are recorded before and after the application of various concentrations of this compound.

  • The concentration-response curve is generated to determine the EC50 value.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis start Isolate Canine Ventricular Myocytes patch Establish Whole-Cell Patch-Clamp Configuration start->patch block Pharmacologically Block Non-NCX Ion Channels patch->block record_control Record Control Ni2+-sensitive Current (INCX) block->record_control apply_orm Apply this compound record_control->apply_orm record_orm Record INCX in Presence of this compound apply_orm->record_orm analyze Compare Currents and Determine EC50 record_orm->analyze

Workflow for electrophysiological analysis of this compound.
Langendorff-Perfused Rabbit Heart Model of Ischemia-Reperfusion (for KB-R7943)

This protocol is based on studies evaluating the antiarrhythmic effects of KB-R7943.[12][17][18][19][20][21]

1. Heart Preparation:

  • Rabbit hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution.

2. Perfusion Protocol:

  • The heart is allowed to stabilize for a period.

  • KB-R7943 (e.g., 3 µM) is perfused for 10 minutes prior to ischemia.

  • Global ischemia is induced by stopping the perfusion for 30 minutes.

  • Reperfusion is initiated by restoring the flow for a designated period.

3. Data Acquisition:

  • Electrocardiogram (ECG) and left ventricular pressure are continuously monitored throughout the experiment.

  • The incidence and duration of ventricular arrhythmias (tachycardia and fibrillation) are recorded.

4. Data Analysis:

  • Arrhythmia scores and hemodynamic parameters are compared between control and KB-R7943-treated groups.

cluster_0 Setup cluster_1 Intervention cluster_2 Measurement & Analysis start Excise Rabbit Heart and Mount on Langendorff Apparatus stabilize Stabilization Period with Krebs-Henseleit Perfusion start->stabilize apply_kbr Perfuse with KB-R7943 (10 min) stabilize->apply_kbr ischemia Induce Global Ischemia (30 min) apply_kbr->ischemia reperfusion Reperfuse Heart ischemia->reperfusion monitor Monitor ECG and Left Ventricular Pressure reperfusion->monitor analyze Analyze Arrhythmia Incidence and Hemodynamics monitor->analyze

Workflow for ischemia-reperfusion studies with KB-R7943.

Conclusion

This compound and KB-R7943 are both valuable pharmacological tools for investigating the role of the Na+/Ca2+ exchanger in cardiac physiology and pathophysiology. This compound stands out for its high potency and selectivity, inhibiting both modes of NCX with minimal off-target effects. This makes it a more suitable candidate for studies aiming to specifically dissect the consequences of NCX inhibition.

KB-R7943, while less selective, remains a useful compound for studying the specific role of reverse mode NCX, particularly in the context of ischemia-reperfusion injury. However, researchers using KB-R7943 must be mindful of its off-target activities and consider appropriate control experiments to validate their findings. The choice between these two inhibitors will ultimately depend on the specific research question and the experimental model being employed.

References

ORM-10103: A Comparative Analysis of its Selectivity Against Other Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of ORM-10103, a potent inhibitor of the sodium-calcium exchanger (NCX), against a panel of other critical ion channels. The data presented is compiled from published experimental findings to assist researchers and drug development professionals in evaluating the compound's specificity and potential off-target effects.

Executive Summary

This compound is a highly selective inhibitor of the sodium-calcium exchanger (NCX), demonstrating potent inhibition of both the forward and reverse modes of the exchanger.[1] Extensive electrophysiological studies have been conducted to validate its selectivity, particularly against a range of cardiac ion channels that are common off-target liabilities for cardiovascular drugs. While this compound shows minimal to no effect on several key ion channels at therapeutic concentrations, a mild inhibitory effect on the rapid delayed rectifier potassium current (IKr) has been observed.[1][2] This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides a visual representation of the selectivity screening workflow.

Data Presentation: this compound Selectivity Profile

The following table summarizes the quantitative data on the effects of this compound on its primary target, the Na+/Ca2+ exchanger, and other key ion channels.

Target Ion ChannelParameterValueThis compound ConcentrationCell TypeReference
Na+/Ca2+ Exchanger (NCX) EC50 (forward mode)780 nM-Canine ventricular myocytes[1]
EC50 (reverse mode)960 nM-Canine ventricular myocytes[1]
L-type Ca2+ Current (ICaL) InhibitionNo significant change10 µMCanine ventricular myocytes[3][4]
Rapid Delayed Rectifier K+ Current (IKr) Inhibition~20%Not specifiedNot specified[1][2]
Inhibition"Slightly diminished"3 µMCanine ventricular myocytes[3][4]
Slow Delayed Rectifier K+ Current (IKs) InhibitionNot influenced3 µMCanine ventricular myocytes[1][2]
Inward Rectifier K+ Current (IK1) InhibitionNot influenced3 µMCanine ventricular myocytes[1][2]
Transient Outward K+ Current (Ito) InhibitionNot influenced3 µMCanine ventricular myocytes[1][2]
Na+/K+ Pump Current InhibitionNot influenced3 µMCanine ventricular myocytes[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Measurement of Na+/Ca2+ Exchanger (NCX) Current

The effect of this compound on the NCX current was determined using the whole-cell patch-clamp technique in single canine ventricular myocytes.[3]

  • Objective: To measure the inward and outward NCX currents in the absence and presence of this compound.

  • Methodology:

    • Canine ventricular myocytes were isolated by enzymatic digestion.

    • Whole-cell currents were recorded using a patch-clamp amplifier.

    • To isolate the NCX current, other ion channels (Na+, Ca2+, K+) and the Na+/K+ pump were blocked using a specific combination of ion channel blockers and K+-free solutions.

    • A voltage ramp protocol was applied, stepping from a holding potential to various test potentials to elicit both inward and outward NCX currents.

    • The NCX current was defined as the Ni2+-sensitive current, which was determined by subtracting the current remaining after the application of 10 mM NiCl2 (a non-specific NCX blocker) from the total measured current.[3][5]

    • The effect of different concentrations of this compound on the NCX current was then measured and used to determine the EC50 values.[3]

Measurement of L-type Ca2+ Current (ICaL)

The potential effect of this compound on the L-type calcium current was assessed to determine its selectivity.

  • Objective: To evaluate if this compound inhibits the L-type Ca2+ current.

  • Methodology:

    • Whole-cell patch-clamp recordings were performed on canine ventricular myocytes.

    • The holding potential was set to -40 mV to inactivate Na+ channels.

    • Depolarizing voltage steps were applied to elicit the ICaL.

    • The peak inward current was measured before and after the application of 10 µM this compound.[3][4]

    • No significant change in the ICaL amplitude was observed in the presence of this compound.[3][4]

Measurement of Potassium Currents (IKr, IKs, IK1, Ito) and Na+/K+ Pump Current

The selectivity of this compound was further validated by examining its effects on major potassium currents and the Na+/K+ pump.

  • Objective: To assess the impact of this compound on key repolarizing currents and the primary ion transporter responsible for maintaining the cellular Na+ and K+ gradients.

  • Methodology:

    • Standard whole-cell voltage-clamp techniques were used on canine ventricular myocytes.

    • Specific voltage protocols and pharmacological blockers were utilized to isolate each current (IKr, IKs, IK1, Ito, and Na+/K+ pump current).

    • The currents were measured at baseline and after the application of 3 µM this compound.

    • The results indicated that this compound did not significantly affect IKs, IK1, Ito, or the Na+/K+ pump current at this concentration.[1][2] A slight reduction in the IKr current was noted.[3][4]

Mandatory Visualization

The following diagrams illustrate the key processes and findings related to the selectivity of this compound.

cluster_Target Primary Target cluster_Off_Targets Screened Ion Channels NCX Na+/Ca2+ Exchanger (NCX) ICaL L-type Ca2+ Current (ICaL) IKr Rapid Delayed Rectifier K+ Current (IKr) IKs Slow Delayed Rectifier K+ Current (IKs) IK1 Inward Rectifier K+ Current (IK1) Ito Transient Outward K+ Current (Ito) NaK_Pump Na+/K+ Pump ORM10103 This compound ORM10103->NCX Potent Inhibition (EC50: 780-960 nM) ORM10103->ICaL No Significant Effect (at 10 µM) ORM10103->IKr Mild Inhibition (~20%) ORM10103->IKs No Effect (at 3 µM) ORM10103->IK1 No Effect (at 3 µM) ORM10103->Ito No Effect (at 3 µM) ORM10103->NaK_Pump No Effect (at 3 µM)

Caption: this compound selectivity profile against its primary target and other key ion channels.

start Start: Isolate Canine Ventricular Myocytes patch_clamp Perform Whole-Cell Patch-Clamp start->patch_clamp isolate_ncx Isolate NCX Current (Block other channels) patch_clamp->isolate_ncx apply_orm Apply this compound isolate_ncx->apply_orm measure_current Measure NCX Current (Ni2+-sensitive component) apply_orm->measure_current analyze Analyze Data (Determine EC50) measure_current->analyze

Caption: Experimental workflow for determining the effect of this compound on NCX current.

References

Unraveling Cardiac Pathophysiology: The Advantages of ORM-10103

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the intricate world of cardiac pathophysiology, precise molecular tools are paramount to dissecting disease mechanisms and identifying novel therapeutic targets. The sodium-calcium exchanger (NCX) has long been a focal point of interest due to its critical role in calcium homeostasis and its implication in arrhythmias, ischemia-reperfusion injury, and heart failure. This guide provides a comprehensive comparison of ORM-10103, a next-generation NCX inhibitor, with its predecessors, SEA-0400 and KB-R7943, highlighting its distinct advantages for preclinical research.

Superior Selectivity: A Key Advantage of this compound

A significant challenge in studying the precise role of NCX has been the lack of truly selective inhibitors. Older compounds, while targeting NCX, often exhibit off-target effects on other crucial cardiac ion channels, confounding experimental interpretation. This compound emerges as a superior tool due to its remarkable selectivity, a feature substantiated by extensive electrophysiological studies.

As the data below illustrates, this compound potently inhibits both the inward and outward currents of the Na+/Ca2+ exchanger with submicromolar efficacy.[1] Crucially, even at concentrations significantly higher than its effective dose for NCX inhibition, this compound shows a negligible effect on the L-type calcium channel (ICaL), a common off-target liability of earlier NCX inhibitors.[1][2][3] This high degree of selectivity ensures that observed effects can be more confidently attributed to the modulation of NCX activity.

CompoundTargetEC₅₀ / IC₅₀Species/Cell TypeKey Findings & Off-Target EffectsReference
This compound NCX (inward) 780 nM Canine Ventricular MyocytesHighly selective. No significant effect on ICaL, INa, or Na+/K+ pump at 10 µM.[1][4] Slight inhibition of IKr at 3 µM.[4]--INVALID-LINK--
NCX (outward) 960 nM Canine Ventricular Myocytes--INVALID-LINK--
SEA-0400NCX (inward)31 nMMouse Ventricular MyocytesPotent NCX inhibitor. However, inhibits ICaL with an EC₅₀ of 3.6 µM.[3][5] No significant effect on INa or IK at 1 µM.[6]--INVALID-LINK--, --INVALID-LINK--
NCX (outward)28 nMMouse Ventricular Myocytes--INVALID-LINK--
KB-R7943NCX (reverse mode)3.5 µMRat Carotid Arterial MyocytesPoor selectivity. Inhibits ICaL, INa, and IK at concentrations used to inhibit NCX.[6][7] Also inhibits mitochondrial complex I.[8]--INVALID-LINK--, --INVALID-LINK--

Efficacy in Pathophysiological Models

The superior selectivity of this compound translates to more reliable and interpretable data in preclinical models of cardiac disease.

Attenuation of Arrhythmogenic Afterdepolarizations

Early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) are cellular arrhythmogenic events often linked to calcium dysregulation. Studies have demonstrated the efficacy of this compound in mitigating these events.

ConditionExperimental ModelKey Findings with this compoundReference
Early Afterdepolarizations (EADs) Canine ventricular papillary muscle3 µM and 10 µM this compound significantly decreased the amplitude of EADs induced by dofetilide and BaCl₂.[1]--INVALID-LINK--
Delayed Afterdepolarizations (DADs) Canine Purkinje fibers3 µM and 10 µM this compound concentration-dependently decreased the amplitude of strophanthin-induced DADs.[3]--INVALID-LINK--
Protection Against Ischemia-Reperfusion Injury

During ischemia and reperfusion, intracellular sodium and calcium overload are key drivers of myocyte injury. By inhibiting the reverse mode of the NCX, which contributes to calcium influx during these conditions, this compound offers a protective effect.

ConditionExperimental ModelKey Findings with this compoundReference
Simulated Ischemia/Reperfusion Isolated canine ventricular cardiomyocytes10 µM this compound prevented the rise in diastolic calcium during both ischemia and reperfusion and increased cell survival.[3]--INVALID-LINK--
Coronary Ligation-Induced Ischemia Langendorff-perfused rat hearts10 µM this compound increased the arrhythmia-free period and decreased the incidence of extrasystoles during reperfusion.[3]--INVALID-LINK--

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.

Measurement of NCX Current (INCX) via Whole-Cell Patch-Clamp

Objective: To isolate and record the Na+/Ca2+ exchanger current in single ventricular myocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from the desired animal model (e.g., canine left ventricle).

  • Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 120 CsOH, 120 Aspartic acid, 20 TEA-Cl, 5 MgATP, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH. Free calcium concentration is buffered to a known level.

  • External Solution (Extracellular): The standard external solution contains (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4 with NaOH.

  • Voltage-Clamp Protocol:

    • Hold the myocyte at a holding potential of -40 mV.

    • Apply a series of voltage steps or a voltage ramp to elicit membrane currents. A typical ramp protocol would go from +60 mV to -120 mV over 500 ms.

    • To isolate INCX, other major ionic currents are blocked pharmacologically (e.g., nifedipine for ICaL, lidocaine for INa, and ouabain for the Na+/K+ pump).

  • Data Acquisition and Analysis: The remaining current is measured before and after the application of a high concentration of a non-specific NCX blocker (e.g., 10 mM NiCl₂) or the specific inhibitor being tested (e.g., this compound). The Ni²⁺-sensitive current is considered to be INCX. The effect of this compound is determined by comparing the current in its presence to the control current.

Measurement of Intracellular Calcium ([Ca²⁺]i) Using Fluorescent Indicators

Objective: To measure changes in intracellular calcium concentration in response to stimuli and pharmacological interventions.

Methodology:

  • Cell Preparation: Isolated cardiomyocytes are plated on laminin-coated glass coverslips.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer for a specified period (e.g., 30-45 minutes) at room temperature, protected from light.

  • De-esterification: After loading, cells are washed and incubated in a dye-free solution to allow for the complete de-esterification of the AM ester form of the dye.

  • Fluorescence Imaging: The coverslip is mounted on the stage of an inverted microscope equipped for fluorescence imaging.

    • For ratiometric dyes like Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is recorded.

    • For single-wavelength dyes like Fluo-4, cells are excited at ~488 nm, and the emitted fluorescence at ~520 nm is recorded.

  • Experimental Intervention: Baseline fluorescence is recorded, after which the cells are perfused with a solution containing the experimental compound (e.g., this compound) or subjected to a pathophysiological stimulus (e.g., simulated ischemia).

  • Data Analysis: Changes in the fluorescence ratio (Fura-2) or intensity (Fluo-4) are indicative of changes in intracellular calcium concentration. These can be calibrated to absolute calcium concentrations using established protocols.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the role of this compound in cardiac pathophysiology, the following diagrams illustrate key signaling pathways and experimental workflows.

Excitation_Contraction_Coupling cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ LCC L-type Ca²⁺ Channel (LTCC) Ca_ext->LCC Influx Na_ext Na⁺ NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_ext->NCX Influx RyR Ryanodine Receptor (RyR) LCC->RyR CICR NCX->Ca_ext Na_in Na⁺ NCX->Na_in NaK_ATPase Na⁺/K⁺ ATPase NaK_ATPase->Na_ext Efflux Ca_in Ca²⁺ Ca_in->NCX Efflux SERCA SERCA Ca_in->SERCA Uptake Myofilaments Myofilaments Ca_in->Myofilaments Binding -> Contraction Na_in->NaK_ATPase SR Sarcoplasmic Reticulum (SR) SR->RyR RyR->Ca_in Ca²⁺ Release SERCA->SR AP Action Potential AP->LCC Depolarization

Caption: Excitation-Contraction Coupling in a Cardiomyocyte.

Ischemia_Reperfusion_Injury cluster_Ischemia Ischemia cluster_ORM10103 This compound Intervention cluster_Outcome Outcome Ischemia Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion NaK_ATPase_inhibition Na⁺/K⁺ ATPase Inhibition ATP_depletion->NaK_ATPase_inhibition Intracellular_Na_increase ↑ [Na⁺]i NaK_ATPase_inhibition->Intracellular_Na_increase NCX_reverse Reverse Mode NCX Intracellular_Na_increase->NCX_reverse Ca_overload Ca²⁺ Overload NCX_reverse->Ca_overload Arrhythmias Arrhythmias Ca_overload->Arrhythmias Cell_Death Cell Death Ca_overload->Cell_Death ORM10103 This compound ORM10103->NCX_reverse Inhibits Reduced_Injury Reduced Injury ORM10103->Reduced_Injury

Caption: Role of NCX in Ischemia-Reperfusion Injury and the Point of Intervention for this compound.

Experimental_Workflow_Electrophysiology start Start cell_isolation Isolate Ventricular Myocytes start->cell_isolation patch_pipette Prepare Patch Pipette with Intracellular Solution cell_isolation->patch_pipette whole_cell Establish Whole-Cell Configuration patch_pipette->whole_cell block_currents Pharmacologically Block Non-NCX Currents whole_cell->block_currents record_control Record Control NCX Current block_currents->record_control apply_orm Apply this compound record_control->apply_orm record_orm Record NCX Current with this compound apply_orm->record_orm apply_ni Apply NiCl₂ to Block all NCX record_orm->apply_ni record_ni Record Residual Current apply_ni->record_ni analysis Data Analysis and Comparison record_ni->analysis end End analysis->end

Caption: Experimental Workflow for Measuring NCX Current.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying cardiac pathophysiology. Its superior selectivity for the Na+/Ca2+ exchanger over other cardiac ion channels minimizes the potential for confounding off-target effects, enabling a more precise investigation of the role of NCX in disease states. The demonstrated efficacy of this compound in attenuating arrhythmogenic afterdepolarizations and protecting against ischemia-reperfusion injury underscores its value as a research tool. For scientists and drug development professionals, this compound offers a more reliable and incisive means to explore the therapeutic potential of NCX modulation in a range of cardiovascular diseases.

References

ORM-10103: A New Benchmark in Selective Na+/Ca2+ Exchanger Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of ORM-10103 reveals a significantly improved selectivity profile over previous generations of Na+/Ca2+ exchanger inhibitors, offering researchers a more precise tool to investigate the role of this critical ion transporter in cellular physiology and disease. This guide provides a detailed comparison of this compound with the established non-selective inhibitors SEA-0400 and KB-R7943, supported by experimental data and methodologies.

Enhanced Selectivity Profile of this compound

This compound demonstrates a superior selectivity for the Na+/Ca2+ exchanger (NCX) with minimal off-target effects, a crucial advancement for accurate pharmacological studies.[1][2] Unlike its predecessors, this compound exhibits a notable lack of activity on L-type Ca2+ channels (ICaL), a significant confounding factor in previous research.[3]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of this compound and other NCX inhibitors against their primary target and key off-target ion channels.

CompoundPrimary TargetEC50/IC50 (NCX)Off-Target ChannelIC50 (Off-Target)
This compound Na+/Ca2+ Exchanger (NCX)Forward mode: 780 nM [3] Reverse mode: 960 nM [3]L-type Ca2+ current (ICaL)No significant effect at 10 µM[4][5]
Rapid delayed rectifier K+ current (IKr)Slight inhibition (20% block) at 3 µM[1][3]
Na+/K+ pump, IK1, IKs, ItoNo significant effect at 3 µM[3]
SEA-0400Na+/Ca2+ Exchanger (NCX)30-40 nM[6]L-type Ca2+ current (ICaL)3.6 µM[3]
Nicotinic Receptors90 µM[7]
KB-R7943Na+/Ca2+ Exchanger (NCX)Reverse mode: 1.2-5.7 µM[8][9][10][11]L-type Ca2+ current (ICaL)>50% inhibition at 10 µM[6]
Transient Na+ current (INa(T))11 µM[8]
Late Na+ current (INa(L))0.9 µM[8]
NMDA Receptors13.4 µM[9][10][11]
Mitochondrial Complex I11.4 µM[10][11]

Experimental Protocols

The improved selectivity of this compound has been characterized through rigorous electrophysiological studies, primarily utilizing the whole-cell patch-clamp technique to isolate and measure specific ion currents in cardiac myocytes.

Measurement of Na+/Ca2+ Exchanger Current (INCX)

The determination of INCX is achieved by pharmacologically isolating the current and then measuring the Ni2+-sensitive component.

Experimental Workflow for INCX Measurement

cluster_protocol I_NCX Measurement Protocol prep Prepare K+-free bath and pipette solutions block Block Na+, Ca2+, K+ channels and Na+/K+ pump prep->block Isolate I_NCX record_control Record total membrane current using voltage ramp block->record_control apply_orm Apply this compound record_control->apply_orm record_orm Record current in the presence of this compound apply_orm->record_orm apply_ni Apply 10 mM NiCl2 to block I_NCX record_orm->apply_ni record_ni Record Ni2+-insensitive current apply_ni->record_ni subtract Subtract Ni2+-insensitive current to isolate I_NCX record_ni->subtract cluster_cell Cardiac Myocyte AP Action Potential Ca_channel L-type Ca2+ Channel AP->Ca_channel Depolarization Ca_influx Ca2+ Influx Ca_channel->Ca_influx SR Sarcoplasmic Reticulum (SR) Ca_influx->SR Triggers Ca_release Ca2+ Release (CICR) SR->Ca_release Ca2+-induced Ca2+ release Contraction Contraction Ca_release->Contraction NCX Na+/Ca2+ Exchanger (NCX) Ca_efflux Ca2+ Efflux NCX->Ca_efflux Na_influx 3 Na+ Influx NCX->Na_influx Relaxation Relaxation Ca_efflux->Relaxation Lowers intracellular Ca2+ ORM10103 This compound ORM10103->NCX Inhibits

References

Validating the Anti-Arrhythmic Potential of ORM-10103: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-arrhythmic potential of ORM-10103, a novel and selective inhibitor of the sodium-calcium exchanger (NCX). Its performance is objectively compared with established anti-arrhythmic agents, amiodarone and flecainide, supported by available preclinical experimental data. This document is intended to inform researchers and drug development professionals on the unique mechanism and potential therapeutic advantages of this compound.

Executive Summary

Cardiac arrhythmias are a major cause of morbidity and mortality worldwide. While existing anti-arrhythmic drugs have demonstrated efficacy, they are often limited by a lack of specificity, leading to adverse effects and pro-arrhythmic potential. This compound represents a promising therapeutic candidate with a highly selective mechanism of action, targeting the Na+/Ca2+ exchanger, a key player in cardiac calcium homeostasis and arrhythmogenesis. Preclinical studies demonstrate its ability to suppress triggered arrhythmias by reducing early and delayed afterdepolarizations (EADs and DADs) without significantly affecting other cardiac ion channels, a common source of adverse effects with current therapies.

Mechanism of Action: A Targeted Approach

This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX), a transmembrane protein crucial for maintaining calcium homeostasis in cardiomyocytes.[1][2] The NCX can operate in two modes: a forward mode that extrudes Ca2+ out of the cell and a reverse mode that brings Ca2+ into the cell. Dysregulation of NCX activity, particularly an increase in the inward NCX current, is implicated in the generation of EADs and DADs, which are cellular triggers for cardiac arrhythmias.[1][3]

By selectively inhibiting the NCX, this compound effectively reduces the aberrant Ca2+ influx that contributes to afterdepolarizations and triggered arrhythmias.[1][2] A key advantage of this compound is its high selectivity for the NCX over other cardiac ion channels, such as the L-type Ca2+ channel and various potassium channels.[1][2][4] This selectivity profile suggests a lower risk of the pro-arrhythmic effects and other adverse events associated with less specific anti-arrhythmic drugs.

dot

cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ NCX->Ca_out 1 Ca2+ Na_in Na+ NCX->Na_in 3 Na+ Ca_channel L-type Ca2+ Channel Ca_in Ca2+ Ca_channel->Ca_in Na_channel Na+ Channel K_channel K+ Channel Na_out Na+ Na_out->NCX Ca_out->Ca_channel Influx Ca_in->NCX Afterdepolarizations Afterdepolarizations (EADs & DADs) Ca_in->Afterdepolarizations Overload Arrhythmia Arrhythmias Afterdepolarizations->Arrhythmia ORM10103 This compound ORM10103->NCX Inhibits Amiodarone Amiodarone (Class III) Amiodarone->K_channel Blocks Flecainide Flecainide (Class Ic) Flecainide->Na_channel Blocks

Caption: Signaling pathway of this compound and comparator anti-arrhythmic drugs.

Comparative Performance: this compound vs. Standard of Care

Table 1: Electrophysiological Effects of this compound

ParameterEffect of this compoundConcentrationAnimal ModelSource
Early Afterdepolarization (EAD) Amplitude 3 µMCanine Papillary Muscle[1]
10 µMCanine Papillary Muscle[1]
Delayed Afterdepolarization (DAD) Amplitude 3 µMCanine Purkinje Fibers[1]
10 µMCanine Purkinje Fibers[1]
Inward NCX Current (EC50) Inhibition780 nMCanine Ventricular Myocytes[5]
Outward NCX Current (EC50) Inhibition960 nMCanine Ventricular Myocytes[5]
L-type Ca2+ Current No significant effect10 µMCanine Ventricular Myocytes[1][2]
Rapid Delayed Rectifier K+ Current (IKr) Slight inhibition3 µMCanine Ventricular Myocytes[1][2]
Na+/K+ Pump Current No effect10 µMCanine Ventricular Myocytes[1]

Table 2: Mechanistic Comparison of Anti-Arrhythmic Agents

FeatureThis compoundAmiodarone (Class III)Flecainide (Class Ic)
Primary Target Na+/Ca2+ Exchanger (NCX)Multiple ion channels (primarily K+ channels)Fast Na+ channels
Effect on Action Potential Minimal effect on durationProlongs durationNo significant effect on duration
Selectivity High for NCXLow (blocks K+, Na+, Ca2+ channels, and adrenergic receptors)High for fast Na+ channels
Pro-arrhythmic Potential Theoretically lower due to high selectivityRisk of Torsades de Pointes due to QT prolongationCan be pro-arrhythmic, especially in patients with structural heart disease

Experimental Protocols

Induction of Early and Delayed Afterdepolarizations

The following protocols are based on methodologies described in preclinical studies of this compound.[1]

dot

cluster_EAD EAD Induction Protocol cluster_DAD DAD Induction Protocol prep_EAD Canine papillary muscle preparation stim_EAD Stimulate at slow cycle lengths (e.g., 2000 ms) prep_EAD->stim_EAD drug_EAD Superfuse with Dofetilide (1 µM) + BaCl2 (100 µM) stim_EAD->drug_EAD record_EAD Record action potentials using microelectrodes drug_EAD->record_EAD orm_EAD Apply this compound (3 or 10 µM) record_EAD->orm_EAD orm_EAD->record_EAD washout_EAD Washout of this compound orm_EAD->washout_EAD washout_EAD->record_EAD prep_DAD Canine Purkinje fiber preparation drug_DAD Superfuse with Strophanthidin (0.2 µM) prep_DAD->drug_DAD stim_DAD Apply train of 40 stimuli (400 ms cycle length) drug_DAD->stim_DAD record_DAD Record for 20s post-stimulation stim_DAD->record_DAD orm_DAD Apply this compound (3 or 10 µM) record_DAD->orm_DAD orm_DAD->record_DAD

Caption: Experimental workflows for inducing EADs and DADs.

Detailed Methodology for EAD Induction:

  • Tissue Preparation: Isolate papillary muscles from the right ventricle of canine hearts.

  • Mounting: Mount the preparation in a tissue bath continuously superfused with Tyrode's solution at 37°C.

  • Stimulation: Stimulate the preparation at a slow cycle length (e.g., 2000 ms) using platinum electrodes.

  • Induction of EADs: Induce EADs by superfusing the tissue with a solution containing dofetilide (1 µM) and BaCl2 (100 µM).

  • Recording: Record transmembrane action potentials using glass microelectrodes filled with 3 M KCl.

  • Drug Application: Once stable EADs are observed, apply this compound at desired concentrations (e.g., 3 µM and 10 µM).

  • Washout: Perform a washout procedure to confirm the reversibility of the drug's effects.

Detailed Methodology for DAD Induction:

  • Tissue Preparation: Isolate free-running Purkinje fibers from canine hearts.

  • Mounting and Superfusion: Mount the preparation in a tissue bath and superfuse with Tyrode's solution.

  • Induction of DADs: Induce DADs by superfusing the tissue with strophanthidin (0.2 µM).

  • Stimulation Protocol: Apply a train of 40 stimuli at a cycle length of 400 ms.

  • Recording: Following the stimulus train, record the membrane potential for at least 20 seconds to observe DADs.

  • Drug Application: Introduce this compound at various concentrations (e.g., 3 µM and 10 µM) to assess its effect on DAD amplitude.

Whole-Cell Voltage Clamp

The whole-cell patch-clamp technique is utilized to measure specific ion currents in isolated canine ventricular myocytes.

dot

title Whole-Cell Voltage Clamp Workflow cell_prep Isolate single canine ventricular myocytes seal Form a giga-ohm seal with the myocyte membrane cell_prep->seal pipette_prep Prepare patch pipette with internal solution pipette_prep->seal rupture Rupture the membrane patch to achieve whole-cell configuration seal->rupture clamp Apply voltage clamp protocol to elicit specific ion currents rupture->clamp record_control Record baseline ion currents clamp->record_control apply_drug Superfuse with this compound record_control->apply_drug record_drug Record ion currents in the presence of the drug apply_drug->record_drug

Caption: Workflow for whole-cell voltage clamp experiments.

Detailed Methodology for Whole-Cell Voltage Clamp:

  • Cell Isolation: Isolate single ventricular myocytes from canine hearts using enzymatic digestion.

  • Solutions: Use an external Tyrode's solution and a specific internal (pipette) solution to isolate the current of interest (e.g., NCX current).

  • Pipette Fabrication: Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Achieve a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Access: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp Protocol: Apply specific voltage protocols to activate and measure the ion current of interest. For NCX current, a ramp protocol is often used.

  • Data Acquisition and Analysis: Record the resulting currents and analyze them to determine the effect of this compound on current amplitude and kinetics.

Conclusion

This compound demonstrates significant anti-arrhythmic potential in preclinical models by selectively inhibiting the Na+/Ca2+ exchanger, a key contributor to the cellular mechanisms of triggered arrhythmias. Its high selectivity for the NCX, with minimal effects on other cardiac ion channels, suggests a favorable safety profile compared to broader-spectrum anti-arrhythmic drugs like amiodarone and flecainide. The targeted mechanism of this compound, focusing on the underlying calcium dysregulation that triggers arrhythmias, represents a novel and promising strategy in the development of safer and more effective anti-arrhythmic therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of cardiac arrhythmias.

References

A Comparative Analysis of ORM-10103 and ORM-10962: Next-Generation Na+/Ca2+ Exchanger Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two selective Na+/Ca2+ exchanger inhibitors, ORM-10103 and its successor ORM-10962, reveals significant advancements in potency and selectivity, offering promising therapeutic potential for cardiac arrhythmias. This guide provides a comprehensive comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.

Introduction

The sodium-calcium exchanger (NCX) is a critical sarcolemmal protein responsible for maintaining calcium homeostasis in cardiac myocytes.[1] Its dysregulation is implicated in various cardiac pathologies, including arrhythmias. Both this compound and ORM-10962 are selective inhibitors of the NCX, with ORM-10962 emerging as a more potent and specific agent.[2][3][4] This guide will delve into a comparative analysis of their pharmacological profiles, supported by experimental findings.

Mechanism of Action and Signaling Pathway

Both this compound and ORM-10962 exert their effects by inhibiting the Na+/Ca2+ exchanger, which operates in two primary modes: a forward mode (calcium efflux) and a reverse mode (calcium influx). By blocking this exchanger, these compounds can modulate intracellular calcium levels and consequently impact cardiac electrophysiology.[1][2]

cluster_Sarcolemma Sarcolemma cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Inhibitors NCX Inhibitors NCX Na+/Ca2+ Exchanger (NCX) Na_in 3 Na+ NCX->Na_in Ca_out 1 Ca2+ NCX->Ca_out Na_out 3 Na+ Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_in 1 Ca2+ Ca_in->NCX Reverse Mode (Ca2+ Influx) ORM10103 This compound ORM10103->NCX Inhibition ORM10962 ORM-10962 ORM10962->NCX Inhibition

Fig. 1: Mechanism of Na+/Ca2+ Exchanger Inhibition.

Comparative Performance Data

Experimental data demonstrates the superior potency and selectivity of ORM-10962 compared to this compound.

ParameterThis compoundORM-10962Reference
NCX Inhibition (Forward Mode EC50) 780 nM55 nM[2][3][4]
NCX Inhibition (Reverse Mode EC50) 960 nM67 nM[2][3][4]
Effect on IKr (Rapid Delayed Rectifier K+ Current) Slight inhibition (20% block at 3 µM)Not reported to have a significant effect[3][4][5]
Effect on ICaL (L-type Ca2+ Current) No significant effectNo significant effect[5][6]
Effect on other ion channels (IK1, IKs, Ito, Na+/K+ pump) No significant effect at 3 µMComplete selectivity for NCX reported[2][3][4]

Experimental Findings and Methodologies

Attenuation of Arrhythmogenic Afterdepolarizations

Both compounds have been shown to effectively suppress early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.

Experimental Protocol:

  • Cell Type: Canine single ventricular myocytes.[5]

  • Methodology: Ion currents were recorded using the voltage-clamp technique. Action potentials were recorded from canine ventricular preparations using microelectrodes.[5]

  • Induction of Arrhythmias: EADs were induced by slow pacing and application of dofetilide and BaCl2. DADs were induced by strophanthin.[2][4]

  • Key Findings: this compound (3 and 10 µM) and ORM-10962 (1 µM) significantly decreased the amplitude of EADs and DADs in a concentration-dependent manner.[2][4][5]

Effects on Cardiac Alternans

ORM-10962 has been specifically studied for its ability to attenuate cardiac alternans, a beat-to-beat alternation in action potential duration and calcium transient amplitude that can precede life-threatening arrhythmias.

Experimental Protocol:

  • Cell Type: Canine papillary muscle preparations and isolated ventricular myocytes.[7][8][9]

  • Methodology: Action potentials were measured with microelectrodes, and calcium transients were measured using Fluo-4 AM.[7][8][9]

  • Induction of Alternans: Rapid pacing was used to evoke alternans.[7][8][9]

  • Key Findings: ORM-10962 (1 µM) attenuated both action potential duration and calcium transient amplitude alternans.[7][8][9] The drug also increased the post-repolarization refractoriness.[7][8][9]

cluster_Workflow Experimental Workflow A Isolation of Canine Ventricular Myocytes B Induction of Arrhythmia (e.g., Rapid Pacing, Pharmacological Agents) A->B C Baseline Measurement (Action Potential, Ca2+ Transients) B->C D Application of ORM Compound C->D E Post-treatment Measurement D->E F Data Analysis and Comparison E->F

Fig. 2: General Experimental Workflow for Compound Evaluation.
Influence on Sinoatrial Node Pacemaking

The role of the NCX in cardiac pacemaking has been investigated using these selective inhibitors.

Experimental Protocol:

  • Cell Type: Rabbit sinoatrial node (SAN) tissue and cells.[6][10]

  • Methodology: Action potentials were recorded from SAN tissue preparations. Currents were measured by patch-clamp, and Ca2+ transients were monitored by a fluorescent optical method in isolated SAN cells.[6][10]

  • Key Findings: ORM-10962 (1 µM) caused a marginal reduction in the SAN pacemaking cycle length with a notable increase in the diastolic Ca2+ level and transient amplitude.[6][10] This suggests a contribution of the NCX current to cardiac pacemaking.[6][10][11]

Conclusion

Both this compound and ORM-10962 are valuable pharmacological tools for studying the role of the Na+/Ca2+ exchanger in cardiac function and pathophysiology. The available data strongly indicates that ORM-10962 represents a significant improvement over this compound, offering substantially higher potency and greater selectivity for the NCX.[2][3][4] This enhanced profile makes ORM-10962 a more promising candidate for further investigation as a potential anti-arrhythmic agent. Future research should focus on direct, head-to-head comparative studies under a wider range of pathophysiological conditions to fully elucidate their therapeutic potential.

References

No Discernible Effect of ORM-10103 on L-type Calcium Channel Current (ICaL) in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of electrophysiological data confirms that ORM-10103, a selective inhibitor of the Na+/Ca2+ exchanger (NCX), exhibits no significant modulatory effect on the L-type calcium channel (ICaL) in cardiac cells. In direct contrast, established ICaL blockers like nisoldipine demonstrate marked inhibition under identical experimental conditions. These findings underscore the high selectivity of this compound for NCX, a critical attribute for researchers investigating the specific roles of NCX in cardiac physiology and pathophysiology.

This compound is a novel compound that selectively inhibits the Na+/Ca2+ exchanger, a key regulator of intracellular calcium levels in cardiomyocytes.[1][2][3] Due to the intricate interplay of ion channels in cardiac electrophysiology, it is crucial to characterize the selectivity profile of any new pharmacological agent. This guide provides a comparative analysis of the effects of this compound on ICaL, juxtaposed with a known ICaL inhibitor, nisoldipine.

Comparative Analysis of Compound Effects on ICaL

To assess the impact of this compound on ICaL, two primary experimental paradigms were employed: direct voltage-clamp measurements of ICaL in isolated canine ventricular myocytes and analysis of slow response action potentials in guinea pig papillary muscles.[1][4] While direct voltage-clamp experiments revealed that this compound did not significantly alter ICaL, a slight rundown of the current was observed in some preparations.[4][5] To corroborate these findings, slow response action potentials, which are largely dependent on ICaL, were utilized as a robust secondary assay.

The data presented below unequivocally demonstrates the inertness of this compound towards ICaL, especially when compared to the potent inhibitory action of nisoldipine.

CompoundConcentrationMean Action Potential Amplitude (mV ± SEM)Mean Maximum Rate of Depolarization (dV/dtmax) (V/s ± SEM)
Control -81.2 ± 5.712.4 ± 2.3
This compound 10 µM81.6 ± 6.1 (n.s.)11.8 ± 2.6 (n.s.)
Nisoldipine 50 nMMarkedly ReducedMarkedly Reduced

Data sourced from Jost et al., 2013.[4][5] n.s. indicates no significant difference compared to the control.

Experimental Protocols

A detailed understanding of the methodologies employed is paramount for the accurate interpretation of the presented data.

Voltage-Clamp Measurement of ICaL in Canine Ventricular Myocytes

Single ventricular myocytes were isolated from canine hearts. The whole-cell patch-clamp technique was utilized to record ion currents. To isolate ICaL, other ion currents were pharmacologically and electronically blocked. The standard voltage-clamp protocol involved a holding potential of -80 mV, followed by a brief prepulse to -40 mV to inactivate sodium channels. Subsequently, 400 ms depolarizing voltage pulses were applied to a range of test potentials from -35 to +55 mV to elicit ICaL.[6]

Slow Response Action Potential Recording in Guinea Pig Papillary Muscles

Guinea pig papillary muscles were dissected and mounted in a tissue bath superfused with a modified Krebs-Henseleit solution. To induce slow response action potentials, which are primarily mediated by ICaL, the preparations were depolarized in a high potassium solution (25 mM KCl) to inactivate fast sodium channels.[4] Additionally, 100 µM BaCl2 was added to inhibit the inward rectifier potassium current (IK1), and 1 µM forskolin was used to increase ICaL.[4] Action potentials were recorded using sharp microelectrodes filled with 3 M KCl.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow used to assess its effect on ICaL.

cluster_ORM This compound Action cluster_channels Ion Channels cluster_flux Calcium Flux ORM10103 This compound NCX Na+/Ca2+ Exchanger (NCX) ORM10103->NCX Inhibits Ca_efflux Ca2+ Efflux NCX->Ca_efflux Mediates ICaL L-type Ca2+ Channel (ICaL) Ca_influx Ca2+ Influx ICaL->Ca_influx Mediates

Caption: Targeted action of this compound on the Na+/Ca2+ exchanger.

cluster_prep Preparation cluster_exp Experiment cluster_treat Treatment cluster_analysis Data Analysis A Isolate Canine Ventricular Myocytes C Voltage Clamp (ICaL Measurement) A->C B Prepare Guinea Pig Papillary Muscle D Induce Slow Response Action Potentials B->D E Control C->E H Compare ICaL Amplitude C->H D->E I Compare AP Amplitude and dV/dtmax D->I F This compound (10 µM) E->F Apply G Nisoldipine (50 nM) F->G Apply

Caption: Workflow for assessing compound effects on ICaL.

References

Safety Operating Guide

Navigating the Disposal of ORM-10103: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for ORM-10103 necessitates a cautious approach to its handling and disposal. In the absence of explicit instructions, researchers and laboratory personnel are advised to treat this novel compound as potentially hazardous and follow established general protocols for chemical waste management.

This guide provides essential safety and logistical information for the operational handling and disposal of this compound, drawing upon standard laboratory safety principles. The procedures outlined below are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Immediate Safety and Handling

Given that the full toxicological profile of this compound is not widely documented, it is crucial to handle this compound with care. Assume the compound may be toxic, an irritant, or have other unknown hazardous properties.

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from spills.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes.

  • Prevent the generation of dust when handling the solid form of the compound.

Storage of this compound

Proper storage is critical to maintain the integrity of the compound and ensure safety within the laboratory.

Storage ConditionDuration
Powder at -20°C3 years
Powder at 4°C2 years
In solvent at -80°C6 months
In solvent at -20°C1 month

Table 1: Recommended Storage Conditions for this compound.

Disposal Procedures for this compound

The overriding principle for the disposal of any laboratory waste is to have a clear plan before beginning any experimental work.[1] Since a specific disposal protocol for this compound is unavailable, the following general workflow should be adopted, treating the substance as hazardous waste.

DisposalWorkflow cluster_prep Step 1: Preparation for Disposal cluster_contain Step 2: Containment cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal A Unused this compound or Contaminated Materials B Segregate Waste: - Solid Waste - Liquid Waste - Sharps A->B Characterize and separate C Use appropriate, labeled, and sealed waste containers. B->C Package securely D Store in a designated hazardous waste accumulation area. C->D Move to secure location E Arrange for pickup by the institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor. D->E Schedule collection

References

Personal protective equipment for handling ORM-10103

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of ORM-10103, a specific inhibitor of the Na+/Ca2+ exchanger. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this research compound in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general principles of laboratory safety for handling chemical compounds with unknown toxicological properties. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution at all times.

Personal Protective Equipment (PPE)

Due to the absence of specific hazard information, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or other chemically resistant material. Double gloving is recommended.Prevents skin contact and absorption.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes and aerosols.
Body Protection Laboratory CoatFully buttoned, long-sleevedProtects skin and clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureMinimizes inhalation of powders or aerosols. A respirator may be required for handling larger quantities or for spill cleanup.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage
  • Long-term (Powder): Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Preparation of Solutions
  • Stock Solutions: this compound can be dissolved in DMSO.[1] For in vitro studies, prepare stock solutions in a certified chemical fume hood.

  • Working Solutions: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer inside a biological safety cabinet to maintain sterility.

The following diagram illustrates the general workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don_PPE Don Appropriate PPE Prepare_in_Hood Prepare Solutions in Fume Hood Don_PPE->Prepare_in_Hood Label_Containers Clearly Label All Containers Prepare_in_Hood->Label_Containers Perform_Experiment Perform Experiment in Designated Area Label_Containers->Perform_Experiment Avoid_Aerosols Avoid Generation of Aerosols/Dust Perform_Experiment->Avoid_Aerosols Decontaminate_Surfaces Decontaminate Work Surfaces Avoid_Aerosols->Decontaminate_Surfaces Dispose_Waste Dispose of Waste in Accordance with Institutional and Local Regulations Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove and Dispose of PPE Properly Dispose_Waste->Remove_PPE

Caption: Safe Handling Workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, lab coats) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Protocol: In Vitro Inhibition of Na+/Ca2+ Exchanger

The following is a generalized protocol for studying the effect of this compound on the Na+/Ca2+ exchanger (NCX) in a cellular model, based on published research.[2][3]

Objective: To determine the inhibitory effect of this compound on NCX activity in a relevant cell line.

Materials:

  • This compound powder

  • DMSO (for stock solution)

  • Appropriate cell line expressing NCX

  • Cell culture medium and supplements

  • Assay buffer

  • Plate reader or other appropriate detection instrument

Methodology:

  • Cell Culture: Culture cells under standard conditions until they reach the desired confluency for the assay.

  • Preparation of this compound Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Seed cells in a multi-well plate.

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control if available.

    • Incubate the cells with the compound for the desired period.

    • Initiate the NCX activity assay (e.g., by inducing a change in ion concentrations).

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value.

The following diagram illustrates a typical experimental workflow for an in vitro assay with this compound.

G Cell_Culture Cell Culture Seed_Cells Seed Cells in Plate Cell_Culture->Seed_Cells Prepare_Solutions Prepare this compound Solutions Add_Compound Add this compound/Controls Prepare_Solutions->Add_Compound Wash_Cells Wash Cells Seed_Cells->Wash_Cells Wash_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Initiate_Assay Initiate NCX Assay Incubate->Initiate_Assay Measure_Signal Measure Signal Initiate_Assay->Measure_Signal Data_Analysis Data Analysis Measure_Signal->Data_Analysis

Caption: In Vitro Experimental Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ORM-10103
Reactant of Route 2
ORM-10103

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.